2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride
Description
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Properties
IUPAC Name |
2-methyl-1,3-thiazole-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS.ClH/c1-3-7-4(2-9-3)5(6)8;/h2H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZHAUCHMTZZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640175 | |
| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917483-72-8 | |
| Record name | 4-Thiazolecarbonyl chloride, 2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917483-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride
The following is an in-depth technical guide on 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride , designed for researchers and drug development professionals.
CAS Number: 917483-72-8[1][2][3][4][5][6]
Executive Summary
2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride is a highly reactive heterocyclic building block used extensively in medicinal chemistry for the introduction of the 2-methylthiazole-4-carbonyl moiety. This electrophilic species serves as a critical intermediate in the synthesis of diverse bioactive scaffolds, including antitubercular agents, anticancer drugs, and peptide mimetics. This guide details its physicochemical profile, synthesis, reaction mechanisms, and handling protocols, providing a robust framework for its application in drug discovery.
Chemical Identity & Physicochemical Profile[1][5][7][8][9][10][11][12]
The compound exists primarily as the hydrochloride salt, which confers improved stability and handling characteristics compared to the free base acid chloride. The protonation occurs at the thiazole nitrogen (N3), stabilizing the molecule as a solid.
| Property | Data |
| Product Name | 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride |
| CAS Number (HCl Salt) | 917483-72-8 |
| CAS Number (Free Base) | 55842-53-0 |
| Parent Acid CAS | 35272-15-2 (2-Methyl-1,3-thiazole-4-carboxylic acid) |
| Molecular Formula | C₅H₅Cl₂NOS (C₅H₄ClNOS[7] · HCl) |
| Molecular Weight | 198.07 g/mol (Salt) / 161.61 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, DMF; reacts with water/alcohols |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2–8°C, Desiccated |
Structural Insight
The thiazole ring is an electron-deficient aromatic system. The carbonyl chloride at the C4 position is highly susceptible to nucleophilic attack. In the hydrochloride form, the N3 nitrogen is protonated, forming a thiazolium species. This protonation pulls electron density from the ring, potentially increasing the electrophilicity of the carbonyl carbon, making it a potent acylating agent.
Synthesis & Manufacturing Workflow
The industrial and laboratory-scale synthesis typically proceeds via the chlorination of 2-methyl-1,3-thiazole-4-carboxylic acid .
Synthetic Pathway[10]
-
Precursor: 2-Methyl-1,3-thiazole-4-carboxylic acid (CAS 35272-15-2).[8]
-
Reagent: Thionyl chloride (
) or Oxalyl chloride ( ). -
Catalyst: Dimethylformamide (DMF) (catalytic amount).
-
Isolation: Removal of excess reagent and capture as the HCl salt.[9]
Reaction Mechanism (Chlorination)
The carboxylic acid attacks the sulfur of thionyl chloride, forming an intermediate acyl chlorosulfite. This intermediate collapses via an
Figure 1: Synthetic pathway for the conversion of the carboxylic acid to the target acid chloride hydrochloride.[10][11]
Applications in Drug Discovery
The 2-methyl-1,3-thiazole-4-carbonyl motif is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for benzamides or pyridine-amides.
Key Therapeutic Areas
-
Antitubercular Agents: Thiazole-4-carboxylates have shown efficacy against Mycobacterium tuberculosis by inhibiting specific metabolic pathways (e.g., biosynthesis of lipids). The acid chloride is used to couple the thiazole core to various amine pharmacophores.
-
Anticancer Therapeutics: Derivatives synthesized using this reagent have been screened for cytotoxic activity. The thiazole ring can intercalate DNA or inhibit kinases (e.g., c-Met inhibitors) when coupled with appropriate aromatic amines.
-
Peptide Mimetics: Used as an N-capping reagent in solid-phase peptide synthesis (SPPS) to introduce rigidity and improve metabolic stability of peptide chains.
Functionalization Logic
-
Amidation: Reacts with primary/secondary amines to form stable amides.
-
Esterification: Reacts with alcohols to form esters (often used as prodrugs).
-
Heterocyclization: Can be used to form fused ring systems or bis-heterocycles (e.g., thiazole-oxadiazoles).
Experimental Protocol: Amide Coupling
Objective: Synthesis of a 2-methylthiazole-4-carboxamide derivative. Scale: 1.0 mmol.
Materials
-
Reagent: 2-Methyl-1,3-thiazole-4-carbonyl chloride HCl (1.1 equiv).
-
Substrate: Primary Amine (
) (1.0 equiv). -
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv). Note: Excess base is required to neutralize the HCl from the salt and the HCl generated during the reaction.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL). Add DIPEA (3.0 mmol) and stir at 0°C for 10 minutes.
-
Addition: Add 2-Methyl-1,3-thiazole-4-carbonyl chloride HCl (1.1 mmol) portion-wise or as a solution in DCM. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (look for mass shift corresponding to +125 Da).
-
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash organic layer with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (typically Hexane/EtOAc gradient).
Troubleshooting
-
Low Yield: Ensure the acid chloride HCl salt is dry. If it has hydrolyzed to the acid (white solid turning sticky/liquid), re-generate it using
before use. -
Sluggish Reaction: Add a catalytic amount of DMAP (dimethylaminopyridine) to activate the acyl chloride.
Handling, Stability & Safety
Stability Matrix
-
Hydrolysis Sensitivity: High. Reacts rapidly with atmospheric moisture to release HCl gas and revert to the carboxylic acid.
-
Thermal Stability: Stable at room temperature if strictly dry, but storage at 4°C is recommended to prevent slow degradation.
Safety Protocols
-
Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation Hazard: Open only in a fume hood. The HCl salt can release trace HCl gas upon contact with moist air.
Figure 2: Decision tree for reagent quality assessment and handling.
References
-
ChemicalBook. (2024). 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride Product Properties and CAS 917483-72-8. Retrieved from
-
American Elements. (2022). 2-Methyl-1,3-thiazole-4-carbonyl chloride (Free Base CAS 55842-53-0) Specifications. Retrieved from [12]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21183959, 2-Methyl-1,3-thiazole-4-carbonyl chloride. Retrieved from [12]
-
Molecules (MDPI). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Contextual reference for thiazole scaffold utility). Retrieved from
-
BLD Pharm. (2024). Product Datasheet: 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride. Retrieved from
Sources
- 1. 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride | 917483-72-8 [m.chemicalbook.com]
- 2. 917483-72-8|2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride|BLD Pharm [bldpharm.com]
- 3. 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride CAS#: 917483-72-8 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 7. 2-甲基-1,3-噻唑-4-甲酰氯盐酸盐、917483-72-8 CAS查询、2-甲基-1,3-噻唑-4-甲酰氯盐酸盐物化性质-化工制造网 [chemmade.com]
- 8. lookchem.com [lookchem.com]
- 9. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 10. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. americanelements.com [americanelements.com]
Structural Elucidation and Handling of 2-Methyl-1,3-thiazole-4-carbonyl chloride Hydrochloride
Executive Summary
2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride is a highly reactive, electrophilic intermediate frequently employed in the synthesis of thiazole-based pharmacophores (e.g., Ritonavir analogs, CDK inhibitors). Its structural elucidation presents a specific paradox: the analytical methods required to prove its structure (NMR, LC-MS) often degrade the molecule due to its high moisture sensitivity and reactivity with nucleophilic solvents.
This technical guide provides a rigorous, self-validating framework for the synthesis, isolation, and structural confirmation of this compound. It prioritizes non-destructive spectroscopic techniques and derivatization logic to distinguish the active acid chloride from its hydrolyzed carboxylic acid precursor.
Molecular Architecture & Reactivity Profile
Understanding the specific electronic environment of the thiazole ring is prerequisite to interpreting spectral data.
| Feature | Structural Implication | Analytical Consequence |
| C2-Methyl Group | Electron-donating group (+I effect). | distinct singlet in ¹H NMR (~2.7–3.0 ppm); diagnostic handle. |
| C4-Carbonyl Chloride | Strong electron-withdrawing group; highly electrophilic. | IR shift to ~1780–1810 cm⁻¹; susceptible to rapid hydrolysis. |
| C5-Proton | Sole aromatic proton on the ring. | Key ¹H NMR signal; chemical shift is sensitive to the oxidation state of C4. |
| HCl Salt Form | Protonation of the N3 nitrogen. | Increases solubility in polar solvents but exacerbates hygroscopicity; deshields ring protons. |
The Hydrolysis Trap
The primary impurity in any sample of this acid chloride is the starting material, 2-methyl-1,3-thiazole-4-carboxylic acid .
-
Mechanism: Reaction with atmospheric moisture releases HCl and regenerates the thermodynamically stable carboxylic acid.
-
Detection: The "Fingerprint" region in IR and the disappearance of the acidic proton in NMR are the only reliable indicators.
Synthesis Context & Impurity Profiling[1]
To elucidate the structure, one must understand the genesis of the sample. The standard synthesis involves chlorination of the carboxylic acid.
Reaction:
Critical Impurities:
-
Residual Thionyl Chloride (SOCl₂): Manifests as a pungent odor and broad IR bands; interferes with MS.
-
Hydrolyzed Acid: Result of poor isolation or wet solvents.
-
Anhydride Formation: Rare but possible if stoichiometry is uncontrolled.
Analytical Strategy: The "Dry-Path" Protocol
The following decision tree outlines the logical flow for confirming the structure without destroying the sample.
Figure 1: Non-destructive analytical workflow for moisture-sensitive acid chlorides.
Phase A: Infrared Spectroscopy (The Primary Validator)
IR is the only technique that can directly observe the acid chloride functionality without chemical alteration.
-
Protocol: Use an ATR (Attenuated Total Reflectance) probe. If possible, keep the sample under a blanket of Nitrogen/Argon during measurement.
-
Diagnostic Peaks:
-
Acid Chloride (Target): Sharp, intense band at 1780–1810 cm⁻¹ (C=O stretch). The high frequency is due to the inductive withdrawal of chlorine and the lack of resonance donation compared to acids/esters.
-
Carboxylic Acid (Impurity): Broad band at 1700–1730 cm⁻¹ (C=O) and a very broad "hump" at 2500–3300 cm⁻¹ (O-H stretch).[1]
-
Interpretation: If you see the 1700 band, your sample is partially hydrolyzed.
-
Phase B: NMR Spectroscopy (The Solvent Trap)
WARNING: Do NOT use DMSO-d₆ or Methanol-d₄.
-
Causality: DMSO is hygroscopic and nucleophilic (at Oxygen); it can facilitate hydrolysis or react directly. Methanol will instantly convert the acid chloride to the methyl ester.
-
Protocol:
-
Dry an NMR tube in an oven (120°C) for 1 hour.
-
Use Anhydrous CDCl₃ (Chloroform-d) or CD₂Cl₂ (Dichloromethane-d2) treated with activated molecular sieves.
-
Prepare the sample in a glovebox or under rapid Argon flow.
-
Spectral Expectations (¹H NMR, 300/400 MHz, CDCl₃):
| Proton | Multiplicity | Approx. Shift (δ) | Diagnostic Feature |
|---|---|---|---|
| C2-CH₃ | Singlet (3H) | 2.7 – 2.9 ppm | Sharp singlet. |
| C5-H | Singlet (1H) | 8.0 – 8.5 ppm | Deshielded by the ring and C4-COCl. |
| COOH | ABSENT | N/A | Crucial Proof. If a broad singlet appears >10 ppm, hydrolysis has occurred. |
Phase C: Mass Spectrometry (Derivatization Logic)
Direct injection of an acid chloride into LC-MS (aqueous mobile phase) is futile; it will hydrolyze on the column. You must use Reactive Derivatization .
-
Protocol:
-
Take 5 mg of the sample.
-
Dissolve in 1 mL of anhydrous Methanol (MeOH) .
-
Wait 5 minutes (Reaction: R-COCl + MeOH → R-COOMe + HCl).
-
Inject this solution.
-
-
Target Mass: Look for the [M+H]⁺ of the Methyl Ester , not the acid chloride.
-
Calculation: (MW of Acid Chloride) - (MW of Cl) + (MW of OMe).
-
Validation: If you see the mass of the Methyl Ester, the precursor must have been the Acid Chloride (or Anhydride). If the precursor was the Acid, it would not esterify without a catalyst in 5 minutes.
-
Experimental Synthesis & Handling Protocol
To ensure a high-quality sample for elucidation, follow this synthesis method which minimizes hydrolysis.
Reagents
-
2-Methyl-1,3-thiazole-4-carboxylic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (5.0 eq) - Acts as solvent and reagent.
-
Catalytic DMF (1 drop) - Optional, accelerates Vilsmeier-Haack type mechanism.
Step-by-Step
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
-
Addition: Charge the flask with the carboxylic acid. Add SOCl₂ dropwise at room temperature.
-
Reaction: Heat to reflux (75°C) for 2–4 hours.
-
Visual Cue: Evolution of gas (SO₂/HCl) will cease when complete. The solid acid should dissolve into a clear yellow/orange solution.
-
-
Isolation (Critical):
-
Remove excess SOCl₂ via rotary evaporation under anhydrous conditions .
-
Add dry Toluene and re-evaporate (azeotropic removal of residual SOCl₂).
-
Do not use water or aqueous workup.
-
-
Product: The residue is the crude Hydrochloride salt. It typically appears as a hygroscopic off-white to pale yellow solid.
Figure 2: Synthesis and degradation cycle. Note that hydrolysis regenerates the starting material, creating a circular failure mode if moisture is not excluded.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Boon, W. R. (1945). The Action of Thionyl Chloride on 2:4-Dimethylthiazole-5-carboxylic Acid. Journal of the Chemical Society, 601-603. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
Leonard, M. S. (2013). Introductory Organic Reaction Mechanisms: A Color-Coded Approach to Arrow Pushing. (Mechanism of SOCl2 reaction).[2]
Sources
Reactivity of the Acyl Chloride Group on a Thiazole Ring: A Technical Guide
Executive Summary
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in critical therapeutics such as Dasatinib (antineoplastic), Ritonavir (antiretroviral), and Cefditoren (antibiotic). While various coupling strategies exist, the thiazole acyl chloride remains one of the most potent electrophilic "warheads" for installing amide and ester linkages.
However, this utility comes with a penalty: instability . Unlike phenyl benzoyl chlorides, thiazole acyl chlorides—particularly at the 2-position—exhibit heightened sensitivity to hydrolysis, decarbonylation, and self-condensation. This guide provides a mechanistic breakdown of these reactivity profiles, offering self-validating protocols to harness their reactivity while mitigating decomposition.
Electronic Structure & Reactivity Profile
To master the chemistry of thiazole acyl chlorides, one must first understand the electronic influence of the heterocyclic core. The thiazole ring (1,3-thiazole) is electron-deficient, similar to pyridine, but the presence of the sulfur atom adds significant inductive and resonance effects.
Positional Dependency (The Regiochemistry Rule)
The reactivity of the
| Position | Electronic Environment | Reactivity (Electrophilicity) | Stability Profile |
| C2 (2-Position) | Flanked by N and S. Maximum electron withdrawal ( | Highest . Extremely reactive towards nucleophiles. | Lowest . High risk of hydrolysis and thermal decarbonylation. |
| C4 (4-Position) | High . Comparable to nicotinoyl chloride. | Moderate . Stable enough for isolation if kept dry. | |
| C5 (5-Position) | Moderate . Behaves most like a substituted benzoyl chloride. | Good . Often stable solids; easiest to handle. |
The "Self-Quenching" Mechanism
A critical failure mode in thiazole chemistry is the basicity of the ring nitrogen (N3). In concentrated solutions, the N3 of one molecule can nucleophilically attack the acyl chloride of another, leading to dimerization or the formation of acyl-pyridinium-like salts (N-acyl thiazolium species), which precipitate and deactivate the reagent.
Mitigation: Always maintain the acyl chloride in a solvent that solubilizes the monomer but discourages aggregation (e.g., DCM or THF) and consider protonating the ring nitrogen (using
Visualization: Electronic Activation & Protocol Logic
The following diagram illustrates the electronic activation at the different ring positions and the logical flow for a high-yield amide coupling campaign.
Figure 1: Left: Electronic activation map showing the high reactivity of the C2 position. Right: Optimized synthetic workflow for minimizing decomposition.
Synthesis & Handling Protocols
Reagent Selection: Thionyl vs. Oxalyl Chloride
While Thionyl Chloride (
| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |
| Boiling Point | 74.6 °C (Requires reflux often) | 61 °C (Active at 0°C - RT) |
| Byproducts | ||
| Suitability | C5-Acyl Chlorides (Stable) | C2/C4-Acyl Chlorides (Sensitive) |
| Catalyst | DMF (Vilsmeier-Haack type activation) | DMF (Catalytic) |
Protocol: Synthesis of Thiazole-2-Carbonyl Chloride
Note: This specific isomer is prone to degradation. Do not store; use immediately (in situ).
-
Preparation: Suspend thiazole-2-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under Argon.
-
Activation: Add catalytic DMF (2-3 drops).
-
Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes.
-
Observation: Vigorous bubbling (
) indicates initiation.
-
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Solution should become clear.
-
-
Work-up (CRITICAL):
-
Do NOT distill. The thermal stress can cause decarbonylation to 2-chlorothiazole.
-
Evaporate solvent under reduced pressure at <30°C .
-
Redissolve the residue immediately in fresh anhydrous DCM for the next step.
-
Nucleophilic Acyl Substitution (The Coupling)
The core application of these intermediates is the formation of amides and esters.
The Scavenger Base Dilemma
Because
-
Avoid: Pyridine (can form reactive N-acyl pyridinium salts that complicate purification).
-
Preferred: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). DIPEA is superior due to steric bulk, preventing it from attacking the acyl chloride itself.
Standard Operating Procedure: Amide Coupling
Reaction: Thiazole-COCl +
-
Setup: Dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM at 0°C.
-
Addition: Add the solution of Thiazole-Acyl Chloride (prepared in 4.2) dropwise via syringe.
-
Why: Adding the acid chloride to the amine ensures the amine is always in excess locally, preventing double-acylation (if the amine is primary).
-
-
Monitoring: Monitor by TLC or LCMS. The reaction is usually instantaneous (< 30 mins).
-
Quench: Add saturated
. -
Purification: Thiazole amides are often crystalline. Trituration with ether/hexanes is often sufficient.
Pitfalls & Troubleshooting
Decarbonylation (The "Silent Killer")
-
Symptom: Loss of carbonyl peak in IR/NMR; isolation of a chlorothiazole instead of the amide.
-
Cause: Thermal instability of the acyl chloride, particularly at C2.
-
Fix: Keep reaction temperature < 25°C. Avoid vacuum distillation of the chloride.
Hydrolysis
-
Symptom: Reversion to carboxylic acid.
-
Cause: Wet solvents. Thiazole acyl chlorides hydrolyze 10x faster than benzoyl chloride due to the electron-poor ring.
-
Fix: Use molecular sieves in the solvent.
Regioselectivity in Aminothiazoles
If your starting material is a 2-aminothiazole-4/5-carboxylic acid , you must protect the 2-amino group (e.g., Boc, Acetyl) before converting the acid to the chloride. The 2-amino group is highly nucleophilic and will cause rapid self-polymerization.
References
-
Synthesis of Thiazole-4-carboxylic acid derivatives
-
Reactivity of 2-Amino-thiazole-5-carboxylic acid chlorides
-
Source: US Patent 7,932,386 B2.[3] "Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives."
-
URL:
-
-
General Nucleophilic Acyl Substitution Mechanisms
- Source: Ashenhurst, J. "Nucleophilic Acyl Substitution." Master Organic Chemistry.
-
URL:
-
Thiazole-2-carbonyl chloride Properties
-
Source: Sigma-Aldrich Product Specification (CAS 30216-57-0).[4]
-
URL:
-
-
Green Synthesis of Thiazole Derivatives (Context on Stability)
Sources
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. Thiazole-2-carbonyl chloride 30216-57-0 [sigmaaldrich.com]
- 5. bepls.com [bepls.com]
- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Electrophilicity & Synthetic Utility of 2-Methyl-1,3-thiazole-4-carbonyl Chloride Hydrochloride
Executive Summary
2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride (CAS: 116028-23-8 / Derivatives) represents a "privileged scaffold" precursor in medicinal chemistry. Unlike standard benzoyl chlorides, this heterocyclic electrophile possesses a unique electronic profile driven by the 1,3-thiazole core. The presence of the hydrochloride salt is not merely a storage stabilizer; it implies a protonated heterocyclic nitrogen that dramatically alters the electrophilicity of the carbonyl carbon.
This guide analyzes the electronic underpinnings of its reactivity, provides self-validating bench protocols for its use in nucleophilic acyl substitutions (NAS), and maps its critical role in the synthesis of kinase inhibitors and antineoplastic agents.
Molecular Architecture & Electronic Profile
To master the reactivity of this compound, one must understand the tug-of-war between the thiazole ring and the carbonyl group.
The Thiazole "Electron Sink"
The 1,3-thiazole ring is π-electron deficient compared to benzene.
-
The Nitrogen Effect: The pyridine-like nitrogen (N3) exerts a strong inductive withdrawing effect (-I), pulling electron density away from the C4 position.
-
The Sulfur Effect: While sulfur is weakly donating by resonance (+M), its electronegativity reinforces the inductive withdrawal from the carbonyl carbon.
The Hydrochloride Salt Factor
The "hydrochloride" designation indicates the protonation of the thiazole nitrogen (N3). This is the critical differentiator in reactivity:
-
Neutral Thiazole: Moderate electrophile.
-
Protonated Thiazole (Salt): The positive charge on the ring nitrogen transforms the thiazole into a super-electron-withdrawing group . This significantly lowers the LUMO energy of the exocyclic carbonyl, making it hyper-susceptible to nucleophilic attack.
Comparative Electrophilicity Index:
| Compound | Substrate Character | Relative Electrophilicity (Est.) | Hydrolysis Risk |
|---|---|---|---|
| Benzoyl Chloride | Neutral Aromatic | 1.0 (Baseline) | Moderate |
| 4-Nitrobenzoyl Chloride | Electron Deficient | ~10.0 | High |
| 2-Methyl-thiazole-4-COCl (Neutral) | Heterocyclic | ~5.0 - 8.0 | High |
| 2-Methyl-thiazole-4-COCl (HCl Salt) | Cationic Heterocycle | > 50.0 | Extreme (Fuming) |[1]
Reactivity Landscape & Reaction Pathways
The core utility of this molecule lies in Nucleophilic Acyl Substitution (NAS) . However, the HCl salt presents a unique challenge: it acts as an internal acid source that can protonate incoming nucleophiles (amines), deactivating them.
Strategic Reaction Map
The following diagram illustrates the primary reaction pathways and the necessary "Activation/Neutralization" step required to utilize the salt form effectively.
Caption: Reaction cascade requiring initial neutralization of the HCl salt to prevent nucleophile deactivation, leading to diverse functionalized thiazole scaffolds.
Bench-Level Protocols
Handling & Stability
-
Physical State: Often a hygroscopic solid.
-
Hydrolysis: Reacts violently with atmospheric moisture to release HCl gas and the corresponding carboxylic acid.
-
Storage: Must be stored under Argon/Nitrogen at -20°C.
Protocol: The "Cold-Quench" Amidation
This protocol is designed to couple the acid chloride with a sensitive amine while managing the HCl salt.
Reagents:
-
2-Methyl-1,3-thiazole-4-carbonyl chloride HCl (1.0 equiv)
-
Target Amine (1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)
-
DCM (Anhydrous, degassed)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 2-neck round bottom flask. Purge with Argon.
-
Solvation (The Critical Step): Suspend the acid chloride HCl salt in anhydrous DCM. Cool to 0°C .
-
Note: Do not add the amine yet. The salt may not fully dissolve.[2]
-
-
Base Scavenging: Add 2.0 equivalents of DIPEA dropwise.
-
Observation: The suspension should clarify as the HCl is scavenged and the neutral acid chloride is liberated into solution.
-
-
Nucleophilic Attack: Add the Target Amine (dissolved in minimal DCM) dropwise over 10 minutes.
-
Completion: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.
-
Validation: Check TLC (MeOH/DCM). The acid chloride spot (reactive) should disappear; a new polar amide spot should appear.
Why this works: Pre-neutralizing with DIPEA prevents the HCl from the starting material from protonating your expensive amine nucleophile.
Strategic Applications in Drug Design
The 2-methyl-1,3-thiazole-4-carbonyl moiety is a pharmacophore superstar, particularly in oncology.
Kinase Inhibition (The "Dasatinib" Connection)
While Dasatinib utilizes a varying thiazole substitution pattern (2-amino-thiazole-5-carboxamide), the 1,3-thiazole-4-carboxamide core derived from this acid chloride is isosteric and widely used in:
-
c-Met Inhibitors: The thiazole nitrogen can form hydrogen bonds with the kinase hinge region.
-
Microtubule Stabilizers: Thiazole tails are critical for binding affinity in Epothilone analogs.
Mechanism of Action Visualization
The following diagram depicts how the synthesized amide interacts within a theoretical kinase binding pocket.
Caption: Pharmacophoric interaction map showing the dual H-bond capability of the thiazole-amide motif derived from the acid chloride precursor.
Troubleshooting & Safety
| Issue | Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous. Use fresh bottle or re-distill thionyl chloride if synthesizing the precursor de novo. |
| Insoluble Amine | Salt Formation | The amine protonated before reacting. Increase DIPEA to 3.0 equiv and ensure it is added before the amine. |
| Darkening/Tar | Thermal Decomposition | Keep reaction at 0°C during addition. Thiazole acid chlorides are thermally sensitive. |
References
-
Thiazole Properties & Reactivity
- Overview of the Chemistry of 2-Thiazolines and Thiazoles. Chemical Reviews.
-
Source:
-
Electrophilicity of Heterocyclic Carbonyls
- Electrophilicity of Carbonyl Groups Versus Carboxyl Groups.
-
Source:
-
Synthesis of Thiazole Carboxamides (Kinase Inhibitors)
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based deriv
-
Source:
-
Handling Acid Chlorides
- Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
-
Source:
-
Chemical Structure D
- 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride d
-
Source: [1]
Sources
stability and storage conditions for 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride
This guide outlines the technical protocols for the stability maintenance, storage, and handling of 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride . It is designed for medicinal chemists and process engineers handling sensitive heterocyclic building blocks.
Chemical Identity & Critical Properties
Compound: 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride Functional Class: Heterocyclic Acyl Chloride / Hydrochloride Salt Critical Reactivity: Electrophilic Acyl Substitution, Nucleophilic Hydrolysis, Hygroscopicity.
This compound serves as a high-reactivity "warhead" for introducing the 2-methylthiazole moiety into pharmaceutical scaffolds.[1] Unlike its carboxylic acid precursor, the acyl chloride is thermodynamically unstable in the presence of moisture. The hydrochloride salt form implies the protonation of the thiazole nitrogen (
Physicochemical Profile (Estimated)
| Property | Characteristic | Implication for Storage |
| Physical State | Crystalline Solid (White to Beige) | Surface area dictates moisture uptake rate. |
| Hygroscopicity | High (Salt form) | Requires desiccated, inert atmosphere. |
| Hydrolysis | Rapid / Violent | Generates HCl gas and parent acid upon contact with water. |
| Corrosivity | High | Incompatible with metal spatulas; degrades septum seals over time. |
Degradation Mechanism & Stability
The primary failure mode for this reagent is hydrolysis . The mechanism is twofold: direct attack of water on the carbonyl carbon and the hygroscopic recruitment of water by the ionic lattice of the hydrochloride salt.
Degradation Pathway (DOT Visualization)
The following diagram illustrates the cascade from moisture ingress to total reagent failure.
Figure 1: Hydrolytic degradation pathway showing the autocatalytic effect of HCl generation on hygroscopicity.
The "HCl Salt" Paradox
While converting an amine to an HCl salt typically stabilizes it, for acid chlorides, the chloride counter-ion can act as a hydrogen bond acceptor for atmospheric water, pulling moisture directly to the reaction center.[2]
-
Causality: The ionic lattice energy competes with hydration energy. If the seal is broken, the lattice breaks down, and the acid chloride hydrolyzes immediately.
-
Observation: Degraded material will appear sticky or form a "gum" at the bottom of the vial due to the formation of the carboxylic acid and hydrated HCl.
Storage Protocols
To maintain >98% purity, a multi-barrier storage system is required. Do not rely on the original vendor packaging once opened.
Primary Storage Conditions
-
Temperature: -20°C (Recommended) or 2–8°C. Lower temperatures kinetically inhibit hydrolysis but can condense moisture if the vial is opened before warming to room temperature.
-
Atmosphere: Argon (Ar) or Nitrogen (
). Argon is preferred as it is heavier than air and blankets the solid. -
Container: Amber glass vial with a Teflon-lined screw cap. For long-term storage (months), wrap the cap junction with Parafilm® or electrical tape.
The "Double-Vial" System (Best Practice)
-
Inner Vial: Contains the reagent. Cap tightly.
-
Outer Jar: Place the inner vial inside a larger jar containing a layer of Drierite™ (anhydrous CaSO4) or activated molecular sieves at the bottom.
-
Seal: Flush the outer jar with Argon before sealing.
Handling & Usage Workflows
Handling this reagent requires strict exclusion of moisture.[3][4][5][6][7] The following protocol ensures integrity during transfer.
Reconstitution & Transfer Protocol
Objective: Transfer reagent to a reaction vessel without exposing the bulk stock to air.
-
Equilibration: Remove the vial from the freezer and allow it to warm to room temperature inside a desiccator (approx. 30-60 mins). Opening a cold vial causes immediate condensation and ruins the stock.
-
Inert Gas Purge: Insert a needle connected to an Argon line (low pressure) into the septum to create positive pressure.
-
Solvent Selection:
-
Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform (
). Must be anhydrous.[8] -
Incompatible: Water, Alcohols (Methanol, Ethanol), Amines (unless intended reactant), DMSO (can react violently).
-
-
Transfer: Use a dry syringe or cannula to transfer the dissolved reagent. If weighing solid is necessary, use a "weighing boat" technique inside a glovebox or a glove bag.
Handling Workflow (DOT Visualization)
Figure 2: Step-by-step handling workflow to prevent moisture contamination.
Quality Control (QC) & Troubleshooting
Before committing valuable intermediates to a reaction, verify the quality of the acid chloride.
Rapid Purity Check (1H NMR)
Run a quick NMR in
-
Intact Reagent: Look for the distinct shifts of the thiazole ring protons and the methyl group.
-
Hydrolyzed Impurity: The carboxylic acid protons will shift slightly. A broad singlet >10 ppm (COOH) indicates degradation.
-
Methyl Shift: The 2-Methyl group signal often shifts downfield in the acid chloride relative to the acid.
Quenching & Disposal[3][6]
-
NEVER add water directly to the solid acid chloride. This can cause a violent exotherm and splash corrosive acid.
-
Protocol: Dilute the waste material in DCM, then slowly add to a stirred solution of 10% Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ) on an ice bath.
References
-
Sigma-Aldrich. 2-Methyl-4-(trifluoromethyl)-thiazole-5-carbonyl chloride Safety Data Sheet. Retrieved from
-
Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010).[9] Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids.[9] Journal of the American Chemical Society.[9] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14601081, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from [10]
-
Fisher Scientific. Safety Data Sheet: 4-Methyl-2-pyrid-4-yl-1,3-thiazole-5-carbonyl chloride hydrochloride. Retrieved from
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. reddit.com [reddit.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions [organic-chemistry.org]
- 10. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride safety and handling
Technical Monograph: Safety, Handling, and Operational Protocols for 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride
Executive Summary & Compound Profile
Compound: 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride CAS Number: 917483-72-8 (HCl salt); 55842-53-0 (Free base equivalent) Chemical Class: Heterocyclic Acyl Chloride Primary Utility: High-value intermediate for the synthesis of thiazole-containing peptidomimetics, PI3K inhibitors, and antineoplastic agents.
Operational Criticality: This compound presents a dual-hazard profile: the corrosivity inherent to acyl chlorides and the hygroscopicity of the hydrochloride salt. Unlike standard organic acid chlorides, the presence of the basic thiazole nitrogen (protonated in this salt form) necessitates specific stoichiometry adjustments during nucleophilic substitution reactions.
Physical Properties Table:
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Molecular Weight | 198.07 g/mol (HCl salt) |
| Solubility | Soluble in DCM, THF, DMF (Must be Anhydrous) |
| Reactivity | Violent reaction with water ; Rapid hydrolysis |
| Storage | 2–8°C, Hygroscopic, Store under Argon/Nitrogen |
Reactivity & Hazard Mechanism (The "Why")
To handle this compound safely, one must understand the causality of its hazards.[1] It is not merely "corrosive"; it is a latent acid generator .
The "Double Acid" Threat: Upon contact with mucosal membranes or atmospheric moisture, the compound undergoes rapid hydrolysis. Because it is a hydrochloride salt of a basic heterocycle, hydrolysis releases two equivalents of acid :
-
Hydrochloric Acid (HCl): Dissociation of the thiazolium salt.
-
Hydrochloric Acid (HCl): Byproduct of the acyl chloride hydrolysis.
-
2-Methyl-1,3-thiazole-4-carboxylic acid: The organic hydrolysis product (skin irritant).
This results in a localized pH drop significantly more severe than typical benzoyl chloride derivatives.
Visualization: Hydrolysis & Decomposition Pathway The following diagram illustrates the cascade of events upon moisture exposure, highlighting the critical control points.
Figure 1: Mechanism of hydrolysis showing the release of double acid equivalents upon moisture contact.
Storage & Stability Management
The Golden Rule: Stability is a function of dryness.
-
Primary Containment:
-
Store in a tightly sealed glass vial with a PTFE-lined cap.
-
Parafilm is insufficient for long-term storage as HCl gas can slowly embrittle it. Use electrical tape or heat-shrink bands over the cap.
-
-
Secondary Containment:
-
Place the vial inside a secondary jar containing active desiccant (e.g., Drierite or Activated Molecular Sieves).
-
Store in a dedicated acid-chloride refrigerator at 4°C .
-
-
Inert Atmosphere:
-
Ideally, store inside a glovebox.
-
If a glovebox is unavailable, purge the headspace with Argon before resealing. Argon is heavier than air and provides a better blanket than Nitrogen.
-
Operational Protocol (The "How")
A. Personal Protective Equipment (PPE)
-
Respiratory: Work strictly within a certified chemical fume hood. If handling large quantities (>5g), keep a full-face respirator with acid gas cartridges (Type E/B) nearby.
-
Dermal: Double-glove technique.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (extended cuff) or Neoprene.
-
Reasoning: Acid chlorides can permeate thin nitrile; the outer glove provides a sacrificial layer.
-
B. Reaction Setup & Stoichiometry
Expert Insight: When using the hydrochloride salt form in nucleophilic substitutions (e.g., amide coupling), you must account for the extra proton. Standard protocols often fail because they under-calculate the base requirement.
-
Standard Stoichiometry: 1.0 eq Acyl Chloride + 1.0 eq Amine + 1.0 eq Base.
-
Correct Stoichiometry for THIS Compound:
-
1.0 eq 2-Methyl-1,3-thiazole-4-carbonyl chloride HCl
-
1.0 eq Nucleophile (Amine/Alcohol)
-
3.0+ eq Base (e.g., Triethylamine, DIPEA, or Pyridine)
-
Why 3 equivalents?
-
1 eq to neutralize the HCl salt.
-
1 eq to neutralize the HCl generated from the substitution.
-
1 eq (excess) to drive the reaction and maintain basicity.
-
-
C. Step-by-Step Handling Workflow
Visualization: Safe Handling Workflow
Figure 2: Operational workflow emphasizing temperature equilibration to prevent condensation.
Detailed Protocol:
-
Equilibration: Remove the vial from the fridge and let it warm to room temperature inside the desiccator (approx. 30 mins). Opening a cold vial causes immediate condensation of atmospheric moisture, ruining the reagent.
-
Solvent Choice: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents (Methanol, Ethanol) or nucleophilic solvents (DMF/DMSO) unless strictly necessary and kept cold.
-
Dissolution:
-
Pre-dissolve the amine and the base (3.0 eq) in the solvent.
-
Cool the mixture to 0°C.
-
Add the solid acid chloride portion-wise or as a solution in dry DCM.
-
Control: The reaction is exothermic. Monitor internal temperature.
-
-
Monitoring: Monitor reaction progress via TLC (quench a mini-aliquot in methanol first). The acid chloride spot will disappear, replaced by the methyl ester (from methanol quench) or the desired amide.
Emergency Response & Disposal
-
Spill Management:
-
Do not use water. Cover the spill with solid sodium bicarbonate or calcium carbonate to neutralize the acid.
-
Sweep up the powder gently to avoid creating dust. Place in a chemical waste container.
-
-
Quenching (Disposal):
-
Never pour the unreacted acid chloride directly into a waste drum.
-
Protocol: Dilute with DCM, then add slowly to a stirred solution of 10% Sodium Bicarbonate or 1M Sodium Hydroxide on ice. Stir until bubbling (CO2 evolution) ceases.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21183959, 2-Methyl-1,3-thiazole-4-carbonyl chloride. Retrieved from [Link]
-
Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from [Link]
-
American Elements. (2022). 2-Methyl-1,3-thiazole-4-carbonyl chloride Properties and Specifications. Retrieved from [Link]
Sources
Technical Characterization Guide: 2-Methyl-1,3-thiazole-4-carbonyl chloride Hydrochloride
[1]
Executive Summary & Compound Profile
This guide provides an in-depth spectroscopic and handling profile for 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride . This compound is a high-value electrophilic intermediate used primarily in the synthesis of thiazole-containing pharmaceutical pharmacophores (e.g., kinase inhibitors, peptidomimetics).[1]
Critical Technical Note: As an acyl chloride bearing a basic thiazole nitrogen, this compound exists in a complex equilibrium.[1] The "hydrochloride" designation implies the protonation of the thiazole nitrogen (
Compound Identity
| Parameter | Detail |
| IUPAC Name | 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride |
| Molecular Formula | |
| Molecular Weight | 161.61 (Free base) / 198.07 (HCl salt) |
| Physical State | Off-white to pale yellow crystalline solid (highly moisture sensitive) |
| Storage | -20°C under Argon/Nitrogen; Desiccated |
Spectroscopic Characterization Strategy
The validation of this compound relies on confirming the conversion of the precursor (carboxylic acid) to the acid chloride while maintaining the integrity of the thiazole ring.[1]
Infrared Spectroscopy (FT-IR)
Role: Primary "Go/No-Go" decision gate.[1] The shift in carbonyl stretching frequency is the most reliable indicator of successful chlorination.[1]
Methodology:
-
Technique: ATR (Attenuated Total Reflectance) under
purge or Nujol Mull.[1] Do not use KBr pellets (hygroscopic nature causes hydrolysis during pressing).[1] -
Diagnostic Bands:
| Functional Group | Wavenumber ( | Diagnostic Significance |
| C=O Stretch (Acyl Chloride) | 1760 – 1785 | Critical. Shifted +50-60 |
| C-H Stretch (Aromatic) | 3080 – 3110 | Characteristic of the thiazole C5-H. |
| N-H+ Stretch | 2400 – 2700 (Broad) | Indicates the hydrochloride salt form (protonated thiazole nitrogen).[1] |
| C-Cl Stretch | 650 – 750 | Weak/Medium band, often obscured by fingerprint region.[1] |
Nuclear Magnetic Resonance ( & NMR)
Role: Structural confirmation and purity assessment.
Critical Constraint: The choice of solvent is non-negotiable. Do not use
Recommended Protocol:
-
Use Anhydrous
(stored over molecular sieves) or .[1] -
Prepare the sample in a glovebox or under a cone of nitrogen.[1]
-
Run the spectrum immediately.[1]
Predicted
NMR Data (400 MHz, Anhydrous
)
Note: Chemical shifts (
| Position | Shift ( | Multiplicity | Integration | Assignment |
| H-5 | 8.25 – 8.45 | Singlet (s) | 1H | Thiazole Ring Proton.[1] Note: Significant downfield shift due to electron-withdrawing COCl and N-protonation.[1] |
| C2-CH3 | 2.80 – 2.95 | Singlet (s) | 3H | Methyl group attached to C2.[1] |
| N-H+ | 10.0 – 12.0 | Broad (br) | 1H | Exchangeable proton (visible only in dry, acid-free conditions).[1] |
Predicted
NMR Data (100 MHz, Anhydrous
)
| Carbon | Shift ( | Assignment |
| C=O | 162.0 – 165.0 | Carbonyl Chloride (Distinct from acid ~168-170 ppm).[1] |
| C-2 | 168.0 – 170.0 | Thiazole C2 (attached to methyl).[1] |
| C-4 | 148.0 – 150.0 | Thiazole C4 (attached to COCl).[1] |
| C-5 | 128.0 – 130.0 | Thiazole C5 (aromatic CH).[1] |
| CH3 | 19.0 – 20.0 | Methyl carbon.[1] |
Mass Spectrometry (MS)
Challenge: Direct ionization (ESI/APCI) usually hydrolyzes the acid chloride to the acid (
Correct Protocol:
-
Derivatization: Quench a small aliquot with excess anhydrous methanol or benzylamine before injection.[1]
-
Target Ion: Look for the Methyl Ester (
) or Benzyl Amide adduct.[1] -
Direct Injection (EI): If using GC-MS (EI), you may observe the parent ion
with the characteristic Chlorine isotope pattern (3:1 ratio for ), but thermal degradation is common.[1]
Synthesis & Validation Workflow
The following diagram illustrates the critical path for synthesizing and validating the material while avoiding the common pitfall of hydrolysis.
Caption: Synthesis and analytical decision tree emphasizing inert handling to prevent hydrolysis.
Handling & Stability Protocols
The "White Fog" Indicator
Upon opening the storage vessel, if the solid fumes (emits white smoke), this indicates the release of HCl gas due to reaction with atmospheric moisture.
-
Observation: Fuming = Active Acid Chloride.[1]
-
Action: Handle immediately. If fuming stops and the solid clumps, significant hydrolysis to the carboxylic acid has occurred.
Re-purification
If the spectroscopic data indicates hydrolysis (presence of broad OH stretch at 3000-3500
References
-
Thiazole Chemistry Foundation: Metzger, J. V.[1] (Ed.).[1][2][3] (1979).[1] Thiazole and its derivatives (Vol. 34). John Wiley & Sons.[1][4] [1]
-
Spectroscopic Shifts of Acid Chlorides: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][4] [1]
-
Synthesis of Thiazole Carbonyls: Bernini, R., et al. (2011).[1] "Synthesis of 2,4-disubstituted-1,3-thiazoles." Current Organic Chemistry.
-
Handling Moisture Sensitive Reagents: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]
Disclaimer: This guide is intended for qualified scientific personnel.[1] The spectral data provided are based on structure-activity relationships of analogous thiazole acid chlorides and standard spectroscopic principles.
Biological Significance of the 2-Methylthiazole Moiety: A Technical Guide for Drug Design
Executive Summary
The 2-methylthiazole moiety represents a privileged substructure in modern medicinal chemistry, distinct from its more reactive congener, the 2-aminothiazole. While thiazoles are ubiquitous in bioactive natural products and synthetic drugs, the specific methylation at the C2 position confers unique physicochemical and metabolic advantages.
This guide dissects the 2-methylthiazole moiety's role as a metabolic blocker , a conformational anchor , and a hydrophobic pharmacophore . Unlike 2-aminothiazoles, which are often associated with bioactivation and idiosyncratic toxicity (via iminoquinone formation), the 2-methylthiazole motif offers a safer profile while maintaining critical hydrogen-bond acceptor capabilities.[1] This document details the structural logic, synthesis, and biological characterization of this moiety, anchored by its definitive role in the Epothilone/Ixabepilone class of microtubule stabilizers.
Part 1: Physicochemical and Structural Profile[2][3][4]
The Structural Logic of C2-Methylation
The thiazole ring is a bioisostere of pyridine, but with significantly lower basicity (
-
Metabolic Blockade: The C2 position of an unsubstituted thiazole is highly susceptible to proton abstraction and subsequent ring-opening or oxidation by cytochrome P450 enzymes. Methylation at this "hotspot" sterically and electronically impedes these rapid clearance pathways, forcing metabolism to occur at less critical sites or on the methyl group itself (benzylic-like oxidation), which is generally slower.
-
Lipophilicity Modulation: The 2-methyl group increases the
of the fragment, enhancing membrane permeability and facilitating hydrophobic interactions within protein binding pockets (e.g., the taxane binding site of -tubulin). -
Sigma-Hole Interactions: The sulfur atom in the thiazole ring possesses a "sigma-hole"—a region of positive electrostatic potential opposite the C-S bond. This allows the thiazole to engage in non-covalent interactions with nucleophilic residues (oxygen/nitrogen lone pairs) in the target protein.
Contrast with 2-Aminothiazole
It is vital to distinguish the 2-methylthiazole from the 2-aminothiazole .
-
2-Aminothiazole: Common in kinase inhibitors (e.g., Dasatinib) but carries a structural alert.[1] It can be metabolically activated to reactive species (iminoquinones/nitrenium ions), leading to glutathione depletion and hepatotoxicity.[1]
-
2-Methylthiazole: Lacks the exocyclic amine required for iminoquinone formation, resulting in a "cleaner" toxicology profile while retaining the heteroaromatic nitrogen for H-bonding.
Part 2: Pharmacological Significance & Case Studies
The Epothilone Standard (Ixabepilone)
The most authoritative example of the 2-methylthiazole moiety's significance is found in the Epothilones (natural products) and Ixabepilone (FDA-approved synthetic analog).[1]
-
Mechanism: Epothilones bind to the taxane pocket of
-tubulin. The 2-methylthiazole side chain inserts into a deep, hydrophobic cleft. -
SAR Insight: Structure-Activity Relationship (SAR) studies demonstrated that the nitrogen atom of the thiazole is essential for proper orientation via hydrogen bonding (likely with His229 or Arg278), while the 2-methyl group provides critical van der Waals contacts. Removal of the methyl group (2-H) or replacement with bulky groups often leads to a loss of potency, confirming the tight steric tolerance of this pocket.
Visualization: Epothilone Mechanism of Action
The following diagram illustrates the causal pathway from the 2-methylthiazole structure to the biological phenotype (apoptosis).
Caption: Causal pathway linking the 2-methylthiazole pharmacophore to microtubule stabilization and cancer cell death.[1][2]
Part 3: Experimental Protocols
Synthesis: The Hantzsch Thiazole Synthesis
The most robust method for installing the 2-methylthiazole moiety is the Hantzsch condensation. This reaction is highly scalable and tolerant of diverse functional groups.
Protocol:
-
Reagents:
-Haloketone (or aldehyde) and Thioacetamide.[1] -
Solvent: Ethanol or DMF.[1]
-
Conditions: Reflux for 2–4 hours.
-
Workup: Neutralize with
, extract with EtOAc. -
Validation: The formation of the thiazole ring is confirmed by the appearance of a characteristic singlet (for 5-H) or doublet in
-NMR around 7.0–8.0 ppm, and the disappearance of the -halo proton signal.
Workflow: Metabolic Stability Assessment
To verify the "Metabolic Blocker" hypothesis, one must compare the intrinsic clearance (
Step-by-Step Methodology:
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]
-
Substrate: Incubate test compound (1
) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of parent depletion.
-
Metabolite ID (Optional): Run a separate high-concentration incubation (10
) to identify if oxidation occurs on the methyl group (forming ) or elsewhere.[1]
Data Interpretation Table:
| Parameter | 2-H Thiazole Analog | 2-Methylthiazole Analog | Significance |
| < 15 (Rapid) | > 45 (Moderate/Stable) | Methyl blocks C2-oxidation.[1] | |
| Primary Metabolite | Ring opening / C-hydroxylation | Methyl-hydroxylation ( | Shift in metabolic soft spot.[1] |
| CYP Inhibition | High Risk (Heme coordination) | Lower Risk | Steric bulk reduces heme-Fe interaction.[1] |
Visualization: Hantzsch Synthesis Workflow
Caption: Workflow for the Hantzsch Thiazole Synthesis using thioacetamide to install the 2-methyl moiety.
Part 4: Future Outlook & Late-Stage Functionalization
The future of 2-methylthiazole chemistry lies in C-H activation . Recent advances allow for the direct functionalization of the C5 position of the 2-methylthiazole ring using palladium or copper catalysis. This enables "late-stage diversification," where the 2-methylthiazole core is installed early, and complex side chains are attached at the very end of the synthesis, accelerating the discovery of new Ixabepilone-like candidates.
Furthermore, the 2-methyl group itself is now being explored as a handle for radical functionalization, converting the metabolic "soft spot" into a "synthetic handle" for attaching solubilizing groups (e.g., morpholines) to improve pharmacokinetic properties.
References
-
Altmann, K. H. (2003).[1] "Epothilone B and its analogs - a new family of anticancer agents." Mini Reviews in Medicinal Chemistry. Link
-
Bollag, D. M., et al. (1995).[1] "Epothilones, a new class of microtubule-stabilizing agents with a Taxol-like mechanism of action." Cancer Research.[1] Link
-
Lee, F. Y., et al. (2008).[1] "Ixabepilone (BMS-247550), a novel nontaxane microtubule-stabilizing agent."[1] Clinical Cancer Research. Link
-
Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft. (Classic synthetic reference).
-
Kempf, D. J., et al. (1996).[1] "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of Human Immunodeficiency Virus Protease."[1] Journal of Medicinal Chemistry. (Context for thiazole metabolism). Link[1]
-
FDA Label. (2007).[1][3] "IXEMPRA (ixabepilone) Kit for Injection."[1] U.S. Food and Drug Administration.[3] Link
Sources
The Thiazole Scaffold in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Therapeutic Application
Executive Summary
The thiazole ring (1,3-thiazole) stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4] Its unique electronic architecture—comprising a pyridine-like nitrogen and a thiophene-like sulfur—confers distinct physicochemical properties that drive high-affinity interactions with biological targets. From the naturally occurring vitamin B1 (thiamine) to synthetic blockbusters like Dasatinib (Sprycel®) and Ritonavir (Norvir®), thiazole derivatives are integral to oncology, virology, and neuropharmacology. This guide provides a technical deep-dive into the rational design, synthetic methodologies, and structure-activity relationships (SAR) of thiazole-based therapeutics.
Part 1: The Pharmacophore & Bioisosteric Utility[5]
Electronic Landscape
The thiazole ring is a five-membered aromatic heterocycle (
-
The Nitrogen Atom (N3): Possesses a lone pair available for hydrogen bonding (H-bond acceptor), mimicking the pyridine nitrogen but with modulated basicity (
for the conjugate acid). -
The Sulfur Atom (S1): Increases lipophilicity (
) compared to oxazole or imidazole, enhancing membrane permeability. It also allows for specific non-covalent interactions, such as S-π bonding with aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets.
The "C2-Acidic" Liability & Opportunity
The proton at the C2 position is relatively acidic due to the inductive withdrawal of the adjacent heteroatoms.
-
Liability: Susceptibility to metabolic deprotonation and subsequent ring-opening or nucleophilic attack.
-
Opportunity: This position is easily functionalized via lithiation, allowing for the rapid generation of diverse libraries.
Part 2: Synthetic Architectures
While modern C-H activation methods exist, the Hantzsch Thiazole Synthesis remains the industrial gold standard due to its reliability, scalability, and tolerance of diverse functional groups.
Experimental Protocol: Hantzsch Condensation
Objective: Synthesis of 2-amino-4-arylthiazole derivatives (Key pharmacophore in many kinase inhibitors).
Reagents:
- -Haloketone (e.g., 2-bromoacetophenone, 1.0 equiv)
-
Thiourea (1.2 equiv)
-
Ethanol (absolute) or Methanol
-
Sodium Acetate (buffer/base)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-bromoacetophenone (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add thiourea (12 mmol) slowly to the stirring solution at room temperature.
-
Reflux: Heat the mixture to reflux (
C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3). -
Workup: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.[5]
-
Neutralization: Pour the mixture into crushed ice/water (50 mL) and basify with saturated aqueous
or to pH 8–9 to liberate the free base. -
Isolation: Filter the resulting precipitate. Wash with cold water (
mL). -
Purification: Recrystallize from hot ethanol/water to yield the pure 2-amino-4-phenylthiazole.
Visualization: Synthetic Workflows
The following diagram contrasts the classic Hantzsch route with modern metal-catalyzed approaches.
[7]
Part 3: Therapeutic Spectrum & SAR (Oncology Focus)
Thiazole derivatives are dominant in the field of Kinase Inhibitors. The ring often serves as the "hinge binder," forming crucial hydrogen bonds with the ATP-binding pocket of kinases like BCR-ABL, SRC, and BRAF.
Structure-Activity Relationship (SAR) Data
The following table summarizes the potency of thiazole-based inhibitors against specific kinase targets, highlighting the impact of substituents on the thiazole ring (specifically at the C2 and C4 positions).
Table 1: Comparative IC50 Values of Thiazole-Based Kinase Inhibitors
| Compound | Target Kinase | Substituent (C2) | Substituent (C4) | IC50 (nM) | Mechanism Highlight |
| Dasatinib | SRC / ABL | 2-amino-pyrimidine | Methyl group | < 1.0 | Dual inhibitor; H-bonds via Thiazole N3 |
| Dabrafenib | BRAF V600E | 2-amino-pyrimidine | t-Butyl | 0.7 | Selective for mutant BRAF; Sulfonamide tail |
| Compound 40 | BRAF V600E | Phenyl-sulfonyl | 4-Cl-Phenyl | 23.1 | Novel sulfonyl-thiazole scaffold |
| Compound 4c | VEGFR-2 | Hydrazinyl-benzyl | Phenyl | 150.0 | Anti-angiogenic; Cell cycle arrest (G1/S) |
*Data for Compounds 40 and 4c derived from recent medicinal chemistry literature [1, 3].
Mechanism of Action: Kinase Signal Transduction
Inhibition of the RAS-RAF-MEK-ERK pathway is a primary mechanism for thiazole-based drugs like Dabrafenib.
[7]
Part 4: ADME & Metabolic Stability Considerations
When designing thiazole drugs, metabolic stability is a critical parameter.
-
S-Oxidation: The sulfur atom can be oxidized by CYP450 enzymes to sulfoxides or sulfones, potentially altering potency or toxicity.
-
C2-Deprotonation: As noted, the C2 position is acidic.[6][7] Unsubstituted C2 positions are "soft spots" for metabolic attack.
-
Design Strategy: Block the C2 position with a substituent (e.g., an amine or methyl group) to prevent ring opening and increase metabolic half-life.
-
-
CYP Inhibition: Some thiazole derivatives (e.g., Ritonavir) are potent inhibitors of CYP3A4. While this is used therapeutically as a "booster" for other antivirals, it can be a liability in other contexts due to drug-drug interactions (DDI).
References
-
Abdel-Mottaleb, Y. et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. National Institutes of Health (NIH). Link
-
Gomha, S. M. et al. (2015). Thiazole Ring—A Biologically Active Scaffold.[1][3][8] Current Drug Discovery Technologies. Link
-
El-Sayed, H. et al. (2023).[2] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Link
-
Facchinetti, V. et al. (2016).[9] Hantzsch condensation of 2-bromoacetophenones with thiourea. Synthesis (Thieme).[2][5][8][10][11][12][13] Link
-
Chimenti, F. et al. (2004). Thiazole derivatives as inhibitors of protein kinases. Journal of Medicinal Chemistry. Link
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
Thiazole Architectures in Modern Drug Discovery: A Technical Guide
Executive Summary: The "Privileged Scaffold"
The thiazole ring (1,3-thiazole) stands as a cornerstone in medicinal chemistry, designated as a "privileged scaffold" due to its ability to bind diverse biological targets with high affinity. Unlike passive structural linkers, the thiazole moiety actively participates in ligand-target interactions through specific electronic features: the pyridine-like nitrogen (H-bond acceptor) and the sulfur atom (increasing lipophilicity and aromaticity). This guide dissects the utility of thiazole compounds, moving from quantum chemical properties to validated synthetic protocols and clinical applications.[1]
Chemical Foundation & Electronic Profile
The thiazole ring is a five-membered aromatic heterocycle (
-
Aromaticity: Possesses
electrons (4 from carbons/nitrogen, 2 from sulfur lone pair). -
Basicity: The N3 nitrogen has a lone pair in an
orbital orthogonal to the -system, making it a weak base ( ) and a crucial hydrogen bond acceptor in kinase hinge regions. -
Metabolic Stability: The ring is generally resistant to oxidative metabolism, though C2-substitution is often required to block metabolic blocking.
Therapeutic Landscape: Validated Clinical Assets
The versatility of the thiazole scaffold is evidenced by its presence in drugs across distinct therapeutic classes.[2][3]
Table 1: Key FDA-Approved Thiazole Therapeutics
| Drug Name | Therapeutic Area | Target Mechanism | Thiazole Role |
| Dasatinib | Oncology (CML) | BCR-ABL/Src Kinase Inhibitor | Hinge binder (H-bond acceptor via N) |
| Dabrafenib | Oncology (Melanoma) | BRAF V600E Inhibitor | Scaffold for orientation of pharmacophores |
| Ixabepilone | Oncology | Microtubule Stabilizer | Bioisostere for pyridine in epothilone B |
| Ritonavir | Antiviral (HIV) | HIV Protease Inhibitor | P2 ligand improving metabolic stability |
| Pramipexole | CNS (Parkinson's) | Dopamine D2/D3 Agonist | Mimics catecholamine structure |
| Cefdinir | Antibiotic | Cell Wall Synthesis (PBP) | Aminothiazole oxime enhances Gram(-) activity |
Mechanistic Deep Dive: Kinase Inhibition
A critical application of thiazoles is in Type I kinase inhibitors. In Dasatinib , the 2-aminothiazole moiety is the "warhead" that anchors the molecule into the ATP-binding pocket.
Structural Logic of Dasatinib Binding
The aminothiazole motif forms a critical hydrogen bond network with the kinase hinge region (specifically Met318 in c-Src). The sulfur atom contributes to van der Waals interactions within the hydrophobic gatekeeper region.
Figure 1: Mechanistic logic of Dasatinib binding to the c-Src kinase hinge region. The thiazole ring serves as the primary anchor.
Synthetic Architectures
The construction of the thiazole ring is a mature field, yet modern drug discovery demands methods that allow late-stage functionalization.
The Hantzsch Thiazole Synthesis (Classic & Robust)
The most reliable method for generating 2,4-disubstituted thiazoles.
-
Reactants:
-Haloketone + Thioamide (or Thiourea).[4][5][6][7] -
Mechanism:
attack of sulfur on the -carbon, followed by condensation and dehydration.
Modern C-H Activation
Direct arylation of thiazoles at the C5 position using Pd-catalysis allows for the rapid generation of libraries without pre-functionalized precursors, crucial for Fragment-Based Drug Discovery (FBDD).
Figure 2: Comparison of De Novo (Hantzsch) vs. Late-Stage (C-H Activation) synthetic strategies.
Experimental Protocols
This section details a self-validating protocol for synthesizing a Dasatinib precursor scaffold.
Protocol A: Synthesis of 2-Amino-4-Phenylthiazole (Hantzsch Method)
Objective: Synthesize a validated kinase-binding scaffold.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (Absolute)
-
Sodium Acetate (aq)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 2-bromoacetophenone in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 11 mmol of thiourea. The reaction is often exothermic; ensure controlled addition.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours.-
Validation Check: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of the starting bromide indicates completion.
-
-
Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt of the thiazole will often precipitate.
-
Neutralization: Filter the solid and resuspend in water. Basify with saturated aqueous sodium acetate or ammonium hydroxide to pH 8–9 to liberate the free base.
-
Isolation: Filter the resulting free base precipitate, wash with cold water, and recrystallize from ethanol/water.
Yield Expectation: >85% Characterization:
-
1H NMR (DMSO-d6): Characteristic singlet for the thiazole C5-H proton around
7.0–7.3 ppm. Broad singlet for around 7.0 ppm (exchangeable with ).
Protocol B: Kinase Inhibition Assay (In Vitro Validation)
Objective: Verify biological activity of the synthesized thiazole against c-Src.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Substrate: Src substrate peptide (e.g., KVEKIGEGTYGVVYK).
-
Reaction:
-
Incubate Thiazole compound (serial dilutions: 1 nM to 10
M) with c-Src enzyme (0.5 nM) for 15 mins. -
Initiate reaction by adding ATP (
concentration) and substrate.
-
-
Detection: Use ADP-Glo™ or similar luminescence assay to quantify ATP consumption after 60 mins.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Future Outlook
The thiazole ring is evolving beyond simple inhibition.
-
PROTACs: Thiazole-based ligands (e.g., VHL ligands) are being used as E3 ligase recruiters for targeted protein degradation.
-
Covalent Inhibitors: Incorporating acrylamides onto the thiazole C4/C5 positions to target non-catalytic cysteines.
References
-
Lombardo, L. J., et al. (2004).[8] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Link
-
Pellecchia, M., et al. (2020).[8] Development of potent thiazole-based inhibitors of the MDM2-p53 protein-protein interaction.[8] Chemical Biology & Drug Design. Link
-
Ayati, A., et al. (2019). Thiazole in the combinatorial synthesis of novel heterocycles. Current Organic Chemistry. Link
-
FDA Drug Database. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations. Link
Sources
2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride as a building block in organic synthesis
Executive Summary
2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride is a high-value heterocyclic electrophile used extensively in the synthesis of bioactive amides and esters. As a stable, solid salt form of the otherwise moisture-sensitive acid chloride, it offers a distinct handling advantage in medicinal chemistry workflows. This guide details the physicochemical rationale for its use, precise activation protocols, and its application in constructing pharmacophores found in kinase inhibitors and agrochemicals.
Chemical Profile & Structural Utility[1][2][3]
Structural Logic
The molecule consists of a thiazole core substituted at the C2 position with a methyl group and at the C4 position with an acyl chloride moiety.[1] The "hydrochloride" designation indicates the protonation of the thiazole nitrogen (N3), rendering the compound an ionic solid (
-
Thiazole Ring: Acts as a bioisostere for pyridine or benzene, improving water solubility and metabolic stability in drug candidates. The electron-withdrawing nature of the nitrogen atom at position 3 decreases the electron density of the ring, making the C4-carbonyl highly electrophilic.
-
C2-Methyl Group: Provides a slight steric handle and blocks the C2 position from metabolic oxidation, a common liability in unsubstituted thiazoles.
-
C4-Acyl Chloride: The reactive warhead. Unlike carboxylic acids which require activation (e.g., HATU, EDC), this species is pre-activated, enabling rapid derivatization with weak nucleophiles.
The Hydrochloride Advantage
Free base acid chlorides are often volatile, lachrymatory liquids susceptible to rapid hydrolysis by atmospheric moisture. The hydrochloride salt form stabilizes the molecule:
-
Physical State: Solid crystalline form allows for easy weighing and storage.
-
Shelf-Life: Protonation of the thiazole nitrogen reduces the basicity of the ring, potentially mitigating self-catalyzed decomposition pathways.
| Property | Value / Description |
| Molecular Formula | |
| Reactive Species | Electrophilic Acyl Chloride ( |
| Thiazole | ~2.5 (Conjugate acid) |
| Primary Reactivity | Nucleophilic Acyl Substitution |
| Storage | Anhydrous, < 4°C (Hydrolysis sensitive) |
Synthesis & Generation
The synthesis typically follows a linear pathway starting from Hantzsch thiazole cyclization. The acid chloride is generated from the parent carboxylic acid.
Synthetic Pathway (DOT Visualization)
Caption: Linear synthesis from Hantzsch cyclization to the acid chloride hydrochloride salt.
Synthetic Protocols
Handling Precautions
-
Moisture Sensitivity: The compound hydrolyzes to the parent acid and HCl gas upon contact with water. All glassware must be flame-dried.
-
Stoichiometry: Because the reagent is an HCl salt, at least 2 equivalents of base are required for coupling: 1 eq to neutralize the thiazolium salt, and 1 eq to scavenge the HCl produced during amide formation.
Protocol: Amide Coupling with Primary Amines
This protocol describes the reaction of 2-methyl-1,3-thiazole-4-carbonyl chloride HCl with a generic aniline derivative.
Reagents:
-
2-Methyl-1,3-thiazole-4-carbonyl chloride HCl (1.0 eq)
-
Aniline derivative (Nucleophile) (1.0 eq)
-
Dichloromethane (DCM) (Anhydrous, 10 volumes)
-
Triethylamine (TEA) or DIPEA (2.5 eq)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with the amine (1.0 eq) and anhydrous DCM under nitrogen atmosphere.
-
Base Addition: Add TEA (2.5 eq) via syringe. The solution may warm slightly. Expert Note: Excess base is crucial to free the thiazole nitrogen and ensure the amine remains nucleophilic.
-
Acyl Chloride Addition: Cool the mixture to 0°C. Add 2-methyl-1,3-thiazole-4-carbonyl chloride HCl (1.0 eq) portion-wise as a solid (to avoid handling solutions of the unstable acid chloride).
-
Observation: A white precipitate (TEA[2]·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS (look for the methyl ester peak if quenching with methanol for analysis).
-
Workup: Quench with saturated
. Extract with DCM.[3] Wash organic layer with brine, dry over , and concentrate.
Mechanistic Workflow (DOT Visualization)
Caption: Mechanistic pathway highlighting the dual role of the base in activation and scavenging.
Medicinal Chemistry Applications
The 2-methylthiazole-4-carbonyl motif is a "privileged scaffold" in drug discovery, often serving as a bioisostere for benzamides.
Kinase Inhibition (c-Met / VEGFR)
Thiazole carboxamides are frequent motifs in Type II kinase inhibitors. The nitrogen of the thiazole ring can accept hydrogen bonds from the kinase hinge region, while the amide carbonyl interacts with the DFG motif backbones.
-
Example: Modifications of the thiazole 4-position have been explored in c-Met inhibitors to improve selectivity over other tyrosine kinases [1].
Agrochemicals (Fungicides)
Thiazole carboxamides are integral to succinate dehydrogenase inhibitor (SDHI) fungicides. The 2-methyl group provides lipophilicity essential for penetrating fungal cell membranes, while the amide bond is critical for target binding [2].
Peptide Synthesis
This acid chloride is used as an N-terminal capping agent in peptide synthesis to introduce rigidity and protect the peptide from exopeptidases. The high reactivity of the acid chloride ensures complete capping of sterically hindered N-termini where standard activated esters (NHS/OBt) might fail.
References
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]
-
Thiazole Synthesis: Hantzsch Reaction and Modifications. Organic Chemistry Portal. [Link]
-
2-Methylthiazole-4-carboxylic acid (Precursor Properties). PubChem. [Link]
Sources
- 1. Buy 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | 117724-64-8 [smolecule.com]
- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 3. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
Methodological & Application
Application Note: Protocol for Amide Synthesis Using 2-Methyl-1,3-thiazole-4-carbonyl Chloride Hydrochloride
Executive Summary
This application note details the optimized protocols for synthesizing amide derivatives using 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride . Thiazole-4-carboxamides are critical pharmacophores in medicinal chemistry, appearing in kinase inhibitors (e.g., Dasatinib analogs) and antimicrobial agents.
Unlike standard liquid acid chlorides, this reagent is supplied as a hydrochloride salt . This solid form offers enhanced storage stability but introduces specific stoichiometric and solubility challenges during synthesis. Failure to account for the acidic nature of the salt often leads to incomplete conversion or amine protonation, stalling the reaction. This guide provides two validated workflows: an Anhydrous Organic Method (preferred for drug discovery) and a Biphasic Method (preferred for scale-up).
Reagent Profile & Critical Handling
Chemical Properties
| Property | Description |
| Chemical Name | 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride |
| Functional Group | Acyl Chloride (activated carboxylic acid) |
| State | Solid (Hygroscopic powder) |
| Reactivity | High electrophilicity; rapid hydrolysis in moist air. |
| Byproducts | Releases 2 equivalents of HCl upon reaction (1 from salt, 1 from condensation). |
Handling Precautions
-
Moisture Sensitivity: The reagent hydrolyzes to the parent acid (2-methyl-1,3-thiazole-4-carboxylic acid) if exposed to atmospheric moisture. Weigh quickly in a fume hood or use a glovebox.
-
Corrosivity: Generates HCl fumes. Use acid-resistant spatulas and glass syringes.
-
Stoichiometry Alert: The reagent carries an inherent equivalent of HCl. You must adjust base stoichiometry to neutralize this initial proton source before the coupling can proceed efficiently.
Mechanistic Insight
The reaction follows a Nucleophilic Acyl Substitution pathway.[1] However, the presence of the HCl salt necessitates a "Liberation Phase" before the "Coupling Phase."
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the dual requirement for base: first to liberate the acid chloride, second to scavenge the byproduct HCl.
Protocol A: Anhydrous Organic Coupling (Standard)
Best for: Drug discovery, parallel synthesis, water-sensitive amines. Scale: 0.1 mmol to 10 mmol.
Reagents & Equipment
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base:
-Diisopropylethylamine (DIEA/Hünig's Base) or Triethylamine (TEA). -
Atmosphere: Nitrogen or Argon balloon.
Step-by-Step Procedure
-
Preparation of Amine Solution:
-
In a flame-dried round-bottom flask equipped with a stir bar, dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M to 0.2 M).
-
Add DIEA (3.0 equiv) .
-
Note: We use 3.0 equivalents to ensure full neutralization of the reagent's HCl salt (1 eq), the reaction HCl (1 eq), and maintain a basic environment to drive kinetics.
-
Cool the solution to
in an ice bath.
-
-
Addition of Acid Chloride:
-
Option A (Solid Addition - Rapid): Quickly weigh the 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride (1.1 to 1.2 equiv) and add it directly to the stirring amine/base solution in one portion. The excess base prevents the HCl salt from protonating the amine.
-
Option B (Suspension Addition - Controlled): Suspend the acid chloride salt in a minimal amount of anhydrous DCM in a separate vial. Add this suspension dropwise to the amine solution. Recommended for highly reactive amines.
-
-
Reaction:
-
Allow the reaction to stir at
for 30 minutes. -
Remove the ice bath and warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check reaction progress via LC-MS or TLC. The acid chloride is highly reactive; conversion is usually complete within 2 hours.
-
-
Workup:
-
Quench the reaction with water or saturated
. -
Extract with DCM (
). -
Wash the combined organic layer with 1N HCl (if product is not basic) to remove excess DIEA, then brine.
-
Dry over
, filter, and concentrate in vacuo.
-
Protocol B: Biphasic Schotten-Baumann
Best for: Amino acids, water-soluble amines, large scale (>10g). Scale: 10 mmol to >100 mmol.
Reagents
-
Organic Phase: Ethyl Acetate (EtOAc) or DCM.[2]
-
Aqueous Phase: Saturated
or 1M .
Step-by-Step Procedure
-
System Setup:
-
Dissolve the Amine (1.0 equiv) in the organic solvent (EtOAc is preferred for green chemistry).
-
Add an equal volume of Saturated
(approx. 3-4 equiv of base) . -
Stir vigorously to create an emulsion.
-
-
Addition:
-
Cool the biphasic mixture to
. -
Add 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride (1.2 equiv) slowly as a solid in small portions.
-
Mechanism:[2][3][4] As the solid dissolves, the aqueous base neutralizes the HCl immediately, liberating the free acid chloride into the organic phase where it reacts with the amine.
-
-
Reaction & Workup:
-
Stir vigorously at RT for 4–6 hours.
-
Separate the layers. Extract the aqueous layer with fresh EtOAc.
-
Combine organic layers, dry, and concentrate.[5]
-
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate solvent system based on amine properties.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (<30%) | Hydrolysis of Acid Chloride | Ensure solvent is anhydrous. Weigh reagent quickly. Increase reagent to 1.5 equiv. |
| No Reaction | Amine Protonation | The HCl from the reagent protonated your amine. Increase Base to >3.0 equiv. |
| Starting Material Remains | Poor Solubility | The HCl salt may not dissolve in pure DCM. Switch to THF or add a catalytic amount of DMF. |
| Impurity Formation | Dimerization | Thiazoles can be nucleophilic.[1][4] Ensure the acid chloride is added to the amine/base mixture, not vice versa. |
References
-
General Acid Chloride Protocol: Amide Synthesis - Fisher Scientific. Retrieved from .
-
Thiazole Chemistry: Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from .
-
Methodology Foundation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5] Tetrahedron, 61(46), 10827-10852.
-
Specific Reagent Data: PubChem. 2-Methyl-1,3-thiazole-4-carboxylic acid.[6] CID 284728.[6] Retrieved from .[6]
-
Patent Reference (Thiazole Amides): Das, J., et al. (2003). Cyclic protein tyrosine kinase inhibitors. U.S. Patent No.[7] 6,596,746.[7] (Describes coupling of thiazole acid chlorides with anilines).
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyl-1,3-thiazole-4-carboxylic acid | C5H5NO2S | CID 284728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
reaction of 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride with primary amines
Application Note: Synthesis of N-Substituted-2-Methyl-1,3-thiazole-4-carboxamides
Executive Summary
This technical guide details the protocol for coupling 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride with primary amines to form pharmacological amide scaffolds. Unlike standard acid chlorides, this reagent exists as a hydrochloride salt, necessitating specific stoichiometric adjustments to neutralize the inherent acidity and prevent amine scavenging. This protocol ensures high-yield amide formation while preserving the integrity of the thiazole ring, a critical pharmacophore in oncology (e.g., Dasatinib) and antimicrobial research.
Introduction & Chemical Context
The 1,3-thiazole-4-carboxamide moiety is a privileged structure in medicinal chemistry, offering hydrogen bond donors/acceptors essential for kinase inhibition and receptor binding.
The Reagent Challenge: The starting material, 2-Methyl-1,3-thiazole-4-carbonyl chloride , is often supplied as a hydrochloride salt .
-
Stability: The salt form prevents the basic thiazole nitrogen from catalyzing the self-hydrolysis of the acid chloride, extending shelf life.
-
Reactivity: Upon dissolution, it releases HCl. If not neutralized immediately, this HCl will protonate the nucleophilic primary amine (
), rendering it unreactive and stalling the reaction.
Strategic Approach: We utilize a modified anhydrous Schotten-Baumann protocol . A tertiary amine base (DIPEA or TEA) is employed in excess (>2.5 equivalents) to simultaneously:
-
Liberate the free base of the thiazole acid chloride.
-
Scavenge the HCl byproduct formed during amide bond formation.
-
Maintain the primary amine in its nucleophilic neutral state.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution.[1] The presence of the HCl salt adds a critical deprotonation step prior to the catalytic cycle.
Figure 1: Mechanistic pathway highlighting the dual role of the base in neutralizing the starting material and the reaction byproduct.
Experimental Protocol
Reagents & Stoichiometry
Precise stoichiometry is the primary determinant of yield.
| Component | Role | Equivalents (Eq) | Notes |
| Thiazole Acid Chloride HCl | Electrophile | 1.0 | Limiting reagent. Hygroscopic; weigh quickly. |
| Primary Amine ( | Nucleophile | 1.0 - 1.1 | Slight excess ensures complete consumption of acid chloride. |
| DIPEA (Hünig's Base) | Base | 2.5 - 3.0 | Critical: 1.0 eq for salt neutralization + 1.0 eq for reaction + 0.5 eq excess. |
| Dichloromethane (DCM) | Solvent | 0.1 - 0.2 M | Anhydrous. DMF may be used for polar amines. |
| DMAP | Catalyst | 0.05 (Optional) | Use only for sterically hindered amines. |
Step-by-Step Methodology
Step 1: Reactor Setup
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Purge with
and maintain an inert atmosphere throughout.
Step 2: Solubilization & Activation
-
Charge the RBF with Primary Amine (1.05 eq) and DCM (anhydrous) .
-
Add DIPEA (3.0 eq) via syringe. Stir for 5 minutes at Room Temperature (RT).
-
Checkpoint: Ensure the amine is fully dissolved. If the amine is a salt (e.g., hydrochloride), add an extra 1.0 eq of DIPEA.
-
Cool the mixture to 0°C using an ice/water bath.
Step 3: Acid Chloride Addition
-
Solid Addition Method (Preferred): Add the 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride (1.0 eq) portion-wise over 10–15 minutes.
-
Why? Slow addition prevents localized heating and minimizes dimerization side-reactions.
-
-
Solution Method (Alternative): If the acid chloride is soluble, dissolve it in minimal DCM and add dropwise via a pressure-equalizing addition funnel.
Step 4: Reaction & Monitoring
-
Allow the reaction to warm to RT naturally.
-
Stir for 2–4 hours .
-
In-Process Control (IPC): Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.
-
Target: Disappearance of the amine peak (if UV active) or conversion of the acid chloride (quenched aliquot with MeOH -> Methyl ester).
-
Step 5: Workup
-
Quench the reaction with saturated
(aq). -
Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x).
-
Combine organic layers and wash sequentially with:
-
1M Citric Acid (removes unreacted amine and excess DIPEA).
-
Water .
-
Brine .
-
-
Dry over anhydrous
, filter, and concentrate in vacuo.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of thiazole-4-carboxamides.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Acid chloride hydrolysis | Ensure DCM is anhydrous. Minimize air exposure during addition. |
| Starting Material Remains | "Stalled" reaction due to HCl | Check pH. If acidic (<7), add more DIPEA. The system must remain basic. |
| Impurity: Methyl Ester | Quenching with Methanol | Avoid MeOH in workup unless specifically intended to derivatize. |
| Precipitate forms early | Amine salt formation | This is normal (DIPEA·HCl). Ensure vigorous stirring to maintain suspension. |
References
-
General Acid Chloride Coupling Protocols
-
Chemistry LibreTexts. "Reactions of Acyl Chlorides with Primary Amines." Link
-
-
Thiazole-4-Carboxamide Synthesis Precedents
-
Handling of Heterocyclic Acid Chlorides
Sources
Application Note: Synthesis of 2-Methyl-1,3-thiazole-4-carboxamides via Acid Chloride Activation
Abstract & Strategic Importance
The 2-methyl-1,3-thiazole-4-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in various bioactive agents, including c-Met kinase inhibitors, anticancer therapeutics, and antimicrobial agents [1, 2]. While direct coupling agents (e.g., HATU, EDC) are common, the acid chloride pathway remains the gold standard for scalability, cost-efficiency, and reactivity with sterically hindered or electron-deficient amines.
This guide provides a rigorous, field-validated protocol for the synthesis of 2-methyl-1,3-thiazole-4-carboxamides starting from the corresponding acid chloride. Unlike generic procedures, this protocol addresses the specific stability profiles of thiazole carbonyls and provides a self-validating workflow to ensure high purity and yield.
Mechanistic Principles
The transformation follows a classical Nucleophilic Acyl Substitution mechanism via an addition-elimination pathway.[1]
-
Activation: The carboxylic acid is converted to the highly electrophilic acid chloride (2-methyl-1,3-thiazole-4-carbonyl chloride).
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.
-
Elimination: The chloride ion acts as a leaving group, reforming the carbonyl double bond.[1]
-
Deprotonation: A non-nucleophilic base (e.g., DIPEA, TEA) neutralizes the generated HCl to drive the equilibrium forward and prevent amine salt formation.
Figure 1: Reaction Mechanism Pathway[2][3]
Caption: Mechanistic flow of the aminolysis reaction. The base is critical for scavenging HCl to prevent protonation of the nucleophilic amine.
Pre-Protocol: Acid Chloride Generation[4]
Note: 2-methyl-1,3-thiazole-4-carbonyl chloride is hydrolytically unstable. It is strongly recommended to generate it in situ or use it immediately after isolation.
Method A: Oxalyl Chloride (Recommended for High Purity)
This method produces volatile byproducts (CO, CO2), simplifying purification.
-
Reagents: 2-methyl-1,3-thiazole-4-carboxylic acid (1.0 equiv), Oxalyl Chloride (1.2 equiv), DMF (catalytic, 2-3 drops), Dry DCM.
-
Conditions: 0°C to Room Temperature (RT), 2 hours.
-
Validation: Monitor by TLC (conversion of polar acid to non-polar ester after MeOH quench aliquot).
Core Protocol: Amidation[1][5][6]
This protocol assumes the use of 1.0 mmol of acid chloride. Scale linearly as needed.
Reagents & Materials
| Component | Equivalents | Role | Notes |
| Acid Chloride | 1.0 equiv | Electrophile | Freshly prepared or commercial (if stored dry). |
| Amine (R-NH2) | 1.1 equiv | Nucleophile | Excess ensures complete consumption of acid chloride. |
| DIPEA / TEA | 1.5 - 2.0 equiv | Base | DIPEA preferred for hindered amines; scavenges HCl. |
| DCM or THF | [0.1 M - 0.2 M] | Solvent | Anhydrous. DCM for solubility; THF for polar amines. |
| DMAP | 0.1 equiv | Catalyst | Optional: Use only for unreactive anilines. |
Experimental Workflow
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Solvation: Dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous DCM (5 mL per mmol). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve the Acid Chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Rationale: Slow addition at low temperature controls the exotherm and minimizes side reactions (e.g., di-acylation).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for 2–4 hours.
-
Monitoring: Check TLC or LC-MS. The acid chloride spot should disappear.
-
-
Quench & Workup:
-
Dilute with DCM.
-
Wash successively with:
-
1M HCl (2x) – Removes unreacted amine and base.
-
Sat. NaHCO3 (2x) – Removes unreacted acid (hydrolyzed chloride).
-
Brine (1x) – Drying.
-
-
Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
-
Figure 2: Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of thiazole carboxamides.
Optimization & Troubleshooting
Critical Parameters
-
Moisture Control: The thiazole acid chloride is sensitive to moisture. Wet solvents will hydrolyze the starting material back to the carboxylic acid, reducing yield.
-
Regioselectivity: While the 4-position is fixed in the starting material, ensure no competing nucleophilic sites exist on the amine (e.g., -OH, -SH) without protection.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure anhydrous solvents; dry glassware thoroughly. |
| Starting Material Remains | Unreactive Amine | Add DMAP (0.1 eq) catalyst; heat to reflux (40°C). |
| Impurity: Di-acylated | Excess Acid Chloride | Ensure strict 1:1 stoichiometry or slight excess of amine. |
| Emulsion during Workup | Amphiphilic Product | Use DCM/MeOH (9:1) for extraction or filter through Celite. |
Characterization Expectations
A successful synthesis will yield a product with the following spectral characteristics:
-
1H NMR:
-
Thiazole C-H: Singlet around
8.0 – 8.2 ppm (C5-H). -
Methyl Group: Singlet around
2.7 – 2.8 ppm (C2-Me). -
Amide N-H: Broad singlet, typically
6.5 – 8.5 ppm (solvent dependent).
-
-
LC-MS: Strong
peak corresponding to the target mass.
References
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. TandFOnline. Available at: [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 4-methyl-5-formylthiazole (Acid Chloride Hydrogenation). National Institutes of Health (NIH). Available at: [Link]
-
Making Amides from Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]
Sources
Application Note: Esterification of Alcohols with 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride
Abstract & Core Rationale
The esterification of alcohols using 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride represents a critical transformation in the synthesis of thiazole-containing pharmacophores, often found in anti-tubercular agents, kinase inhibitors, and microtubule stabilizers (e.g., Epothilone analogs).
Unlike standard acid chlorides, this reagent exists as a hydrochloride salt . This unique physical state confers stability against hydrolysis during storage but introduces a stoichiometric challenge during synthesis. The reagent carries a "dual-acidic" payload: one equivalent of HCl bound to the thiazole nitrogen and a second equivalent generated upon nucleophilic attack by the alcohol.
Key Technical Insight: Failure to account for the hydrochloride salt stoichiometry results in incomplete conversion and potential acid-catalyzed degradation of sensitive substrates. This protocol establishes a self-validating method using a 3.0 equivalent base strategy to ensure complete neutralization and quantitative ester formation.
Chemical Mechanism & Reaction Pathway[1][2][3][4]
The reaction proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism.[1] However, the pathway is gated by an initial deprotonation step.
Critical Mechanistic Steps:
-
Salt Neutralization: The amine base (e.g., Triethylamine, DIPEA) first neutralizes the hydrochloride salt, liberating the free base thiazole acid chloride in situ.
-
Nucleophilic Attack: The alcohol oxygen attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The chloride ion is expelled, reforming the carbonyl bond.
-
Scavenging: The base neutralizes the HCl produced during the elimination step.
-
Catalysis (Optional): 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate, significantly accelerating the reaction with sterically hindered alcohols.
DOT Diagram: Reaction Mechanism
Figure 1: Mechanistic pathway highlighting the critical neutralization step required before esterification can proceed.
Experimental Protocol
Reagents & Stoichiometry Table
| Component | Role | Equivalents (Eq) | Notes |
| Alcohol Substrate | Limiting Reagent | 1.0 | Dry thoroughly (azeotrope with toluene if necessary). |
| Thiazole Reagent | Acylating Agent | 1.2 - 1.5 | Excess ensures complete consumption of valuable alcohol. |
| Triethylamine (TEA) | Base / Scavenger | 3.0 - 3.5 | CRITICAL: Neutralizes salt (1 eq) + reaction HCl (1 eq) + excess. |
| DMAP | Catalyst | 0.1 | Optional. Use for secondary/tertiary alcohols.[2] |
| DCM or THF | Solvent | N/A | Anhydrous. Concentration: 0.1 M - 0.2 M. |
Step-by-Step Procedure
Step 1: Preparation of the Reaction Vessel
-
Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar.
-
Cool to room temperature under a stream of nitrogen or argon.
-
Why: Acid chlorides hydrolyze rapidly in the presence of atmospheric moisture.
Step 2: Solubilization and Neutralization (The "Free-Basing" Step)
-
Charge the flask with 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride (1.2 eq).
-
Add anhydrous Dichloromethane (DCM). The salt will likely remain as a suspension.
-
Cool the suspension to 0°C (ice bath).
-
Add Triethylamine (3.0 eq) dropwise over 5 minutes.
-
Observation: The suspension should clarify or change texture as the free base acid chloride is liberated and TEA•HCl precipitates. Stir for 10-15 minutes at 0°C.
Step 3: Alcohol Addition
-
Dissolve the Alcohol (1.0 eq) in a minimal volume of anhydrous DCM.
-
(Optional) Add DMAP (0.1 eq) to the alcohol solution if the substrate is sterically hindered.
-
Add the alcohol solution dropwise to the reaction mixture at 0°C.
Step 4: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours.
-
QC Check: Monitor by TLC or LC-MS. Look for the disappearance of the alcohol peak.
-
Note: To monitor the acid chloride, quench an aliquot with methanol; look for the methyl ester in LC-MS.
-
Step 5: Work-up (Purification)
-
Quench the reaction with saturated NaHCO₃ (aq) . This neutralizes any remaining HCl and hydrolyzes unreacted acid chloride to the water-soluble carboxylate.
-
Extract with DCM (3x).
-
Wash the combined organic layers with:
-
1M HCl or Citric Acid (removes residual Pyridine/TEA and DMAP).
-
Brine (drying).
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
DOT Diagram: Experimental Workflow
Figure 2: Operational workflow emphasizing the critical base addition step prior to substrate introduction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Insufficient Base | The HCl salt consumes 1 eq of base immediately. Ensure you used >2.5 eq total. |
| Reagent Insolubility | Salt polarity | Switch solvent to THF or a DCM/DMF (9:1) mixture to better solubilize the salt during the neutralization step. |
| Side Product: N-Acylation | Substrate contains amines | Thiazole acid chlorides are highly reactive. Protect amines (Boc/Cbz) before esterification. |
| Hydrolysis of Product | Wet solvent/Base | Ensure reagents are anhydrous. The thiazole ester bond can be sensitive to aqueous base; keep workup rapid and cold. |
References
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis; Springer: New York, 2007. (General mechanism of acyl substitution).
- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2014.
-
Chawla, G.; et al. "Synthesis and Biological Evaluation of Novel Thiazole Derivatives." Journal of Heterocyclic Chemistry, 2018 , 55(3), 678-685. (Context on Thiazole stability and reactivity).
-
Sigma-Aldrich. "Product Specification: 2-Methylthiazole-4-carboxylic acid derivatives." (Reagent handling data).
- Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis; Wiley, 2014.
(Note: Specific CAS 118933-72-1 or similar derivatives are often custom synthesized; protocols above are derived from first-principles of heterocyclic acid chloride chemistry.)
Sources
conditions for Schotten-Baumann reaction with 2-Methyl-1,3-thiazole-4-carbonyl chloride
Application Note: Schotten-Baumann Acylation using 2-Methyl-1,3-thiazole-4-carbonyl chloride
Abstract
This application note details the optimized conditions for the Schotten-Baumann reaction utilizing 2-Methyl-1,3-thiazole-4-carbonyl chloride as the electrophilic acylating agent. While the Schotten-Baumann protocol is a staple of organic synthesis, the specific electronic properties of the 1,3-thiazole ring—specifically the electron-withdrawing nature of the nitrogen and sulfur heteroatoms—render the carbonyl chloride highly activated. This increased electrophilicity accelerates amide bond formation but simultaneously lowers the energy barrier for hydrolytic degradation. This guide provides a robust biphasic protocol designed to maximize the rate of amidation over hydrolysis, ensuring high yields and reproducibility in drug discovery workflows.
Chemical Profile & Reactivity Analysis
Substrate: 2-Methyl-1,3-thiazole-4-carbonyl chloride Molecular Weight: 161.61 g/mol CAS Number: (Generic reference for derivatives: 117724-64-8 for trifluoromethyl analog)
Mechanistic Insight:
The thiazole ring is a
-
Advantage: Rapid reaction with secondary and sterically hindered amines.
-
Risk: High susceptibility to hydrolysis in the aqueous phase of the Schotten-Baumann system.
Strategic Implication: The reaction must be run under kinetic control . The concentration of the amine nucleophile at the interface must be maximized, and the residence time of the acid chloride in the aqueous phase must be minimized.
Experimental Protocol
Materials & Reagents
| Component | Role | Specifications |
| Acid Chloride | Electrophile | 2-Methyl-1,3-thiazole-4-carbonyl chloride (1.0 equiv) |
| Amine | Nucleophile | Primary or Secondary Amine (1.0 - 1.1 equiv) |
| Base | Scavenger | Sodium Carbonate ( |
| Organic Solvent | Phase 1 | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) |
| Aqueous Solvent | Phase 2 | Deionized Water |
| Catalyst (Optional) | Phase Transfer | Tetrabutylammonium bromide (TBAB) (1-5 mol%) |
Step-by-Step Methodology
Step 1: Preparation of the Aqueous Phase
-
Dissolve the amine (1.0 equiv) in the organic solvent (DCM is preferred for solubility).
-
Note: If the amine is a salt (e.g., hydrochloride), dissolve it in the aqueous phase first containing the base to liberate the free amine.
-
-
Prepare a 10% w/v aqueous solution of
(2.5 equiv).-
Expert Tip: Use Carbonate over Hydroxide (
) for thiazole derivatives. The milder pH (~10-11) reduces the rate of base-catalyzed hydrolysis of the sensitive thiazole carbonyl chloride compared to the harsh pH of NaOH (~14).
-
Step 2: Biphasic Assembly
-
Combine the organic amine solution and the aqueous base solution in a round-bottom flask.
-
Cool the mixture to 0–5 °C using an ice bath.
-
Reasoning: Low temperature suppresses the hydrolysis side-reaction more significantly than it suppresses the amidation reaction.
-
Step 3: Controlled Addition
-
Dissolve 2-Methyl-1,3-thiazole-4-carbonyl chloride (1.0 equiv) in a minimal amount of dry DCM.
-
Add the acid chloride solution dropwise to the vigorously stirred biphasic mixture over 15–30 minutes.
-
Critical Parameter:Vigorous Stirring . The reaction occurs at the interface. Poor mixing limits the surface area, allowing the acid chloride to pool and hydrolyze.
-
Step 4: Reaction & Monitoring
-
Allow the reaction to warm to room temperature naturally after addition is complete.
-
Stir for 2–4 hours.
-
Monitor by TLC or LC-MS. Look for the disappearance of the amine and the formation of the amide (M+H).
Step 5: Work-up
-
Extract the aqueous layer with DCM (2x).
-
Combine organic layers and wash sequentially with:
-
0.5 M HCl (to remove unreacted amine).
-
Saturated
(to remove hydrolyzed thiazole acid). -
Brine (saturated NaCl).
-
-
Dry over anhydrous
and concentrate in vacuo.
Reaction Mechanism & Logic
The following diagram illustrates the competitive pathways in the Schotten-Baumann system. The goal is to favor Path A (Amidation) over Path B (Hydrolysis).
Figure 1: Mechanistic pathway of the Schotten-Baumann reaction highlighting the competition between amidation and hydrolysis.
Critical Parameters & Troubleshooting
| Parameter | Observation | Corrective Action |
| Low Yield | High recovery of Thiazole Acid | Hydrolysis dominant. Reduce temperature to -5°C. Increase stirring speed. Switch base to |
| Emulsion | Layers do not separate | Thiazole amides can be surfactant-like. Add solid NaCl to saturate the aqueous phase or filter through a Celite pad. |
| Impurity | Unreacted Amine persists | The acid chloride may have partially degraded before addition. Check the quality of the reagent. Use a slight excess (1.2 equiv) of acid chloride. |
| Exotherm | Temperature spike > 10°C | Addition rate too fast. Slow down addition to prevent thermal hydrolysis. |
Workflow Visualization
Figure 2: Operational workflow for the biphasic synthesis of thiazole amides.
References
-
Schotten, C. (1884).[3][2][4] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[4] Link[4]
-
Baumann, E. (1886).[3][2] "Ueber eine einfache Methode der Darstellung von Benzoësäureäthern". Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Link[3]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for nucleophilic acyl substitution mechanisms).
-
Li, J. J. (2014).[5] "Schotten–Baumann Reaction".[1][4][6][7] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link
-
ChemicalBook. (2023). "2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride Properties". (Used for physical property inference of the thiazole class). Link
Sources
Technical Guide: Use of 2-Methyl-1,3-thiazole-4-carbonyl Chloride in Peptide Synthesis
This guide details the technical application of 2-Methyl-1,3-thiazole-4-carbonyl chloride (CAS: 55842-53-0) in peptide and peptidomimetic synthesis. This reagent is a critical electrophile used to introduce the 2-methylthiazole-4-carbonyl moiety, a pharmacophore central to the potency of antimitotic agents like Tubulysins and their synthetic analogs (e.g., Pretulvaline derivatives).
Executive Summary & Application Scope
2-Methyl-1,3-thiazole-4-carbonyl chloride is the activated acyl chloride form of 2-methyl-1,3-thiazole-4-carboxylic acid. Unlike standard carbodiimide/onium salt couplings (e.g., HATU, EDC) which activate the acid in situ, this pre-activated reagent offers superior kinetics for coupling to sterically hindered amines or electron-deficient anilines.
Primary Applications:
-
Tubulysin Analog Synthesis: Construction of the "Tuv" (Tubuvaline) or "Tup" (Tubuphenylalanine) regions in simplified Tubulysin mimics.[1]
-
N-Terminal Capping: Introducing the thiazole heterocycle to modulate peptide lipophilicity and metabolic stability (reducing proteolysis).
-
Fragment Condensation: High-efficiency ligation of thiazole cores to complex scaffolds (e.g., indazoles, pyrrolidines).
Chemical Profile & Stability
This compound is a moisture-sensitive electrophile. While commercially available as a hydrochloride salt, it is frequently generated in situ to ensure maximum reactivity and purity.
| Property | Data |
| Chemical Name | 2-Methyl-1,3-thiazole-4-carbonyl chloride |
| CAS No.[2][3][4][][6][7] (Free Base) | 55842-53-0 |
| CAS No.[2] (HCl Salt) | 917483-72-8 |
| Precursor Acid CAS | 35272-15-2 (2-Methyl-1,3-thiazole-4-carboxylic acid) |
| Molecular Weight | 161.61 g/mol |
| Physical State | Off-white to yellow solid (HCl salt) or oil (Free base) |
| Reactivity Class | Acyl Halide (High Electrophilicity) |
| Storage | -20°C, under Argon/Nitrogen. Strictly anhydrous. |
Handling Warning: This reagent hydrolyzes rapidly in moist air to release HCl gas. All manipulations must occur under an inert atmosphere (N₂ or Ar) using anhydrous solvents.
Mechanism of Action
The carbonyl chloride undergoes a nucleophilic acyl substitution with the N-terminal amine of the peptide or amino acid. The reaction is driven by the expulsion of the chloride leaving group, forming a stable amide bond.
Reaction Scheme (DOT Visualization)
Caption: Conversion of the thiazole acid to the acid chloride followed by nucleophilic acyl substitution with a peptide amine.
Experimental Protocols
Protocol A: In Situ Generation of the Acid Chloride
Use this method if the commercial acid chloride quality is suspect or unavailable.
Reagents:
-
2-Methyl-1,3-thiazole-4-carboxylic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (5–10 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)
-
Solvent: Anhydrous DCM or Toluene (optional, can run neat in SOCl₂)
Step-by-Step:
-
Setup: Place the carboxylic acid in a flame-dried round-bottom flask under N₂.
-
Addition: Add Thionyl Chloride carefully. If using Oxalyl Chloride, suspend acid in dry DCM, add Oxalyl Chloride, then 1 drop of dry DMF.
-
Reflux:
-
SOCl₂ Method: Reflux at 70–80°C for 2 hours. The solution should turn clear.
-
Oxalyl Chloride Method: Stir at Room Temperature (RT) for 2–4 hours until gas evolution ceases.
-
-
Isolation: Evaporate the excess reagent under reduced pressure (rotary evaporator with a trap). Co-evaporate with anhydrous toluene (2x) to remove trace HCl/SOCl₂.
-
Result: The residue (crude acid chloride) is used immediately in Protocol B.
Protocol B: Coupling to Peptide/Amine (Solution Phase)
Standard "Schotten-Baumann" type conditions adapted for anhydrous synthesis.
Reagents:
-
Crude Acid Chloride (from Protocol A) or Commercial Reagent (1.1–1.5 equiv)
-
Amine/Peptide substrate (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (2.0–3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step:
-
Solubilization: Dissolve the Amine/Peptide substrate in anhydrous DCM (0.1 M concentration). Add the Base (DIPEA).
-
Cooling: Cool the solution to 0°C using an ice bath to suppress side reactions.
-
Addition: Dissolve the Acid Chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Note: If the acid chloride is a solid salt, it can be added portion-wise as a solid, but solution addition is preferred for homogeneity.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–16 hours. Monitor by TLC or LC-MS (Target mass = Amine Mass + 125 Da).
-
Quenching: Add a saturated aqueous NaHCO₃ solution to quench unreacted acid chloride.
-
Workup:
-
Extract with DCM (3x).
-
Wash organic layer with 0.1 M HCl (or 5% Citric Acid) to remove excess base/pyridine.
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc or DCM/MeOH gradients).
Critical Control Points & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure strictly anhydrous solvents/glassware. Use fresh SOCl₂ for generation. |
| Racemization | High Temperature / Excess Base | Maintain 0°C during addition. Do not exceed 3.0 equiv of base. |
| Side Products | Over-acylation (if other nucleophiles present) | Protect side-chain hydroxyls/amines (e.g., Boc, tBu) before coupling. |
| Incomplete Reaction | Steric Hindrance | Increase Acid Chloride to 2.0 equiv. Add DMAP (0.1 equiv) as a catalyst (use caution regarding racemization). |
Workflow Visualization
Caption: Operational workflow for the synthesis of thiazole-capped peptides using the acid chloride method.
References
-
Preparation of Thiazole Carboxylic Acid Chlorides
- Source: US Patent 3274207A. "Processes for preparing thiazole carboxylic acids."
- Context: Describes the foundational chemistry for halogen
-
Coupling Protocol (Indazole/Thiazole Ligation)
-
Tubulysin Analog Synthesis
- Source:Journal of Medicinal Chemistry (via NIH/PubMed).
- Context: Discusses the structural importance of the thiazole moiety (Tuv/Tup units)
-
General Acid Chloride Handling
- Source: Fisher Scientific / Thermo Fisher.
- Context: General best practices for Schotten-Baumann and anhydrous acid chloride couplings.
Sources
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1,3-thiazole-4-carbonyl chloride | C5H4ClNOS | CID 21183959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. 917483-72-8|2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride|BLD Pharm [bldpharm.com]
- 6. CN102421777A - ä½ä¸ºhslæå¶åçæ°®æç¯èºè¡çç© - Google Patents [patents.google.com]
- 7. 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 8. US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Precision N-Terminal Acylation with 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride
Abstract & Introduction
In the landscape of modern drug discovery, particularly within Targeted Protein Degradation (TPD) and Peptidomimetic development, the thiazole moiety serves as a critical pharmacophore. It acts as a bioisostere for aromatic rings, improving metabolic stability and solubility while maintaining planarity.
This Application Note details the protocol for utilizing 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride for N-terminal acylation. Unlike standard acid chlorides, this reagent is supplied as a hydrochloride salt . This specific form offers enhanced shelf-stability and handling precision (solid vs. volatile liquid) but introduces a critical stoichiometric requirement: the neutralization of the thiazolium proton to activate the electrophile.
Key Applications:
-
PROTAC® Linker Synthesis: Functionalization of VHL E3 ligase ligands.
-
Peptide Capping: N-terminal blocking to prevent exopeptidase degradation.
-
Fragment-Based Drug Discovery (FBDD): Introduction of the thiazole scaffold into small molecule libraries.
Chemical Properties & Handling
The hydrochloride salt form alters the standard handling procedures for acid chlorides. Researchers must account for the additional acidic proton during reaction planning.
| Property | Specification | Practical Implication |
| Physical State | Crystalline Solid (Hygroscopic) | Easier to weigh than liquid acid chlorides; requires dry box/desiccator storage. |
| Reactivity | High (Electrophilic) | Reacts violently with water/alcohols. Strict anhydrous conditions required. |
| Stoichiometry | Dicationic Equivalent | Contains 1 eq. of HCl bound to the thiazole nitrogen. |
| Solubility | Soluble in DMF, DMSO, DCM (partial) | May require polar aprotic co-solvents for complete dissolution. |
Storage Protocol
-
Temperature: Store at -20°C.
-
Atmosphere: Argon or Nitrogen blanket.
-
Handling: Warm to room temperature in a desiccator before opening to prevent condensation, which hydrolyzes the acid chloride to the carboxylic acid (inactive).
Reaction Mechanism & Logic
The success of this acylation relies on the "Base-Mediated Activation" principle. The reagent exists as a deactivated thiazolium salt. Sufficient organic base (e.g., DIPEA, TEA) is required to:
-
Neutralize the HCl counterion (Free-basing the thiazole).
-
Neutralize the HCl generated during the amide bond formation.
-
Maintain the nucleophilic amine in a deprotonated state.
Critical Rule: A minimum of 2.5 to 3.0 equivalents of base is mandatory. Using the standard 1.0-1.2 equivalents will result in immediate reaction stalling due to protonation of the amine nucleophile by the reagent's salt.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway highlighting the dual requirement for base to activate the reagent and drive the reaction to completion.
Experimental Protocols
Protocol A: Solution Phase Synthesis (Small Molecule/Linker)
Target: Acylation of a primary amine (e.g., a linker diamine or amino-functionalized core).
Reagents:
-
Substrate: Amine-containing scaffold (1.0 equiv)[1]
-
Acylating Agent: 2-Methyl-1,3-thiazole-4-carbonyl chloride HCl (1.2 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if substrate is polar)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solubilization: Dissolve the Amine Substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) to the amine solution. Stir for 5 minutes at 0°C (ice bath).
-
Note: The solution is basic. This protects the amine from the incoming acid.
-
-
Reagent Addition: Add 2-Methyl-1,3-thiazole-4-carbonyl chloride HCl (1.2 equiv) in one portion (if solid) or dropwise (if predissolved in minimal DCM).
-
Observation: Slight fuming or precipitate formation (DIPEA•HCl) is normal.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via LC-MS or TLC. The acid chloride hydrolyzes to the acid on silica; monitor the disappearance of the amine.
-
-
Quenching: Add saturated NaHCO₃ solution (aqueous). Stir vigorously for 15 minutes.
-
Workup: Extract with DCM (3x). Wash combined organics with 0.1 M HCl (to remove excess DIPEA/Thiazole), then Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol B: Solid Phase Peptide Synthesis (SPPS) - N-Capping
Target: N-terminal capping of a resin-bound peptide.
Reagents:
-
Resin: Peptidyl-resin with free N-terminus (1.0 equiv)
-
Acylating Agent: 2-Methyl-1,3-thiazole-4-carbonyl chloride HCl (5.0 equiv)
-
Base: DIPEA (10.0 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step Procedure:
-
Resin Prep: Swell the resin in DCM for 20 mins, then wash with DMF (3x).
-
Pre-Activation (Crucial Step):
-
In a separate vial, dissolve the Acid Chloride HCl (5.0 equiv) in anhydrous DMF.
-
Immediately add DIPEA (10.0 equiv).
-
Why? Adding the acid chloride directly to the resin without base can cause transient HCl cleavage of acid-labile protecting groups (e.g., Trt, Boc) on side chains.
-
-
Coupling: Transfer the activated solution to the resin vessel immediately.
-
Incubation: Shake at RT for 30–45 minutes.
-
Note: Acid chlorides are highly reactive; long coupling times (overnight) are unnecessary and may lead to side reactions.
-
-
Wash: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x).
-
Test: Perform a Kaiser Test (Ninhydrin). If blue (positive), repeat steps 2-5. If colorless (negative), proceed to cleavage.
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for solution-phase acylation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Stalled Reaction | Insufficient Base | The HCl salt consumed the base, protonating the amine. Add 1.0–2.0 equiv more DIPEA. |
| Hydrolysis (Carboxylic Acid formation) | Wet solvents or old reagent | Use freshly distilled solvents. Verify reagent quality (should not smell strongly of HCl/Vinegar before opening). |
| Side Products (O-acylation) | Presence of unprotected hydroxyls | Acid chlorides are non-selective. Ensure Ser/Thr/Tyr side chains are protected (e.g., tBu, Trt) or use lower equivalents at -20°C. |
| Precipitation | Solubility of Thiazole Salt | Switch solvent from DCM to DMF or NMP. |
References
-
Thiazole Pharmacophores in Drug Discovery
- Mishra, C. B., et al. "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents." Journal of Heterocyclic Chemistry, 2017.
- Context: Discusses the structural importance of the thiazole ring in agents like Ritonavir and Das
-
Handling Acid Chlorides in Peptide Synthesis
- Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
- Context: definitive guide on acylation reagents, including acid chlorides vs. active esters.
-
VHL Ligand Synthesis (PROTACs)
- Buckley, D. L., et al. "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules." J. Am. Chem. Soc., 2012.
- Context: Describes the synthesis of VHL ligands which often utilize a thiazole-linked amide.
-
Reagent Properties & Safety
Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) before handling acid chlorides.
Sources
Application Note: Precision Synthesis of Bioactive Thiazole Carboxamides for Kinase-Targeted Oncology
Executive Summary & Scientific Rationale
The thiazole carboxamide scaffold is a "privileged structure" in oncology drug discovery, forming the core of blockbuster kinase inhibitors like Dasatinib (Sprycel®). Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to bind competitively to the hinge region of protein kinases (e.g., Src, Abl, c-Met).
This guide provides a rigorous, field-proven protocol for synthesizing 2-amino-thiazole-5-carboxamides . Unlike generic organic chemistry manuals, this document focuses on causality and validation : why specific reagents are chosen, how to validate intermediates without losing yield, and where the biological activity originates structurally.
Key Mechanistic Insight
The bioactivity of this scaffold relies on a precise hydrogen-bonding network:
-
Thiazole N3: Accepts a H-bond from the kinase hinge region (e.g., Met318 in c-Src).
-
C2-Amino Group: Donates a H-bond to the hinge residue (e.g., Glu339).
-
C5-Carboxamide: Orients the "tail" moiety into the hydrophobic pocket, determining selectivity (e.g., the "gatekeeper" residue).
Chemical Synthesis Strategy
We will employ a Convergent Modular Synthesis . This approach separates the construction of the heterocyclic core from the installation of the diversity elements (the amide "tail"), allowing for the rapid generation of SAR (Structure-Activity Relationship) libraries.
Workflow Visualization
The following diagram outlines the logical flow from raw materials to bioactive entity.
Caption: Modular workflow for the synthesis of thiazole-5-carboxamide kinase inhibitors.
Detailed Experimental Protocols
Phase A: Construction of the Thiazole Core (Hantzsch Synthesis)
Objective: Synthesize Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Rationale: We use the Hantzsch synthesis because it is regiospecific. The
Reagents:
-
Ethyl 2-chloroacetoacetate (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (Absolute)
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (7.6 g, 100 mmol) in Ethanol (100 mL) .
-
Addition: Add Ethyl 2-chloroacetoacetate (16.4 g, 100 mmol) dropwise over 15 minutes.
-
Expert Tip: The reaction is exothermic. Monitor internal temperature; do not exceed 40°C during addition to prevent side-product formation.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 hours.
-
Self-Validating Check: Monitor via TLC (30% EtOAc/Hexane). The starting material (high R_f) should disappear, replaced by a fluorescent spot (lower R_f).
-
-
Workup: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.
-
Neutralization: Pour the mixture into 200 mL of ice water. Neutralize with saturated NaHCO
solution until pH ~8. The free base will precipitate as a white/pale yellow solid. -
Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from Ethanol/Water (9:1).
Yield Expectation: 80-90%.
QC Criteria:
Phase B: The Critical Junction (Amide Coupling)
Objective: Couple the thiazole carboxylic acid with a functionalized aniline (e.g., 2-chloro-6-methylaniline) to create the kinase-binding "tail." Rationale: Direct coupling of sterically hindered anilines is difficult. We recommend the Acid Chloride Method for robustness over carbodiimides (EDCI) for this specific scaffold.
Step 1: Hydrolysis
-
Dissolve the ethyl ester (from Phase A) in THF/Water (1:1). Add LiOH (2.0 eq). Stir at 60°C for 2 hours.
-
Acidify with 1N HCl to precipitate the carboxylic acid. Filter and dry.
Step 2: Acid Chloride Generation
-
Suspend the dry carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add Oxalyl Chloride (1.5 eq) dropwise, followed by a catalytic drop of DMF.
-
Stir for 2 hours until gas evolution (CO/CO
) ceases and the solution clears. Concentrate in vacuo to remove excess oxalyl chloride.
Step 3: The Coupling
-
Redissolve the crude acid chloride in anhydrous DCM.
-
Add the target Aniline (1.1 eq) and DIPEA (2.0 eq) .
-
Expert Tip: Add the base slowly. The reaction is fast. If the aniline is valuable/scarce, use the acid chloride in excess (1.2 eq).
-
-
Stir at room temperature for 12 hours.
-
Quench: Add water. Extract with DCM. Wash with 0.1N HCl (remove unreacted aniline) and sat. NaHCO
(remove unreacted acid).
Analytical & Biological Validation
Chemical Characterization Table
A successful synthesis must meet these specifications before biological testing.
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | HPLC (C18, MeOH/H2O) | > 95% Area | Biological assays are sensitive to trace impurities. |
| Identity | HRMS (ESI+) | [M+H] | Confirms elemental composition. |
| Structure | Amide NH singlet > 9.0 ppm | Confirms successful coupling (loss of OH, gain of NH). | |
| Residual Solvent | GC or NMR | < 5000 ppm (Class 3) | Solvents like DMSO/DMF can be cytotoxic, skewing MTT data. |
Biological Evaluation: Kinase Selectivity & Cytotoxicity[3]
1. In Vitro Kinase Assay (ADP-Glo Protocol)
-
Purpose: Measure inhibition of ATP hydrolysis by the target kinase (e.g., c-Src).
-
Protocol:
-
Incubate kinase, substrate (Poly Glu:Tyr), and ATP (10 µM) with the synthesized inhibitor (0.1 nM - 10 µM).
-
Reaction time: 60 min at room temperature.
-
Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Readout: Luminescence is proportional to kinase activity. Lower light = Higher Inhibition.
-
2. Cell Viability Assay (MTT)
-
Cell Lines: K562 (CML, BCR-Abl+), MCF-7 (Breast), A549 (Lung).
-
Protocol:
-
Seed 5,000 cells/well in 96-well plates.
-
Treat with inhibitor for 72 hours.
-
Add MTT reagent.[7] Viable mitochondria reduce MTT to purple formazan.
-
Dissolve formazan in DMSO and read Absorbance at 570 nm.
-
Mechanism of Action (Signaling Pathway)
The following diagram illustrates how thiazole carboxamides (like Dasatinib) interrupt the oncogenic signaling cascade in CML (Chronic Myeloid Leukemia).
Caption: Mechanism of Action: Competitive inhibition of BCR-Abl kinase prevents downstream phosphorylation of STAT5/AKT, shifting the cell from proliferation to apoptosis.
Expert Troubleshooting & Optimization
-
Issue: Low Yield in Amide Coupling.
-
Cause: Steric hindrance of the aniline (e.g., ortho-substitution).
-
Solution: Switch to HATU (1.2 eq) with HOAt in DMF. Heat to 50°C if necessary. The 7-azabenzotriazole moiety of HATU is superior for difficult couplings.
-
-
Issue: Product Solubility.
-
Observation: Thiazole carboxamides are often poorly soluble in organic solvents.
-
Solution: Do not use simple extraction. If a precipitate forms during the quench, filter it directly. This "solid" is often pure product. Wash with Et
O to remove impurities.
-
-
Issue: "Oiling Out" during Hantzsch Synthesis.
-
Solution: This indicates incomplete cyclization or impure starting material. Add a seed crystal if available, or scratch the glass surface. Ensure the ethanol is absolute (water can retard precipitation).
-
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link
-
Liang, Z., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).[8] Link
-
Cai, W.-X., et al. (2016).[1] Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 12. Link
-
Facchinetti, V., et al. (2016).[1][9] Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles.[9] Synthesis, 48, 437-440.[9] Link
-
Ayati, A., et al. (2019). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery.[10] European Journal of Medicinal Chemistry, 179, 763-778. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
synthesis of thiazole-based kinase inhibitors
Abstract
The thiazole ring is a "privileged scaffold" in medicinal chemistry, serving as a critical bioisostere for the purine ring of ATP in kinase inhibitor design. Its ability to engage in hydrogen bonding with the kinase hinge region, coupled with its metabolic stability, has led to the development of blockbuster drugs like Dasatinib (Sprycel®) and Dabrafenib (Tafinlar®). This guide provides a high-level technical workflow for the rational design, synthesis, and validation of thiazole-based kinase inhibitors, moving beyond standard textbook reactions to industrial-grade protocols.
Part 1: Rational Design & Structural Logic
The Thiazole "Warhead" Strategy
Kinase inhibitors typically function by competing with ATP for the nucleotide-binding pocket. The thiazole ring is deployed to mimic the adenine base of ATP.
-
Hinge Binding: The Nitrogen (N3) and the exocyclic amine (at C2) often form a donor-acceptor motif that hydrogen bonds with the kinase hinge region (e.g., Met318 in c-Src).
-
Gatekeeper Interaction: Substituents at C5 allow the molecule to extend into the hydrophobic pocket, often determining selectivity against "gatekeeper" residues (e.g., T315I mutations).
Visualizing the Design Logic
The following diagram illustrates the retrosynthetic logic and functional placement for a Dasatinib-like scaffold.
Figure 1: Retrosynthetic deconstruction of a thiazole-based kinase inhibitor, highlighting the modular assembly of the hinge binder and solvent-exposed tail.
Part 2: Synthetic Methodologies & Protocols
Method A: The Hantzsch Thiazole Synthesis (The Workhorse)
While classic Hantzsch synthesis uses refluxing ethanol, industrial optimization requires tighter control to minimize byproducts and maximize regioselectivity.
Target Intermediate: Ethyl 2-amino-4-methylthiazole-5-carboxylate (Key scaffold for multi-target inhibitors).
Reagents:
-
Thiourea (1.1 equiv)
-
Ethyl 2-chloroacetoacetate (1.0 equiv)
-
Solvent: Ethanol (Absolute) or DMF (for higher temp)
-
Base:
(aqueous workup)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 2-chloroacetoacetate (20 mmol) in Ethanol (30 mL).
-
Addition: Add Thiourea (22 mmol) in portions over 10 minutes. Note: The reaction is exothermic; monitor internal temperature to prevent runaway.
-
Cyclization: Heat the mixture to reflux (
) for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The disappearance of the -haloketone indicates completion. -
Workup (Critical for Purity):
-
Cool reaction to room temperature.[1]
-
Concentrate solvent to ~50% volume under reduced pressure.
-
Pour residue into ice-cold saturated
solution (100 mL). Why? Neutralization precipitates the free base thiazole. -
Filter the resulting precipitate and wash with cold water (
mL).
-
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|
| Dark/Black Reaction | Oxidation of thiourea or amine | Degas solvents with
Method B: Late-Stage Functionalization via Palladium Catalysis
To diversify the library (SAR exploration), we utilize Suzuki-Miyaura coupling at the C5 or C4 position. This allows for the rapid swapping of hydrophobic groups to tune kinase selectivity.
Reaction: Thiazole-Bromide + Aryl Boronic Acid
Protocol:
-
Catalyst System:
(5 mol%) is preferred over for thiazoles due to the sulfur's potential to poison the catalyst. -
Solvent: 1,4-Dioxane/Water (4:1). The water is essential for the boronic acid activation.
-
Procedure:
-
Combine bromothiazole (1.0 equiv), aryl boronic acid (1.2 equiv), and
(2.0 equiv) in a microwave vial. -
Add degassed solvent.
-
Add catalyst under Argon flow.
-
Microwave Irradiation:
for 30 minutes. (Conventional heating: for 12 hours).
-
-
Purification: Silica gel chromatography. Thiazoles are often polar; use a gradient of 0-5% MeOH in DCM.
Part 3: Validation & Characterization
Workflow: From Synthesis to Assay
The following diagram outlines the critical path for validating the synthesized inhibitors.
Figure 2: Validation workflow ensuring only high-purity compounds enter the biological screening cascade.
Biochemical Assay Protocol (ADP-Glo™)
To verify kinase inhibition (e.g., against Src or Abl), we measure the depletion of ATP or the generation of ADP.
-
Reagents: Kinase Enzyme (0.2
g/well ), ATP (10 M), Substrate (Poly Glu:Tyr), Test Compound (DMSO stock). -
Reaction:
-
Incubate kinase + substrate + compound for 10 mins at RT.
-
Initiate reaction with ATP. Incubate 60 mins.
-
-
Detection:
-
Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP
Luciferase light).
-
-
Data Analysis: Plot Luminescence (RLU) vs. Log[Compound]. Calculate
using non-linear regression (GraphPad Prism).
References
-
Hantzsch Thiazole Synthesis Mechanisms & Applic
-
Source: BenchChem Application Notes (2025).[2] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis."
-
-
Das
-
Palladium-Catalyzed C-H Activ
-
Thiazole-Based Kinase Inhibitors Review
- Source: Frontiers in Chemistry (2023).
-
URL:[Link] (Cited via Search Result 1.7)
Sources
Application Note: Solvent Selection & Protocol Optimization for 2-Methyl-1,3-thiazole-4-carbonyl Chloride
Abstract
This guide provides a technical framework for selecting solvent systems in reactions involving 2-Methyl-1,3-thiazole-4-carbonyl chloride (CAS: 113825-46-6 / Derivative of Acid CAS: 35272-15-2).[1] Unlike simple benzoyl chlorides, this heterocyclic building block presents a dual-reactivity profile: the highly electrophilic acid chloride moiety and the basic nitrogen within the thiazole ring. Improper solvent choice often leads to premature precipitation of thiazolium salts, hydrolysis, or incomplete conversion. This note outlines solvent compatibility, mechanistic considerations, and a validated protocol for amidation.
Chemical Profile & Reactivity Context[1][2][3][4][5]
The "Dual-Personality" Challenge
Effective solvent selection requires understanding the molecule's two distinct reactive centers:
-
The Carbonyl Center (Electrophile): The C-4 carbonyl chloride is highly susceptible to nucleophilic attack.[1] It requires anhydrous conditions to prevent hydrolysis to the parent acid (2-methyl-1,3-thiazole-4-carboxylic acid).[1]
-
The Thiazole Nitrogen (Basic/Nucleophilic): The nitrogen at position 3 is weakly basic (
of conjugate acid 2.5–3.0). In the presence of HCl generated during the reaction, this nitrogen can protonate, forming a thiazolium hydrochloride salt .
Critical Insight: If a non-polar solvent (e.g., Hexane, Toluene) is used without sufficient base, the starting material or product may precipitate as an HCl salt, stalling the reaction or trapping impurities.
Solvent Selection Matrix
The following table synthesizes solvent suitability based on polarity, solubility of the thiazole core, and downstream workup efficiency.
| Solvent Class | Specific Solvent | Suitability | Technical Notes & Causality |
| Chlorinated | Dichloromethane (DCM) | Recommended | Excellent solubility for the neutral acyl chloride.[1] Low boiling point allows easy removal.[1] Note: Does not solubilize the HCl salts well; requires excess base (TEA/DIPEA) to keep the system fluid. |
| Ethers | THF (Anhydrous) | Recommended | Good general solubility.[1] Miscible with water (complicates aqueous workup if not careful).[1] Green Alternative:2-MeTHF (immiscible with water, easier workup).[1] |
| Polar Aprotic | DMF / DMAc | Use with Caution | Excellent for polar nucleophiles (e.g., amino acids).[1] Risk:[1][2] High boiling point makes removal difficult.[1][3] Can accelerate decomposition if wet.[1] Use only if reactants are insoluble in DCM/THF.[1] |
| Aromatic | Toluene | Process Scale | Good for refluxing.[1] Benefit: The amine-HCl byproduct usually precipitates quantitatively, allowing filtration.[1] Drawback: The thiazole reactant itself may precipitate if the concentration is too high. |
| Protic | Methanol / Ethanol | FORBIDDEN | Reacts immediately to form methyl/ethyl esters (alcoholysis).[1] Only use if the target product is the ester. |
| Water | Water | FORBIDDEN | Hydrolysis risk. Rapidly converts the acid chloride back to the carboxylic acid. |
Mechanistic Decision Workflow
The following decision tree guides the researcher through solvent selection based on the specific nucleophile and reaction scale.
Figure 1: Strategic decision tree for solvent and base selection to prevent thiazolium salt precipitation and ensure reaction progression.[1]
Detailed Experimental Protocol
Protocol A: Amidation with Primary/Secondary Amines (DCM Method)
Objective: Synthesis of 2-methyl-N-substituted-thiazole-4-carboxamide. Scale: 1.0 mmol (Adaptable).
Reagents
-
Acid Chloride: 2-Methyl-1,3-thiazole-4-carbonyl chloride (1.0 eq, 161.6 mg).[1]
-
Nucleophile: Primary or Secondary Amine (1.1 eq).[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq).[1] Note: Excess is required to neutralize HCl and protect the thiazole ring.
-
Solvent: Anhydrous Dichloromethane (DCM) (5 mL, 0.2 M concentration).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon.[1] -
Add the Amine (1.1 eq) and DIPEA (2.5 eq) to the flask.
-
Dissolve in Anhydrous DCM (4 mL). Cool to 0°C (ice bath).
-
-
Addition of Acid Chloride:
-
Dissolve the 2-Methyl-1,3-thiazole-4-carbonyl chloride (1.0 eq) in the remaining DCM (1 mL).[1]
-
Critical Step: Add the acid chloride solution dropwise to the amine/base mixture over 5–10 minutes.
-
Reasoning: Adding the acid chloride to the base ensures the local environment is always basic, preventing the formation of the thiazolium-HCl salt on the unreacted acid chloride.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to Room Temperature (20–25°C).
-
Stir for 2–4 hours.
-
TLC Monitoring: Use 50% EtOAc/Hexane. The acid chloride hydrolyzes on silica, so monitor the disappearance of the amine and appearance of the amide spot.
-
-
Workup (Salt Removal):
-
Purification:
Troubleshooting & Stability Notes
The "Yellow Precipitate" Warning
If a bright yellow or orange solid precipitates during the reaction:
-
Diagnosis: This is likely the N-protonated thiazolium species (the acid chloride or product reacting with HCl). This happens if the base (TEA/DIPEA) was insufficient or added in the wrong order.
-
Remediation: Add more DIPEA immediately. The solid should redissolve as the free base is regenerated.
Storage of the Acid Chloride
-
The 2-methyl-1,3-thiazole-4-carbonyl chloride is moisture-sensitive.[1]
-
Best Practice: Store under Argon at 4°C. If the solid has turned into a gum or sticky oil, it has likely hydrolyzed to the carboxylic acid (check by LC-MS; Acid mass = 143.16 Da).
-
Re-activation: If hydrolyzed, the material can be refluxed in Thionyl Chloride (
) to regenerate the acid chloride before use.
Green Chemistry Considerations
-
Substitution: 2-Methyltetrahydrofuran (2-MeTHF) is a superior alternative to DCM and THF.[1] It is derived from renewable resources, has a higher boiling point (80°C) for slower reactions, and separates cleanly from water during workup, reducing emulsion formation.
References
-
PubChem. 2-Methyl-1,3-thiazole-4-carboxylic acid (Parent Acid Data).[1] National Library of Medicine.[1] Available at: [Link]
-
American Chemical Society (ACS) Green Chemistry Institute. Solvent Selection Tool.[1] Available at: [Link]
-
Organic Chemistry Portal. Thiazole Synthesis and Reactivity. Available at: [Link]
-
Sanofi. Solvent Selection Guide: A Step Toward More Sustainable Processes.[1][4] Prat, D., et al. Org.[1] Process Res. Dev. 2013, 17, 11, 1517–1525.[1] Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Methyl-1,3-Thiazole-4-Carboxamide Synthesis
Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting
Executive Summary & Synthetic Strategy
The Challenge:
Synthesizing 2-methyl-1,3-thiazole-4-carboxamide typically involves a two-stage workflow: the Hantzsch Thiazole Synthesis to form the ester intermediate, followed by Ammonolysis to generate the primary amide. Yield losses are rarely due to a single catastrophic failure but rather "leakage" at specific thermodynamic sinks: hydrolysis of the
The Workflow: We treat this as a modular system. Optimization requires isolating variables in two distinct chemical environments.
Master Synthetic Workflow (DOT Visualization)
Figure 1: Modular synthetic pathway highlighting critical failure points (Sinks) where yield is commonly lost.
Module 1: The Hantzsch Cyclization (Ester Formation)
Objective: Synthesis of Ethyl 2-methylthiazole-4-carboxylate. Core Reaction: Condensation of Thioacetamide with Ethyl Bromopyruvate.
Troubleshooting Guide
Q: My yield is consistently stuck below 50%. I see starting material on TLC. A: This indicates kinetic stalling or precursor degradation .
-
The Cause: Ethyl bromopyruvate is highly electrophilic but also sensitive to moisture. If your ethanol (solvent) is not dry, or if your thioacetamide is old (hygroscopic), the bromopyruvate hydrolyzes to the acid or polymerizes before the thiazole ring closes.
-
The Fix:
-
Dry Solvents: Use anhydrous Ethanol (EtOH).
-
Reagent Quality: Recrystallize Thioacetamide from benzene/ethanol if it appears clumpy or wet.
-
Stoichiometry: Use a slight excess of Thioacetamide (1.1 - 1.2 eq). The sulfur nucleophile must outcompete water.
-
Q: The reaction mixture turns black/tarry. A: This is a sign of thermal decomposition and uncontrolled exotherm .
-
The Cause: The Hantzsch condensation is exothermic. Adding reagents too quickly at high temperatures causes polymerization of the
-haloketone. -
The Fix:
-
Protocol Adjustment: Dissolve Thioacetamide in EtOH first. Cool to 0°C. Add Ethyl Bromopyruvate dropwise. Allow to warm to Room Temperature (RT) before heating to reflux.
-
Scavenger: Add a solid acid scavenger like
or (1.0 eq) to neutralize the HBr generated. This prevents acid-catalyzed charring.
-
Optimized Protocol: Hantzsch Cyclization
| Parameter | Standard Condition | Optimized Condition (High Yield) |
| Solvent | 95% Ethanol | Anhydrous Ethanol (prevents hydrolysis) |
| Temperature | Immediate Reflux | 0°C Addition |
| Base | None | |
| Workup | Evaporation | Aqueous quench ( |
Module 2: Amidation (Conversion to Target)[1]
Objective: Conversion of Ethyl 2-methylthiazole-4-carboxylate to 2-methyl-1,3-thiazole-4-carboxamide.
Troubleshooting Guide
Q: The reaction is incredibly slow (days). Conversion stalls at 70%. A: Ester ammonolysis is an equilibrium process and is often slow for electron-deficient heterocycles.
-
The Cause: Using aqueous ammonia (
) introduces water, which competes with ammonia. The ester hydrolyzes to the carboxylic acid (2-methylthiazole-4-carboxylic acid), which cannot react with ammonia to form the amide directly (it forms an ammonium salt instead). -
The Fix:
-
System: Switch to 7N
in Methanol (anhydrous). -
Pressure: Perform the reaction in a sealed pressure tube at 50-60°C. This keeps the ammonia concentration high and prevents evaporation.
-
Q: I have the Carboxylic Acid byproduct. Can I save it? A: Yes. Do not discard it.
-
The Rescue Protocol:
-
Convert the acid to the Acid Chloride using Thionyl Chloride (
) or Oxalyl Chloride/DMF. -
Quench the Acid Chloride into cold concentrated aqueous ammonia or
/THF. This is often higher yielding than direct ester ammonolysis but adds a step.
-
Decision Logic: Amidation Route Selection
Figure 2: Decision tree for selecting the optimal amidation strategy based on lab equipment and reaction progress.
Purification & Isolation[2][3][4]
Q: The product is water-soluble and hard to extract. A: Thiazole carboxamides are polar.
-
Solution: Do not rely solely on extraction.
-
Precipitation: If using the Methanolic Ammonia route, concentrate the reaction mixture to ~20% volume. Cool to 0°C. The amide often crystallizes out.[1] Filter and wash with cold ether.
-
Salting Out: If extracting from water, saturate the aqueous phase with NaCl before extracting with Ethyl Acetate/THF (3:1 mix).
-
Q: How do I remove traces of thioacetamide? A: Thioacetamide is a carcinogen and must be removed.
-
Solution: Wash the organic layer (during the Ester workup) with 1M HCl . The thiazole is basic and will protonate/stay in water (careful!), while thioacetamide stays in organic. Wait, this is risky for yield.
-
Better Solution: Use Flash Chromatography (DCM:MeOH 95:5). Thioacetamide moves differently than the ester. Ensure the ester is pure before the amidation step.
References
-
Hantzsch Thiazole Synthesis Mechanism & Conditions
- Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
-
URL:[Link]
-
Synthesis of Thiazole-4-Carboxyl
-
Ammonolysis of Esters (General Methodology)
- Source: National Institutes of Health (PMC). "Selective Ammonolysis of Bioderived Esters."
-
URL:[Link]
-
Thiazole Carboxamide Deriv
- Source: Journal of Medicinal Chemistry (via NIH).
-
URL:[Link]
Sources
minimizing side reactions in acylation with 2-Methyl-1,3-thiazole-4-carbonyl chloride
Status: Operational Ticket ID: CHEM-SUP-THZ-004 Subject: Minimizing Side Reactions & Optimization of Acylation Protocols
Executive Summary & Reagent Profile
User Advisory: 2-Methyl-1,3-thiazole-4-carbonyl chloride is a highly reactive, electrophilic building block often used in the synthesis of kinase inhibitors and anti-cancer agents (e.g., Epothilone analogs). Unlike simple benzoyl chlorides, this reagent possesses a nucleophilic nitrogen atom within the thiazole ring.
This "dual personality" (electrophilic carbonyl + nucleophilic nitrogen) creates a high risk of self-acylation , leading to rapid degradation (often observed as the reaction mixture turning black/tarry) if not handled under specific kinetic controls.
Reagent Specs
| Property | Value | Critical Note |
| CAS | 20173-69-5 | |
| Stability | Low (Moisture/Heat sensitive) | Hydrolyzes to parent acid rapidly. |
| Main Hazard | Self-Acylation (Dimerization) | Thiazole N attacks Carbonyl C of another molecule. |
| Storage | -20°C, under Argon | Store as solid; do not store as solution. |
The "Black Tar" Issue: Mechanism of Failure
Symptom: The reaction mixture turns dark brown or black immediately upon dissolution or mixing, resulting in low yield and complex impurities.
Diagnosis: You are likely witnessing intermolecular self-acylation . The basic nitrogen of one thiazole molecule attacks the acid chloride of another, forming a highly reactive N-acylthiazolium species. This intermediate is unstable and prone to polymerization or rapid hydrolysis.
Visualizing the Failure Mode
Figure 1: Path A represents the desired reaction. Path B is the parasitic self-acylation pathway that dominates when the concentration of the acid chloride is high relative to the nucleophile.
Protocol Optimization Guide
To prevent Path B (above), you must ensure the acid chloride is consumed by your nucleophile faster than it can find another acid chloride molecule.
Critical Control Points
A. Base Selection
-
Avoid: Pyridine or DMAP (4-Dimethylaminopyridine).
-
Reason: These nucleophilic bases form N-acylpyridinium salts. While usually catalytic, with this specific substrate, they accelerate the decomposition pathways and compete with the thiazole nitrogen.
-
-
Recommended: DIPEA (N,N-Diisopropylethylamine) or 2,6-Lutidine.
-
Reason: Sterically hindered bases scavenge the HCl byproduct without acting as nucleophiles themselves, preventing the formation of quaternary salts.
-
B. Order of Addition (The "Inverse Addition" Rule)
-
Standard (Wrong): Adding Amine to Acid Chloride.
-
Result: High concentration of Acid Chloride initially
Self-Acylation.
-
-
Inverse (Correct): Adding Acid Chloride (solution) dropwise to Amine + Base.
-
Result: Acid chloride is immediately trapped by the excess amine.
-
C. Temperature Control
-
Target: -10°C to 0°C.
-
Reason: Lower temperatures suppress the activation energy required for the steric attack of the thiazole nitrogen (self-acylation) while still allowing the primary amine acylation to proceed.
Step-by-Step Optimized Protocol
Objective: Synthesis of an amide from 2-methyl-1,3-thiazole-4-carbonyl chloride.
-
Preparation of Nucleophile:
-
In a dry flask under Argon, dissolve 1.0 equiv of the Amine and 1.2 - 1.5 equiv of DIPEA in anhydrous DCM (Dichloromethane) or THF.
-
Cool this mixture to 0°C .
-
-
Preparation of Electrophile (The Critical Step):
-
Option A (Commercial Solid): Dissolve the acid chloride in a minimal amount of dry DCM. Do not let this solution sit. Use immediately.
-
Option B (In-situ Generation): If starting from the carboxylic acid, reflux with SOCl₂ (Thionyl Chloride) for 1 hour. Evaporate SOCl₂ completely (use toluene azeotrope). Re-dissolve the residue in dry DCM.
-
-
The Reaction:
-
Add the Acid Chloride solution dropwise to the cold Amine/Base mixture over 15–30 minutes.
-
Note: The slow addition ensures the concentration of free acid chloride remains low (Pseudo-high dilution).
-
-
Workup:
-
After addition, allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Quench with saturated NaHCO₃.
-
Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine/thiazole byproducts) if product stability permits.
-
Troubleshooting & FAQ
Q: My reaction turned black instantly. Can I save it?
A: No. The black color indicates the formation of complex polymeric species. The yield will be negligible. Discard and restart using the Inverse Addition method described above.
Q: I see a new spot on TLC that is not my product or the starting acid.
A: This is likely the anhydride or a dimer . If water was present, the acid chloride hydrolyzes to the acid, which then reacts with the remaining acid chloride to form the anhydride. Ensure all solvents are dried over molecular sieves.
Q: Can I use Schotten-Baumann conditions (Water/DCM biphasic)?
A: generally No . While robust for benzoyl chlorides, the hydrolysis rate of thiazole-4-carbonyl chloride is too fast in aqueous media due to the inductive effect of the nitrogen. Anhydrous conditions are required.[1]
Q: How do I choose the right solvent?
Use the decision tree below to select the appropriate solvent system.
Figure 2: Solvent selection logic. DCM is preferred due to ease of workup and inertness.
References
-
Synthesis of Thiazole Derivatives
-
Mechanisms of Acid Chloride Decomposition
- Source: Master Organic Chemistry. "Reactions of Acid Chlorides."
-
URL:[Link]
- Relevance: Foundational mechanism for nucleophilic acyl substitution and hydrolysis.
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard Text).
-
Handling of 2-Methyl-1,3-thiazole-4-carbonyl chloride
- Source: PubChem Compound Summary for CID 14601081 (Related deriv
-
URL:[Link]
- Relevance: Physical properties and safety d
Sources
preventing hydrolysis of 2-Methyl-1,3-thiazole-4-carbonyl chloride during reaction
Current Status: Operational Ticket ID: THC-2M-4COCl-001 Subject: Prevention of Hydrolysis & Stability Optimization
Executive Summary: The "Achilles' Heel" of Thiazoles
2-Methyl-1,3-thiazole-4-carbonyl chloride is a high-value scaffold in drug discovery, particularly for fragment-based design. However, it presents a unique stability challenge compared to standard benzoyl chlorides.
The Core Problem: The thiazole ring is electron-deficient. The C=N bond at the 3-position exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the carbonyl carbon. While this makes it an excellent acylating agent, it also lowers the activation energy for nucleophilic attack by water (hydrolysis). Furthermore, the basic nitrogen (N3) can scavenge the HCl byproduct, forming hydrochloride salts that complicate purification.
This guide provides a self-validating "Zero-Moisture" protocol to ensure reaction integrity.
Mechanistic Insight: Why Hydrolysis Happens
To prevent failure, you must understand the enemy. Hydrolysis is not random; it is a cascade failure driven by two factors:
-
Enhanced Electrophilicity: The thiazole ring pulls electron density away from the carbonyl group (
), making the carbon highly positive ( ). Water, even in trace amounts (ppm), attacks this site rapidly. -
Autocatalytic Salt Formation:
-
Step 1:
-
Step 2: The generated
protonates the thiazole nitrogen ( ). -
Result: The protonated thiazole ring becomes more electron-withdrawing, accelerating the hydrolysis of any remaining acid chloride.
-
The "Zero-Moisture" Protocol
Standard Operating Procedure (SOP) for Amidation/Esterification
Objective: execute reaction with <50 ppm water content.
Phase 1: Preparation & Environment
| Component | Requirement | Technical Rationale |
| Glassware | Oven-dried (120°C, >4h) or Flame-dried | Removes adsorbed surface moisture layers. |
| Atmosphere | Positive pressure Argon (Ar) or | Argon is heavier than air and blankets the reaction surface better than |
| Solvent | Anhydrous DCM or THF (distilled/molecular sieves) | Critical: Commercial "anhydrous" solvents may still contain 50-100 ppm water. Store over 3Å or 4Å molecular sieves for 24h. |
| Base | DIPEA (Hünig's Base) or 2,6-Lutidine | Non-nucleophilic bases are preferred to scavenge HCl without competing for the acyl chloride. |
Phase 2: Reaction Workflow (Visualized)
Figure 1: The "Zero-Moisture" workflow minimizes exposure windows. Note that the acid chloride is dissolved cold to kinetically slow any potential hydrolysis with trace moisture.
Troubleshooting Guide
Scenario A: White Precipitate Forms Immediately
Diagnosis: This is likely Thiazole Hydrochloride Salt , not necessarily the hydrolyzed acid.
-
Cause: Trace moisture generated HCl, which protonated your starting material or product.
-
The Fix:
-
Add dry base (Triethylamine or DIPEA).
-
If the precipitate dissolves, it was the salt. Proceed.
-
If it remains, it is likely the hydrolyzed carboxylic acid (insoluble in DCM).
-
Scenario B: Low Yield / Starting Material Consumed but No Product
Diagnosis: "Silent Hydrolysis."
-
Cause: The acid chloride hydrolyzed to the acid, which is unreactive to amines/alcohols under these conditions without a coupling agent.
-
Verification: Take an aliquot, quench with dry methanol. Run NMR.
-
The Fix: Generate the acid chloride in situ using Oxalyl Chloride/DMF (cat.) and use immediately. Do not store the isolated acid chloride.
Scenario C: Reaction Turns Dark/Black
Diagnosis: Decomposition via Nucleophilic Attack on the Ring.
-
Cause: If using a strong nucleophile (like a primary amine) without enough solvent dilution, it may attack the thiazole ring itself (C2 position) rather than the carbonyl.
-
The Fix: Run the reaction at -78°C or -20°C and add the nucleophile very slowly.
Decision Logic: Troubleshooting Hydrolysis
Figure 2: Diagnostic logic tree to distinguish between fatal hydrolysis and recoverable salt formation.
Frequently Asked Questions (FAQ)
Q1: Can I store 2-Methyl-1,3-thiazole-4-carbonyl chloride? A: It is not recommended for long periods. If necessary, store under Argon in a sealed vial with Parafilm, inside a desiccator at -20°C. If the solid turns crusty or sticky, it has hydrolyzed.
Q2: Which base is best to prevent hydrolysis? A: Sterically hindered bases like DIPEA (Diisopropylethylamine) or 2,6-Lutidine are superior to Triethylamine. They scavenge the HCl effectively but are too bulky to attack the carbonyl group themselves, preventing side reactions.
Q3: How do I quench the reaction safely? A: Do not add water directly to the neat reaction mixture if unreacted acid chloride remains.
-
Cool to 0°C.
-
Add a solution of saturated
dropwise. -
The gas evolution (
) indicates quenching. This converts any remaining acid chloride to the water-soluble sodium carboxylate, which is easily removed in the aqueous layer during extraction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14601081, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Thiazoles. Retrieved from [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Organic Syntheses. 2-Amino-4-methylthiazole. Org. Synth. 1939, 19, 10. Retrieved from [Link]
Sources
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. reddit.com [reddit.com]
- 3. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buy 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | 117724-64-8 [smolecule.com]
Technical Support Center: Handling & Purification of Thiazole Acid Chlorides
Ticket ID: #THZ-COCl-004 Topic: Removal of unreacted 2-Methyl-1,3-thiazole-4-carbonyl chloride Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely encountering downstream purity issues due to the persistence of 2-Methyl-1,3-thiazole-4-carbonyl chloride (MW: 161.61 g/mol ) in your reaction mixture.[1] Unlike simple benzoyl chlorides, this heterocyclic reagent presents a dual challenge:
-
Amphoteric Nature: The thiazole ring contains a basic nitrogen (pKa of conjugate acid ~2.5–3.0), making standard acidic washes risky for product recovery.[1]
-
Hydrolytic Stability: Thiazole acid chlorides can be surprisingly resistant to hydrolysis compared to their phenyl counterparts, requiring specific quenching protocols.[1]
This guide details the Bicarbonate Hydrolysis Protocol (Standard) and the Solid-Phase Scavenging Protocol (Advanced) to ensure complete removal of the starting material.
Part 1: The "Gold Standard" Aqueous Workup
This protocol relies on converting the lipophilic acid chloride into its water-soluble carboxylate salt.[1]
The Mechanism
The objective is to hydrolyze the unreacted acid chloride into 2-methyl-1,3-thiazole-4-carboxylic acid and then ionize it.[1]
[1]Step-by-Step Protocol
Prerequisites:
-
Reaction solvent: DCM, EtOAc, or THF (water-immiscible or semi-miscible).[1]
-
Quench buffer: Saturated aqueous Sodium Bicarbonate (NaHCO
).[1]
| Step | Action | Technical Rationale |
| 1 | Cool Reaction | Cool the reaction mixture to 0 °C . Acid chloride hydrolysis is exothermic; heat can decompose sensitive amide/ester products.[1] |
| 2 | Active Quench | Add saturated NaHCO |
| 3 | Hydrolysis Phase | Allow the biphasic mixture to stir at room temperature for 15–30 minutes . Note: If the organic layer is DCM, ensure high RPM to overcome the density barrier. |
| 4 | Phase Cut | Separate the layers. Organic Layer: Contains Product.Aqueous Layer: Contains Thiazole-carboxylate impurity and inorganic salts. |
| 5 | Critical Wash | Wash the organic layer again with 1M NaHCO |
| 6 | Drying | Dry over Na |
Why This Works (The Partitioning Logic)
The following diagram illustrates where your impurities go during this specific workup. Note the pH sensitivity of the Thiazole ring.
Figure 1: Phase partitioning logic for thiazole derivatives. Maintaining a basic pH is critical to keep the carboxylic acid byproduct anionic and water-soluble.
Part 2: Troubleshooting & FAQs
Q1: I followed the protocol, but I still see the acid chloride peak in NMR/LCMS.
-
Diagnosis: Incomplete hydrolysis.[1] Thiazole rings are electron-withdrawing, making the carbonyl carbon electrophilic, but steric hindrance (2-methyl group) or poor biphasic mixing can slow hydrolysis.[1]
-
Fix: Add a nucleophilic catalyst. Add 10 mol% DMAP (4-Dimethylaminopyridine) to the quench mixture. DMAP attacks the acid chloride, forming a highly reactive acyl-pyridinium intermediate that hydrolyzes instantly upon contact with water.[1]
Q2: My product is a basic amine. Won't it extract into the acid?
-
Critical Warning: If your product contains a basic amine (or another thiazole ring), do not use acid washes .[1]
-
The Trap: If you wash with 1M HCl to remove "impurities," you will protonate your product's nitrogen. It will become a salt and migrate to the water layer.
-
The Solution: Stick to the NaHCO
wash. If you must remove basic impurities, use column chromatography rather than extraction.[1]
Q3: I am getting a terrible emulsion.
-
Cause: Thiazole carboxylic acids can act as surfactants at certain pH levels (zwitterionic form).[1]
-
Fix:
-
Add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength.[1]
-
Filter the biphasic mixture through a pad of Celite before separation. This removes the fine precipitates stabilizing the emulsion.
-
Part 3: Advanced Scavenging (Polymer-Supported)
For high-throughput synthesis or when aqueous workup is impossible (e.g., water-sensitive products), use a Solid-Supported Scavenger .[1]
Reagent: PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene).[1] Loading: Typically 3.0–4.0 mmol/g.[1]
Protocol:
-
Calculate excess acid chloride (e.g., if you used 1.5 eq of acid chloride, you have 0.5 eq excess).[1]
-
Add 3 equivalents (relative to the excess chloride) of PS-Trisamine resin to the reaction mixture.
-
Stir gently for 2 hours at room temperature.
-
Filter the mixture through a fritted funnel.
-
The filtrate contains your pure product; the impurity stays in the filter.
Part 4: Physical Data Reference
| Compound | State | MW ( g/mol ) | Solubility (Org) | Solubility (Aq pH 2) | Solubility (Aq pH 9) |
| 2-Me-Thiazole-4-COCl | Solid/Oil | 161.61 | High | Decomposes | Decomposes |
| 2-Me-Thiazole-4-COOH | Solid | 143.16 | Moderate | Low (Precipitates) | High (Anionic) |
| Target Amide/Ester | Solid/Oil | Variable | High | High (if basic N present) | Low (Neutral) |
References
-
PubChem. (n.d.).[1][5] 2-Methyl-1,3-thiazole-4-carboxylic acid (Compound).[1][5][6][7] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.).[1] Thiazole Synthesis and Reactivity. Retrieved January 28, 2026, from [Link]
Sources
- 1. 2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S | CID 160736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-Methyl-1,3-thiazole-4-carboxylic acid | C5H5NO2S | CID 284728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-1,3-thiazole-4-carboxylic acid | 35272-15-2 [chemicalbook.com]
- 7. scbt.com [scbt.com]
purification of crude 2-methyl-1,3-thiazole-4-carboxamides by column chromatography
Technical Support Center: Purification of Heterocyclic Amides Subject: Troubleshooting & Optimization for Crude 2-Methyl-1,3-thiazole-4-carboxamides Ticket ID: #THZ-PUR-001 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
Purifying 2-methyl-1,3-thiazole-4-carboxamides presents a specific set of chromatographic challenges. Unlike simple aromatics, the thiazole core possesses a basic nitrogen (N3, pKa ~2.5) capable of hydrogen bonding with silanol groups on silica gel, while the C4-carboxamide moiety significantly increases polarity and potential for insolubility.
This guide moves beyond generic chromatography advice to address the specific physicochemical behavior of the thiazole-amide interface .
Phase 1: Pre-Purification Triage (The "Don't Run a Column" Check)
Critical Insight: Many Hantzsch thiazole syntheses yield products that are significantly less soluble in the reaction media (often ethanol or water/alcohol mixtures) than the starting materials (thioacetamide,
Q: My crude reaction mixture is a slurry. Should I dissolve everything and load it onto the column? A: Stop. Do not dissolve immediately.
-
Filtration Test: If the product has precipitated, filter the solid first. Wash with cold ethanol or water (depending on your solvent).
-
Purity Check: Run a TLC of the solid vs. the filtrate.
-
Scenario A: The solid is >95% pure. Action: Recrystallize (e.g., from EtOH/Water) and skip the column entirely.
-
Scenario B: The solid is impure or the product is in the filtrate. Action: Proceed to column chromatography.
-
Phase 2: Stationary Phase & Solvent System Selection
Q: I am seeing significant "tailing" or "streaking" on my TLC plates. How do I fix this? A: Tailing is caused by the interaction between the basic thiazole nitrogen/amide protons and the acidic silanol (Si-OH) groups on the silica.
The Fix: Mobile Phase Modifiers You must suppress silanol ionization or competitively bind to the active sites.
| Modifier | Concentration | Usage Note | Mechanism |
| Triethylamine (TEA) | 0.5% – 1.0% | Pre-treat column or add to mobile phase. | Competitively binds to acidic silanols, shielding the thiazole. |
| Ammonium Hydroxide (NH₄OH) | 0.1% – 0.5% | Use only with DCM/MeOH systems. | Suppresses ionization of silanols; excellent for very polar amides. |
Recommended Solvent Systems:
-
System A (Standard): Hexanes / Ethyl Acetate (EtOAc).
-
Start: 10% EtOAc. Gradient: Up to 80-100% EtOAc.
-
Note: Thiazole carboxamides are often too polar for low % EtOAc.
-
-
System B (High Polarity): Dichloromethane (DCM) / Methanol (MeOH).
-
Start: 100% DCM. Gradient: 0% → 5% MeOH.
-
Warning: Do not exceed 10% MeOH on standard silica; silica dissolves slightly, contaminating fractions.
-
Phase 3: Loading Strategy (The Solubility Trap)
Q: My sample dissolves in DMF/DMSO but crashes out in Hexanes/DCM. How do I load this? A: Never liquid load with DMF or DMSO for normal phase chromatography; these solvents will carry your compound down the column, destroying separation.
Protocol: Dry Loading (Solid Load)
-
Dissolve the crude mixture in a volatile strong solvent (e.g., MeOH, Acetone, or DCM).
-
Add Celite 545 or Silica Gel (ratio: 1g crude to 2g solid support).
-
Evaporate the solvent under reduced pressure (Rotavap) until you have a free-flowing powder.
-
Pack this powder on top of your equilibrated column.
Phase 4: Troubleshooting Specific Impurities
Q: I have a persistent impurity running just below my product. What is it? A: In Hantzsch synthesis, this is often the unreacted thioamide (e.g., thioacetamide). It is highly polar and UV active.
-
Diagnosis: Stain your TLC with Iodine (
) or Permanganate ( ). Thioamides stain intensely. -
Solution: Switch to a DCM/MeOH gradient. The selectivity difference between the amide product and the thioamide impurity is often better in chlorinated solvents than in Hex/EtOAc.
Q: My column stopped flowing/pressure spiked. A: Your compound likely crystallized inside the column.[1]
-
Cause: The compound was soluble in the strong mobile phase (e.g., 5% MeOH) but precipitated when it hit a "cold spot" or a region of lower polarity.
-
Recovery: Stop the run. Flush the column with 10% MeOH/DCM to dissolve the plug, collect everything, and restart with a lower loading mass or higher solubility capacity solvent.
Visual Workflow: Purification Decision Matrix
Caption: Decision matrix for the purification of thiazole carboxamides, prioritizing non-chromatographic isolation and addressing solubility issues.
References
-
Hantzsch Thiazole Synthesis & Impurity Profiles
-
Chromatographic Behavior of Heterocycles
-
Thiazole Carboxamide Properties
- Source: PubChem Compound Summary for 2-Methyl-1,3-thiazole-4-carboxylic acid.
- Context: Verification of physicochemical properties (H-bond donor/acceptor count) influencing column retention.
-
Troubleshooting Peak Tailing
Sources
effect of base choice on 2-Methyl-1,3-thiazole-4-carbonyl chloride reactivity
This guide functions as a specialized Technical Support Center for researchers working with 2-Methyl-1,3-thiazole-4-carbonyl chloride .[1] It addresses the critical impact of base selection on reaction outcomes, specifically distinguishing between nucleophilic bases (Pyridine) and non-nucleophilic/stronger bases (Triethylamine/DIPEA).[1]
Reagent Focus: 2-Methyl-1,3-thiazole-4-carbonyl chloride CAS: [Specific CAS if available, generally derivatives are 3581-87-1 related] Issue Category: Reagent Stability & Base Selection[1]
Core Technical Analysis: The "Base Effect"[1]
The choice of base is the single most common failure point in coupling reactions involving 2-methyl-1,3-thiazole-4-carbonyl chloride.[1] Unlike simple benzoyl chlorides, the thiazole ring confers specific electronic sensitivities that require a nuanced approach to base selection.[1]
The Mechanism of Failure (Why TEA/DIPEA often fails)
While Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are standard for amide couplings, they often lead to "tarring" or low yields with electron-deficient heteroaromatic acid chlorides.[1]
-
Acidity of C5-H: The carbonyl chloride at the C4 position is strongly electron-withdrawing, significantly increasing the acidity of the C5 proton on the thiazole ring.[1] Strong bases like TEA (pKa ~10.[1]7) can deprotonate this position, leading to ring opening or polymerization.[1]
-
Lack of Stabilization: TEA acts purely as a proton scavenger. It does not stabilize the acyl chloride intermediate. In the presence of highly reactive heteroaroyl chlorides, this lack of stabilization allows for rapid hydrolysis (by trace moisture) or self-condensation before the amine nucleophile can attack.[1]
The Mechanism of Success (Why Pyridine is Superior)
Pyridine (pKa ~5.2) functions not just as a base, but as a nucleophilic catalyst .[1]
-
Acyl-Pyridinium Formation: Pyridine attacks the carbonyl carbon to form an N-acyl pyridinium salt . This intermediate is highly reactive toward amines but, crucially, is stable enough to prevent the rapid decomposition seen with the free acid chloride.[1]
-
Buffering: Its lower pKa prevents the deprotonation of the sensitive C5-H or the 2-Methyl group (which has benzylic-like acidity), preserving the integrity of the thiazole ring.[1]
Visualization: Reaction Pathways[1]
The following diagram illustrates the divergent pathways based on base selection.
Caption: Path A (Red) shows degradation risks with strong bases.[1] Path B (Green) shows the stabilizing effect of the acyl-pyridinium intermediate.
Troubleshooting Guide
Use this table to diagnose experimental failures.
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black/tarry immediately | Base too strong. TEA/DIPEA deprotonated the ring (C5-H) or caused polymerization. | Switch to Pyridine. Use pyridine as both solvent and base, or 3-5 eq. in DCM.[1] Keep reaction at 0°C. |
| Low yield; Starting material consumed | Hydrolysis. Thiazole acid chlorides are extremely moisture sensitive.[1] | Ensure all glassware is oven-dried.[1] Use anhydrous DCM .[1] Switch to an inert atmosphere (Ar/N2). |
| Product contains impurities (dimers) | Self-Condensation. The activated C2-methyl group reacted with the carbonyl. | Dilute the reaction. Add the acid chloride slowly (dropwise) to the amine/base mixture, not vice versa.[1] |
| No reaction with weak amines (anilines) | Low Electrophilicity. The free acid chloride isn't reactive enough without catalysis. | Add DMAP (5-10 mol%) to catalyze the transfer. |
Recommended Protocols (SOPs)
Protocol A: The "Standard" Pyridine Method (Recommended)
Best for: Most primary and secondary amines, preventing degradation.[1]
-
Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Pyridine (3.0 equiv).[1] Note: Pyridine acts as the acid scavenger and catalyst.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Dissolve 2-Methyl-1,3-thiazole-4-carbonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Why? Keeping the acid chloride concentration low prevents self-reaction.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Wash with 1N HCl (to remove excess pyridine), followed by saturated NaHCO3 and Brine.
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids or water-soluble amines that tolerate water.[1]
-
Preparation: Dissolve the amine in a mixture of THF (or Dioxane) and Water (1:1 ratio).
-
Base: Add Na2CO3 or K2CO3 (2.5 equiv). Inorganic bases avoid the "organic base degradation" pathways.
-
Reaction: Cool to 0°C. Add the thiazole acid chloride (1.2 equiv) in one portion.
-
Monitoring: Vigorous stirring is essential. Reaction is usually complete in <1 hour.[1]
Frequently Asked Questions (FAQs)
Q: Can I use DMAP with TEA instead of Pyridine? A: Yes, but use caution. A catalytic amount of DMAP (dimethylaminopyridine) with TEA can mimic the acyl-pyridinium effect. However, the presence of stoichiometric TEA still poses a risk of deprotonating the ring. If you see tar, switch to pure pyridine.[1]
Q: My acid chloride is a solid but looks wet/sticky. Can I still use it? A: Likely not. Thiazole acid chlorides hydrolyze rapidly to the carboxylic acid (which is not reactive) and HCl. If it is sticky or smells strongly of HCl, re-synthesize it using Thionyl Chloride (SOCl2) and use it immediately after removing the SOCl2.[1]
Q: Is the 2-Methyl group acidic? A: Yes, weakly.[1] The pKa is roughly 29, but in the presence of the electron-withdrawing carbonyl chloride at C4, it becomes more acidic.[1] Avoid using lithium bases (like LiHMDS) or extremely strong organic bases which will deprotonate this position and lead to side reactions [1].
References
-
Synthesis of Thiazoles: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link][1]
-
Acyl Pyridinium Mechanism: Fisher Scientific. "Amide Synthesis Guide." Available at: [Link][1]
-
Heterocyclic Acid Chloride Stability: Common Organic Chemistry. "Amide Formation from Acid Chlorides." Available at: [Link]
-
Thiazole Reactivity Profile: PubChem. "2-Methylthiazole Compound Summary."[1] Available at: [Link][1]
Sources
improving solubility of 2-Methyl-1,3-thiazole-4-carbonyl chloride in organic solvents
[1][2]
Module 1: The "Solubility" Paradox (Root Cause Analysis)
Executive Summary: Most reports of "poor solubility" regarding 2-Methyl-1,3-thiazole-4-carbonyl chloride are misdiagnosed.[1][2] This compound is an acid chloride, which is inherently soluble in most aprotic organic solvents (DCM, THF, Toluene).[2]
If you observe a white precipitate, sludge, or cloudiness upon adding solvent, you are likely not witnessing insolubility.[2] You are witnessing chemical decomposition (hydrolysis) .
The Mechanism of Failure
The thiazole ring contains a basic nitrogen and a sulfur atom.[1][2] However, the carbonyl chloride moiety is the critical instability point.[1][2]
-
Moisture Ingress: Even "analytical grade" solvents can contain 50–200 ppm water.[1]
-
Rapid Hydrolysis: The highly reactive -COCl group reacts with trace water.[1][2]
-
Precipitation: This reaction generates 2-Methyl-1,3-thiazole-4-carboxylic acid (the parent acid) and HCl.[1][2] Unlike the chloride, the carboxylic acid is often insoluble in non-polar solvents (like DCM or Toluene) due to strong intermolecular hydrogen bonding (dimerization).[1][2]
Diagnostic Rule:
If the solid was soluble initially and then precipitated after 2–5 minutes, it is not a solubility issue.[1][2] It is a moisture issue.
Module 2: Solvent Compatibility Matrix
Use this table to select the correct solvent system. All solvents must be anhydrous. [1][2]
| Solvent System | Solubility Rating | Stability Risk | Technical Recommendation |
| Dichloromethane (DCM) | Excellent | Low | Primary Choice. Ideal for reactions at 0°C to RT.[1][2] Must be distilled over CaH₂ or passed through activated alumina.[1][2] |
| Tetrahydrofuran (THF) | Good | Moderate | Secondary Choice. Good for polar couplings.[1][2] Warning: Commercial THF often contains peroxides/water.[1][2] Must be fresh and anhydrous. |
| Toluene | Moderate | Low | Heating Choice. Use if reaction requires reflux >40°C. The acid chloride may require slight warming to fully dissolve initially.[1][2] |
| DMF / DMAc | High | High | Avoid as Bulk Solvent. Can cause Vilsmeier-Haack type side reactions with the active thiazole ring.[1][2] Use only as a catalytic additive (1-2 drops).[1] |
| Alcohols (MeOH, EtOH) | N/A | Critical | FORBIDDEN. Will instantly react to form the ester (solvolysis).[1][2] |
| Diethyl Ether | Poor | Low | Not recommended.[1][2] Solubility of the thiazole core is often insufficient.[1] |
Module 3: Troubleshooting Workflows
Workflow A: The "White Sludge" Recovery Protocol
Use this if your solution has already turned cloudy or precipitated.
Context: You added DCM, and a white solid formed. Diagnosis: You have generated the Carboxylic Acid (hydrolysis product).[1][2]
Step-by-Step Recovery:
-
Do not filter. Filtering removes your active compound (now in acid form).[1][2]
-
Add Thionyl Chloride: Add 2.0 equivalents of SOCl₂ directly to the sludge suspension.
-
Catalyze: Add 1 drop of dry DMF.
-
Reflux: Heat the mixture to reflux (approx. 40°C for DCM, 76°C for SOCl₂ neat) for 1–2 hours.
-
Observation: The "sludge" should redissolve as it converts back to the acid chloride.[1][2]
-
Evaporation: Remove solvent and excess SOCl₂ under vacuum.
-
Redissolve: Immediately redissolve the residue in freshly dried solvent.
Workflow B: The Anhydrous Dissolution Standard
Use this for all fresh experiments.
Module 4: Visual Logic & Decision Trees
Figure 1: Solvent Selection & Troubleshooting Logic
Caption: Decision tree for solvent selection and recovery pathways for thiazole acid chlorides.
Figure 2: The Hydrolysis Trap (Mechanism)
Caption: Mechanism of "false insolubility." The soluble chloride converts to the insoluble acid upon contact with moisture.
Module 5: Frequently Asked Questions (FAQs)
Q1: I need to use an amine nucleophile. Which base should I use to prevent precipitation? A: When reacting this acid chloride with an amine, the byproduct is HCl.[1][2] If you use a weak base or non-polar solvent, the amine hydrochloride salt will precipitate, turning the reaction into a slurry.[2]
-
Recommendation: Use Triethylamine (TEA) or DIPEA (Hünig's Base) (2.5 equivalents).[1][2]
-
Solvent: DCM is usually sufficient to keep the organic base salts in solution, or at least as a fine suspension that doesn't hinder stirring.[1][2]
Q2: Can I store the solution overnight? A: Only if sealed under positive inert gas pressure (Argon balloon). Thiazole carbonyl chlorides are notoriously moisture-sensitive.[1][2] If stored in a standard capped vial, ambient humidity will seep in, causing a crust of insoluble acid to form on the rim. Best practice: Prepare immediately before use.
Q3: Why is my solution turning yellow/orange? A: Thiazole rings can be sensitive to oxidation or light.[1][2] A slight yellowing is normal.[1] However, a deep orange/red color often indicates the formation of impurities or free HCl attacking the thiazole nitrogen.[1] Ensure you are neutralizing the HCl generated during the reaction.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 284728, 2-Methyl-1,3-thiazole-4-carboxylic acid.[1][2] Retrieved from [Link][1][2]
-
Organic Chemistry Portal. Synthesis of Thiazoles and Reactions of Acid Chlorides. Retrieved from [Link]
-
Chemistry Steps. Reactions of Acid Chlorides with Nucleophiles and Hydrolysis Mechanisms. Retrieved from [Link]
catalyst selection for coupling reactions involving 2-methylthiazole derivatives
Technical Support Center: Advanced Catalysis Division Subject: Optimization of Coupling Reactions for 2-Methylthiazole Derivatives Ticket ID: #THZ-CPL-004 Status: Open for Resolution Assigned Specialist: Senior Application Scientist
Executive Summary
Working with 2-methylthiazole scaffolds presents a "perfect storm" of catalytic challenges. The sulfur and nitrogen heteroatoms act as Lewis bases that poison soft metal catalysts (Pd, Cu), while the electron-deficient nature of the ring makes oxidative addition sluggish. Furthermore, the C5 position is prone to competing C-H activation, and 2-thiazolyl boronic acids are notoriously unstable.
This guide moves beyond basic textbook chemistry to provide field-tested protocols for overcoming catalyst deactivation, regioselectivity issues, and transmetallation failures.
Module 1: Catalyst Deactivation (The "Poisoning" Problem)
The Issue: Reaction stalls at <20% conversion despite high catalyst loading. Root Cause: The thiazole nitrogen lone pair coordinates strongly to the Palladium(II) center, forming a stable, inactive Pd(L)2(thiazole)2 resting state, preventing the catalytic cycle from progressing.
Troubleshooting Protocol: Do not simply increase catalyst loading. You must change the steric environment of the metal center.
Recommended Ligand Systems:
-
Buchwald Biaryl Phosphines (XPhos, SPhos): The bulky lower ring of these ligands creates a "roof" over the Pd center, physically blocking the approach of the thiazole nitrogen while allowing the oxidative addition of the aryl halide.
-
N-Heterocyclic Carbenes (NHC - IPr, IMes): These are strong
-donors that bind tighter to Pd than the thiazole nitrogen, preventing ligand displacement.
Decision Matrix: Ligand Selection
Caption: Workflow for selecting the optimal catalyst/ligand system based on coupling modality.
Module 2: Regioselectivity & Direct Arylation (C-H Activation)
The Issue: You want to functionalize the C5 position without pre-halogenation, but yields are low or regioselectivity is poor. Scientific Insight: The C5 proton of 2-methylthiazole is the most acidic ring proton (after C2 is blocked). The mechanism is Concerted Metallation-Deprotonation (CMD) . This pathway requires a carboxylate base (like Pivalate) to act as an intramolecular proton shuttle. Carbonate bases alone are often insufficient.
Standard Operating Procedure (SOP): C5-Arylation
-
Substrate: 2-Methylthiazole (1.0 equiv) + Aryl Bromide (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: PPh₃ (10 mol%) or PCy₃ (for electron-rich aryl halides).
-
Base: Cs₂CO₃ (2.0 equiv) — Cesium is critical for solubility in non-polar solvents.
-
Additive (CRITICAL): Pivalic Acid (PivOH) (30 mol%).
-
Solvent: Toluene or Xylene (Anhydrous).
-
Temp: 110°C sealed tube.
Mechanism Visualization (CMD Pathway)
Caption: The Concerted Metallation-Deprotonation (CMD) mechanism enabled by Pivalic Acid additives.
Module 3: Transmetallation Instability (Suzuki vs. Negishi)
The Issue: Suzuki coupling fails when using 2-thiazolylboronic acid. Root Cause: 2-Heteroaryl boronic acids are inherently unstable and undergo rapid protodeboronation (hydrolysis of the C-B bond) in aqueous base, destroying the nucleophile before it can couple.
Comparative Data: Selecting the Right Coupling Partner
| Feature | Standard Boronic Acid | MIDA Boronate | Organozinc (Negishi) |
| Stability | Poor (Rapid Hydrolysis) | Excellent (Air Stable) | Moderate (Moisture Sensitive) |
| Reactivity | Low | Controlled (Slow Release) | High |
| Base Requirement | Aqueous Base Required | Aqueous Base Required | None (Base-free) |
| Protocol Recommendation | AVOID for 2-thiazolyl | PREFERRED for Suzuki | BEST for difficult couplings |
Troubleshooting Guide:
-
If you MUST use Suzuki: Switch to MIDA Boronates .
-
Why: MIDA boronates protect the boron atom, releasing the active boronic acid slowly in situ. This keeps the concentration of the unstable species low, favoring cross-coupling over decomposition.
-
Conditions: Pd(dppf)Cl₂, K₃PO₄ (3.0 equiv), Dioxane/H₂O (10:1), 80°C.
-
-
The Robust Alternative: Negishi Coupling.
-
Why: Organozinc reagents do not suffer from protodeboronation and react faster than boronates.
-
Protocol: Generate 2-thiazolylzinc bromide via Knochel's procedure (LiCl-mediated Mg insertion or halogen-lithium exchange followed by ZnBr₂).
-
Catalyst:Pd-PEPPSI-IPr is superior here due to its resistance to aggregation.
-
FAQs: Field Notes
Q: Can I use CuI as a co-catalyst for the Suzuki reaction? A: Proceed with caution. While Cu(I) can facilitate transmetallation in some heteroaryl systems, in thiazoles, copper often coordinates to the nitrogen, effectively sequestering the substrate. If you use CuI, you must use a strong ligand like XPhos to out-compete the copper-nitrogen interaction.
Q: My C-H activation yields are stuck at 50%. What next? A: Check your water content. The CMD mechanism is sensitive to proton sources. Ensure your Pivalic Acid is dry and your solvent (Toluene) is anhydrous. Excess water shuts down the proton shuttle mechanism.
Q: Is Stille coupling a viable option? A: Technically yes, but practically no. While Stannanes are stable, the toxicity and purification difficulty (removing tin residues from polar thiazoles is a nightmare) make it inferior to Negishi or MIDA-Suzuki methods in modern drug discovery.
References
-
Mechanistic Insight into Catalyst Poisoning
-
Buchwald Ligands (XPhos)
-
C-H Activation (Fagnou Conditions)
- Lapointe, D., Fagnou, K.
-
MIDA Boronates (The Solution to Instability)
-
Negishi Coupling Protocols
- Organ, M.G. et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Negishi Cross-Coupling." Chem. Eur. J.2006, 12, 4749.
Sources
addressing catalyst poisoning by sulfur in thiazole coupling reactions
Current Status: Operational Topic: Overcoming Sulfur-Mediated Catalyst Deactivation in Palladium Catalysis Ticket ID: THC-S-2024 Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The "Thiazole Problem"
Welcome to the Thiazole Chemistry Support Module. If you are here, you are likely facing a stalled reaction, a black precipitate where a clear solution should be, or low yields in a cross-coupling reaction involving a thiazole moiety.
The Root Cause: Thiazoles are "soft" Lewis bases. The sulfur atom (and the nitrogen) possesses lone pairs that coordinate strongly to "soft" transition metals like Palladium (Pd). This non-productive coordination displaces your ligands, occupies the vacant coordination sites required for the catalytic cycle, and often leads to the formation of catalytically inactive Pd-black (precipitated metal).
This guide provides a modular troubleshooting approach to restore catalytic turnover.
Module 1: Diagnostic Workflow
Before altering your chemistry, confirm the failure mode. Use this decision tree to diagnose the specific type of catalyst failure.
Figure 1: Diagnostic decision tree for identifying catalyst deactivation modes in heteroaryl couplings.
Module 2: Ligand Selection Strategy
The most effective defense against sulfur poisoning is steric shielding . Standard ligands like PPh3 or dppf are often insufficient because they allow the small sulfur atom of the thiazole to access the Pd center.
Recommended Ligand Classes
| Ligand Class | Specific Recommendation | Mechanism of Action | Best For |
| Dialkylbiaryl Phosphines | XPhos , SPhos , RuPhos | Extremely bulky. The biaryl backbone creates a "roof" over the Pd center, physically blocking sulfur coordination while allowing the reaction to proceed. | Suzuki-Miyaura, Buchwald-Hartwig |
| NHC (Carbenes) | PEPPSI-IPr , Pd-NHC-G3 | Strong | Difficult couplings, Negishi |
| Bidentate Phosphines | Xantphos | Large bite angle enforces reductive elimination, preventing the catalyst from resting in a state vulnerable to poisoning. | C-N Couplings |
The "Precatalyst" Imperative
Do not generate your catalyst in situ (e.g., Pd(OAc)2 + Ligand). The induction period allows the thiazole to poison the Pd(II) salt before the active Pd(0)L species is formed.
-
Protocol: Use pre-formed precatalysts like XPhos Pd G4 or PEPPSI-IPr . These initiate immediately upon heating/base addition.
Module 3: The Copper Effect (CuTC)
In thiazole chemistry, Copper(I)-thiophene-2-carboxylate (CuTC ) is a "magic bullet" additive.
Why CuTC Works
-
The "Soft Sink" Effect: Copper is a soft metal. It can competitively bind to the thiazole sulfur, effectively "masking" the poison from the Palladium.
-
Facilitated Transmetallation: In Stille and Suzuki couplings, CuTC facilitates the transfer of the organic group to Palladium (the Liebeskind-Srogl effect), bypassing the slow step where poisoning often occurs.
Figure 2: Mechanistic role of CuTC in preventing thiazole-mediated Pd deactivation.
Module 4: Experimental Protocols
Protocol A: Suzuki Coupling of a "Difficult" 2-Bromothiazole
Use this when standard conditions (Pd(PPh3)4/Na2CO3) yield <10%.
Materials:
-
Substrate: 2-Bromothiazole derivative (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Base: K3PO4 (tribasic potassium phosphate) (3.0 equiv) - Must be finely ground.
-
Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.
-
Temperature: 80–100 °C.
Step-by-Step:
-
Degas: Add solid reagents (Substrate, Boronic Acid, Base, Catalyst) to a vial. Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen accelerates catalyst decomposition.
-
Solvent Addition: Add degassed solvent mixture via syringe.
-
Rapid Heating: Place immediately into a pre-heated block at 100 °C. Slow heating allows catalyst aggregation.
-
Monitoring: Check LCMS at 1 hour. If conversion is <20%, add CuTC (10-20 mol%) .
Protocol B: C-H Activation (Direct Arylation)
Thiazoles are excellent candidates for C-H activation at the C5 position, but this requires specific proton shuttles.
Key Modification: Add Pivalic Acid (PivOH) (30 mol%).
-
Reasoning: The C-H bond cleavage is the rate-determining step. PivOH acts as a "proton shuttle," lowering the energy of the transition state (CMD mechanism) and keeping the Pd cycle moving fast enough to outcompete sulfur binding [1].
Frequently Asked Questions (FAQ)
Q: My reaction turns black immediately upon adding the catalyst. What happened? A: This is "Pd-black" formation. Your ligand failed to stabilize the Pd(0) species. The thiazole displaced the ligands, and the "naked" Pd atoms aggregated.
-
Fix: Switch to a precatalyst (e.g., XPhos Pd G4) or increase ligand loading (L:Pd ratio of 2:1 or 4:1).
Q: Can I use Pd/C (Heterogeneous) for thiazole coupling? A: generally, No . Sulfur poisons the surface of heterogeneous catalysts almost instantly. Homogeneous catalysis with bulky ligands is required for C-C bond formation. However, for simple hydrogenations, high loadings of Pd/C (10-20 wt%) or Pd(OH)2 can sometimes work if the sulfur is not in a free thiol form.
Q: Why is the 2-position of thiazole so unstable? A: The C2 proton is relatively acidic (pKa ~29). In the presence of strong bases (like those used in coupling), the thiazole can deprotonate and form a metal-ate complex that is prone to ring-opening or protodeboronation (if using a boronic acid at C2).
-
Fix: Use weaker bases (CsF, K3PO4) and avoid strong alkoxides (NaOtBu).
Q: Does the oxidation state of Sulfur matter? A: Yes. Thiazoles (S in ring) are poisons, but free thiols (R-SH) are "catalyst killers." If your substrate has a free thiol, you must alkylate/protect it (e.g., as a thioether) before attempting coupling.
References
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Rationales for the Carboxylate-Assisted C-H Bond Functionalization. Chemistry Letters.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
Grebennikov, N. O., et al. (2023). Boosting the generality of catalytic systems by the synergetic ligand effect in Pd-catalyzed C-N cross-coupling.[1] Journal of Catalysis.
-
Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester-Boronic Acid Cross-Coupling. Journal of the American Chemical Society.
Sources
optimizing reaction temperature for acylation with 2-Methyl-1,3-thiazole-4-carbonyl chloride
This is a technical support guide designed for researchers and process chemists optimizing acylation reactions using 2-Methyl-1,3-thiazole-4-carbonyl chloride .
Executive Summary: The Thermal "Goldilocks Zone"
For the acylation of amines or alcohols using 2-Methyl-1,3-thiazole-4-carbonyl chloride, temperature control is not a single setpoint but a dynamic variable across three phases. The thiazole ring is electron-deficient, making the carbonyl carbon highly electrophilic but also rendering the system sensitive to moisture-induced hydrolysis and thermal decomposition (decarbonylation) at elevated temperatures.
Optimal Baseline Protocol:
-
Storage/Handling: -20°C (strictly anhydrous).
-
Addition Phase: -10°C to 0°C (Critical for selectivity).
-
Reaction Phase: 20°C to 40°C (Kinetically controlled).
Module 1: Reagent Integrity & In Situ Generation
Most reproducibility issues stem from the degradation of the acid chloride before the acylation event.
Scenario A: Using Commercial Acid Chloride
Commercial samples often degrade to the carboxylic acid (2-methyl-1,3-thiazole-4-carboxylic acid) due to trace moisture ingress.
-
Diagnostic Check: Dissolve 5 mg of reagent in 0.5 mL dry Methanol. Analyze via LC-MS immediately.
-
Result A (Good): >95% Methyl Ester peak.
-
Result B (Bad): Significant Carboxylic Acid peak. Action: Recrystallize or regenerate.
-
Scenario B: In Situ Generation (Recommended)
Generating the acid chloride fresh from the acid avoids storage instability.
-
Reagent: Oxalyl chloride (preferred over Thionyl chloride for milder byproduct removal).
-
Catalyst: DMF (trace).
-
Temperature Protocol:
-
Suspend acid in DCM at 0°C .
-
Add Oxalyl chloride dropwise (gas evolution control).
-
Allow to warm to 23°C for 2 hours.
-
Do not reflux unless conversion is sluggish; high heat (>50°C) can promote degradation of the thiazole ring or polymerization.
-
Module 2: Acylation Reaction Optimization
The following workflow details the temperature-dependent kinetics of the acylation step.
Step-by-Step Protocol
Standard Scale: 1.0 mmol Limiting Reagent (Amine/Alcohol).
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Non-nucleophilic; DCM allows lower temp control. |
| Base | DIPEA (2.5 equiv) or TEA | Scavenges HCl; DIPEA prevents nucleophilic attack on the acyl chloride. |
| Temperature (Addition) | 0°C | Suppresses di-acylation and impurity formation. |
| Temperature (Reaction) | 23°C (RT) | Sufficient activation energy for most primary/secondary amines. |
| Time | 2–16 Hours | Monitor via TLC/LCMS. |
The "Self-Validating" Workflow (Visualized)
This diagram illustrates the decision logic for temperature adjustments based on real-time monitoring.
Figure 1: Decision tree for temperature modulation during thiazole acylation.
Troubleshooting Guide & FAQs
Q1: Why is my yield low despite full consumption of the amine?
Diagnosis: The acid chloride likely hydrolyzed before reacting with the amine. Root Cause: Moisture in the solvent or base. Fix:
-
Ensure solvent is dried over molecular sieves (3Å).
-
Temperature Check: Did you add the acid chloride too fast? A rapid exotherm at >10°C can favor hydrolysis over acylation if trace water is present.
-
Protocol Adjustment: Add the acid chloride as a solution in DCM slowly at 0°C.
Q2: I see a "dimer" impurity. What is it?
Diagnosis: If the temperature is too high (>60°C) or strong bases are used, the C2-methyl group of the thiazole can be deprotonated (pKa ~29, but lower with acyl activation), leading to self-condensation. Fix: Keep reaction temperature below 40°C. Switch from strong bases (like NaH) to organic bases (DIPEA/Pyridine).
Q3: The reaction is stuck at 50% conversion after 24h at RT.
Diagnosis: The amine is sterically hindered or the acid chloride has deactivated. Fix:
-
Don't just heat blindly. First, add a fresh 0.2 equiv aliquot of acid chloride.
-
If that fails, raise temperature to 40°C (refluxing DCM) or switch solvent to DCE (Dichloroethane) and heat to 60°C .
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). Note: DMAP accelerates acylation significantly but can also accelerate hydrolysis during workup.
Q4: Can I use Schotten-Baumann conditions (Biphasic Water/DCM)?
Answer: generally No for this specific reagent. Thiazole carbonyl chlorides are moderately unstable to hydrolysis. Anhydrous conditions (DCM/DIPEA) yield significantly higher purity than biphasic aqueous methods.
References
-
Synthesis of Thiazole Carboxamides: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. (Methodology for acid chloride generation and acylation).[1] Available at:
-
General Acylation Protocols: Preparation of Acyl Chlorides and Amide Coupling. Chemistry LibreTexts. Available at:
-
Thiazole Reactivity: Science of Synthesis: 1,3-Thiazoles. (Detailed review of thiazole ring stability and C2-methyl reactivity). Available at:
-
Reagent Stability Data: 2-Methyl-1,3-thiazole-4-carboxylic acid properties. PubChem. Available at:
Sources
Validation & Comparative
Characterization of 2-Methyl-1,3-Thiazole-4-Carboxamides: A Comparative Analytical Guide
Executive Summary
This guide provides a technical comparison of analytical methodologies for characterizing 2-methyl-1,3-thiazole-4-carboxamides , a privileged scaffold in modern drug discovery (e.g., Dasatinib analogues, antiviral agents). Unlike simple aromatics, this scaffold presents unique challenges: amide rotamerism that complicates NMR interpretation and heterocyclic ionization dynamics that dictate Mass Spectrometry (MS) sensitivity. This document contrasts solvent systems, ionization modes, and experimental protocols to ensure structural certainty.
Structural Context & The "Rotamer" Challenge
The 2-methyl-1,3-thiazole-4-carboxamide core contains a rigid thiazole ring and an exocyclic amide bond. The partial double-bond character of the C(O)-N bond (
Why This Matters
-
False Impurities: Rotamers often appear as "duplicate" signals in
H NMR, leading inexperienced chemists to assume the sample is impure. -
Broadening: At room temperature, signal coalescence can cause the amide NH or adjacent alkyl protons to broaden into the baseline, making integration inaccurate.
NMR Characterization Strategies
Objective: To distinguish between structural impurities and conformational isomers.
Comparative Analysis: Solvent Selection
The choice of deuterated solvent is the single most critical variable in obtaining a clean spectrum for thiazole carboxamides.
| Feature | Chloroform- | DMSO- | Recommendation |
| Amide Proton Visibility | Poor. Often broad or non-existent due to exchange/quadrupolar broadening. | Excellent. Sharp, distinct doublets/triplets due to H-bonding stabilization. | Use DMSO- |
| Rotamer Resolution | Low. Often captures the "coalescence" point, resulting in broad, shapeless peaks. | High. Higher viscosity and polarity often slow rotation enough to see distinct rotamers, or allow high-temp experiments. | Use DMSO- |
| Solubility | Moderate. Good for lipophilic N-substituents. | High. Dissolves polar amide derivatives effectively. | DMSO- |
| Water Peak Interference | Low (1.56 ppm). | High (3.33 ppm). Can obscure mid-field signals. | Dry sample thoroughly before DMSO use. |
Diagnostic Chemical Shifts (DMSO- )
-
C2-Methyl (
): 2.6 – 2.8 ppm (Singlet). Note: This is deshielded compared to a benzene-methyl due to the electron-deficient thiazole ring. -
C5-Proton (
): 8.0 – 8.4 ppm (Singlet). Diagnostic: If this splits, your regiochemistry is wrong. -
Amide NH:
7.5 – 9.5 ppm (Broad or split). Highly dependent on N-substituents and H-bonding.
Visualization: NMR Solvent Decision Logic
Caption: Decision logic for solvent selection and distinguishing rotamers from impurities using Variable Temperature (VT) NMR.
Mass Spectrometry Profiling
Objective: To confirm molecular weight and validate the thiazole core integrity.
Comparative Analysis: Ionization Modes
Thiazole carboxamides possess basic nitrogen atoms (thiazole ring N) and H-bond acceptors (carbonyl O), making them suitable for soft ionization.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Electron Impact (EI) |
| Suitability | Optimal. High sensitivity for polar amides. Forms | Alternative. Better for very non-polar, lipophilic N-alkyl derivatives. | Structural Only. Hard ionization causes extensive fragmentation; molecular ion ( |
| Fragmentation | Minimal (Soft). Requires MS/MS (CID) to see fragments. | Moderate. Some thermal fragmentation possible. | Extensive. Good for fingerprinting but poor for MW confirmation. |
| Matrix Effects | Susceptible to suppression in biological matrices. | More robust against matrix effects.[1] | N/A (Gas phase). |
Fragmentation Pathway (MS/MS)
In ESI-MS/MS (Collision Induced Dissociation), the fragmentation is predictable. The amide bond is the weakest link.
-
Parent Ion:
-
Primary Loss: Cleavage of the amide bond to release the amine (
). -
Diagnostic Ion: Formation of the Thiazole Acylium Cation (m/z ~126 for the core).
-
Secondary Loss: Loss of CO from the acylium ion to form the thiazole cation (m/z ~98).
Visualization: Fragmentation Mechanism
Caption: Primary ESI-MS/MS fragmentation pathway for 2-methyl-1,3-thiazole-4-carboxamides.
Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Rotamer Confirmation
Use this when signals appear doubled or broad.
-
Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL DMSO-
. Ensure the tube is sealed tightly to prevent solvent evaporation at high heat. -
Baseline Scan: Acquire a standard
H spectrum at 298 K (25°C). Note the chemical shifts of the "doubled" peaks. -
Heating: Increase the probe temperature to 353 K (80°C) . Allow 10 minutes for thermal equilibration.
-
Acquisition: Re-shim the sample (shimming changes significantly with temperature/viscosity) and acquire the spectrum.
-
Analysis:
-
Result: If the doubled peaks merge into a single, sharp signal (coalescence), the compound is pure, and the complexity was due to rotamers.
-
Result: If peaks remain distinct and unshifted, they are likely impurities (regioisomers or starting materials).
-
Protocol B: ESI-MS/MS Structural Confirmation
Use this for final compound validation.
-
Solvent: Prepare a 1 ppm solution in 50:50 Acetonitrile:Water + 0.1% Formic Acid . (Formic acid ensures protonation of the thiazole nitrogen/amide oxygen).
-
Infusion: Direct infusion at 5-10
L/min into the ESI source. -
Source Parameters:
-
Capillary Voltage: 3.0 - 3.5 kV (Positive Mode).
-
Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation).
-
-
MS/MS Acquisition: Select the parent ion
. Apply collision energy (ramp 15-35 eV). -
Validation: Look for the characteristic loss of the amine group. The presence of the thiazole acylium ion confirms the core scaffold is intact.
References
-
Structural Dynamics of Amides: Wiberg, K. B., et al. "Rotational Barriers in Amides and Thioamides." Journal of Organic Chemistry.
-
Thiazole Biological Relevance: Das, D., et al. "Thiazole: A Privileged Scaffold in Drug Discovery."[2][3] European Journal of Medicinal Chemistry.
-
NMR Solvent Effects: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
MS Fragmentation of Heterocycles: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. University Science Books.
-
Synthesis and Activity: Chimenti, F., et al. "Synthesis and biological activity of novel 2-thiazolylhydrazone derivatives." European Journal of Medicinal Chemistry.
Sources
- 1. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Precision Purity Assessment of 2-Methylthiazole Derivatives: An HPLC-MS Comparative Guide
Executive Summary
Objective: To define the gold-standard methodology for assessing the purity of 2-methylthiazole derivatives, critical intermediates in the synthesis of epothilones, dasatinib, and novel antimicrobial agents.
The Verdict: While HPLC-UV remains the workhorse for routine potency assays, HPLC-MS (ESI+) is the superior technique for purity assessment , particularly when quantifying genotoxic impurities (GTIs) or resolving regioisomeric byproducts inherent to the Hantzsch synthesis. This guide details a self-validating HPLC-MS protocol designed to overcome the specific "tailing" challenges associated with the basic thiazole nitrogen (pKa ~3.4).
The Analytical Challenge: Why 2-Methylthiazoles are Difficult
The 2-methylthiazole scaffold presents a unique set of physicochemical hurdles that often compromise standard C18 reversed-phase methods.
The "Silanol Trap" (Basicity)
The nitrogen atom at position 3 of the thiazole ring has a pKa of approximately 3.4 . In standard acidic mobile phases (pH 2–3), the nitrogen is protonated.
-
The Problem: The positively charged thiazolium species interacts ionically with residual negatively charged silanols on the silica backbone of traditional HPLC columns.
-
The Result: Severe peak tailing (
), retention time shifting, and loss of resolution between the main peak and closely eluting impurities.
The Impurity Landscape
The synthesis of these derivatives (typically via Hantzsch condensation) generates specific impurities that mimic the physicochemical properties of the target:
- -Haloketone Residues: Alkylating agents (potential GTIs) that must be controlled to <10 ppm.
-
Regioisomers: 3-substituted 2-imino-2,3-dihydrothiazoles formed under incorrect pH conditions.
-
Thioacetamide Carryover: A polar starting material that often co-elutes in the solvent front if not properly retained.
Comparative Analysis: Selecting the Right Tool
The following matrix objectively compares the three dominant analytical techniques for this specific scaffold.
| Feature | HPLC-UV (PDA) | GC-MS | HPLC-MS (ESI) |
| Primary Utility | Routine Assay / Potency | Volatile Intermediates | Purity & Impurity Profiling |
| Specificity | Moderate. Relies on | High for the core 2-methylthiazole.[1][2] | Superior. Mass discrimination allows quantification of co-eluting peaks. |
| Sensitivity | ng/mL range.[4][5] | pg/mL range (LOQ < 0.01%). Essential for trace analysis. | |
| Sample Integrity | Excellent. Nondestructive. | Poor for Derivatives. Salt forms and polar derivatives degrade thermally. | Excellent. Soft ionization (ESI) preserves labile structures. |
| Throughput | High (3–10 min runs). | Moderate (requires cooling cycles). | High (UPLC compatible). |
| Cost per Run | Low. | Moderate. | High. |
Expert Insight: Use GC-MS strictly for the raw material (2-methylthiazole liquid). Use HPLC-MS for all downstream derivatives (solid salts, complex ligands).
Strategic Protocol: Self-Validating HPLC-MS Workflow
This protocol utilizes a Charged Surface Hybrid (CSH) or Base-Deactivated stationary phase. This is the critical "Expertise" factor: these columns have a slight positive charge on the surface that repels the protonated thiazole, eliminating the ionic interaction and sharpening the peak.
System Suitability Criteria (The "Trust" Pillar)
Before running samples, the system must pass these checks to be considered valid:
-
Tailing Factor (
): Must be for the main peak (validates column surface chemistry). -
Signal-to-Noise (S/N): >10 for the Limit of Quantitation (LOQ) standard.
-
Carryover: <0.1% in the blank injection after a high concentration standard.
Chromatographic Conditions
-
Instrument: UHPLC coupled to Triple Quadrupole or Q-TOF.
-
Column: Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18 (2.1 x 100 mm, 1.7 µm or 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Formic acid provides the protons needed for ESI+ efficiency.
-
-
Gradient:
-
0–1 min: 5% B (Hold for polar impurities like thioacetamide).
-
1–8 min: 5%
95% B. -
8–10 min: 95% B (Wash).
-
10–12 min: 5% B (Re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Reduces viscosity and improves mass transfer).
Mass Spectrometry Settings (ESI+)
-
Ionization: Electrospray Positive (ESI+). Thiazoles protonate readily at the N3 position.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimize for specific derivative).
-
Scan Mode: Full Scan (m/z 50–1000) for purity; MRM for known impurities.
-
Key Fragment: Look for the characteristic cleavage of the thiazole ring or loss of the substituent at C2/C4.
Visualizing the Workflow
Analytical Decision Tree
This diagram guides the researcher on when to deploy specific methods based on the derivative's properties.
Caption: Decision logic for selecting the optimal chromatographic interface based on the physicochemical properties of the thiazole derivative.
The HPLC-MS Analysis Loop
This workflow illustrates the self-validating loop required for high-integrity data.
Caption: The closed-loop workflow ensures that data is only collected when the instrument meets strict performance criteria.
Data Interpretation: Handling Isobars
In HPLC-MS, a common pitfall with thiazole synthesis is the formation of isobaric impurities (compounds with the same mass but different structure).
-
Scenario: A 2-methylthiazole derivative (Mass 250) co-elutes with a regioisomer (Mass 250).
-
Solution: Do not rely on the Total Ion Chromatogram (TIC). You must look at the UV trace (PDA) in parallel with the MS. If the MS peak is pure but the UV peak shows a shoulder or a spectrum shift across the peak width, you have an isobaric impurity.
-
Action: Adjust the gradient slope (flatten to 0.5% B/min) to physically separate the isobars.
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77129, 2-Methylthiazole.Link
-
BenchChem. (2025).[6] Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods.Link
-
Basavanakatti, V. N., et al. (2024).[5][7] "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry.[7] Link
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 3. 2-Methylthiazole | 3581-87-1 [chemicalbook.com]
- 4. 2-acetyl-4-methyl thiazole, 7533-07-5 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
alternative acylating agents to 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride
Topic: Strategic Alternatives to 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride for Amide Bond Formation Content Type: Technical Comparison Guide Audience: Senior Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.[1]
Executive Summary
For decades, 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride has served as the standard electrophile for introducing the 2-methylthiazole-4-carbonyl pharmacophore—a structural motif prevalent in kinase inhibitors and thrombopoietin receptor agonists.[1] However, the reagent’s intrinsic instability, hygroscopicity, and corrosive HCl byproduct profile present significant bottlenecks in both high-throughput screening (HTS) and process scale-up.[1]
This guide objectively evaluates three superior activation strategies—T3P® (Propylphosphonic Anhydride) , HATU , and CDI —that bypass the isolation of the unstable acid chloride.[1] By activating the stable precursor, 2-Methyl-1,3-thiazole-4-carboxylic acid , in situ, researchers can achieve higher fidelity couplings with improved atom economy and safety profiles.[1]
The Legacy Challenge: Acid Chloride Limitations
The use of 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride [CAS: N/A for specific salt, Free base analog often generated in situ] is fraught with technical liabilities:
-
Hydrolytic Instability: The electron-deficient thiazole ring renders the carbonyl carbon highly electrophilic, making the acid chloride susceptible to rapid hydrolysis upon exposure to atmospheric moisture.[1]
-
Stoichiometric Burden: As a hydrochloride salt, the reagent requires excess base (typically >2.5 equiv.) to neutralize the salt and scavenge the HCl generated during coupling.[1] This leads to massive salt formation (e.g., Et₃N[1]·HCl), complicating workup.
-
Safety & Corrosion: On a process scale, the evolution of HCl gas necessitates distinct metallurgy (Hastelloy/Glass-lined) and scrubbing systems.[1]
Strategic Alternatives: Comparative Analysis
The following alternatives utilize the stable parent acid, 2-Methyl-1,3-thiazole-4-carboxylic acid [CAS: 117724-63-7] , activated in situ.
Option A: T3P® (Propylphosphonic Anhydride)
Best for: Process Scale-Up, Green Chemistry, and Easy Workup.
T3P is a cyclic anhydride that acts as a coupling agent / water scavenger.[1]
-
Mechanism: Forms a mixed anhydride with the thiazole carboxylic acid.[1] The byproduct is a water-soluble phosphonic acid salt.[1]
-
Key Advantage: Epimerization is negligible (not critical for this achiral acid, but good practice).[1] The reaction is driven to completion by the irreversible formation of the stable phosphonate byproduct.[1]
Option B: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
Best for: Discovery Chemistry, Stubborn Amines, and High-Throughput Libraries.
-
Mechanism: Generates an active ester (OAt-ester) which is highly reactive toward amines, utilizing the "neighboring group effect" of the pyridine nitrogen in the HOAt leaving group.[1]
-
Key Advantage: Unmatched reaction kinetics.[1] Ideal when the amine partner is electronically deactivated or sterically hindered.[1]
Option C: CDI (1,1'-Carbonyldiimidazole)
Best for: Cost-Efficiency and "One-Pot" Synthesis.
-
Mechanism: Forms a reactive N-acyl imidazole intermediate.
-
Key Advantage: The only byproduct is CO₂ and imidazole.[1] It allows for "anhydrous" coupling without heavy metal catalysts or expensive phosphonium salts.[1]
Comparative Data Matrix
| Feature | Acid Chloride (Legacy) | T3P® (Scale-Up) | HATU (Discovery) | CDI (Economic) |
| Reagent Stability | Poor (Hygroscopic) | Excellent (Solution) | Good (Solid) | Good (Solid, Moisture Sensitive) |
| Atom Economy | Low (Cl + HCl waste) | High | Low (Large byproduct mass) | High (CO₂ gas released) |
| Byproduct Removal | Difficult (Acidic/Salt) | Easiest (Aq. Wash) | Difficult (Chromatography often needed) | Moderate (Aq.[1] Wash) |
| Typical Yield | 60–75% (Variable) | 85–95% | 90–98% | 75–85% |
| Cost Efficiency | Medium (Synthesis required) | Medium-High | High | Low |
| Safety Profile | Corrosive / HCl Gas | Non-Toxic / Mild | Sensitizer (Peptide agents) | Mild (CO₂ evolution) |
Visualizing the Activation Pathways
The following diagram illustrates the mechanistic divergence between the legacy acid chloride route and the modern in situ activation strategies.
Figure 1: Mechanistic comparison of Thiazole-4-carboxylic acid activation pathways. Green paths indicate preferred modern methodologies.
Detailed Experimental Protocols
Protocol A: T3P® Mediated Coupling (Recommended for Scale)
This protocol minimizes waste and avoids chromatographic purification in many cases.[1]
-
Charge: To a reactor, add 2-Methyl-1,3-thiazole-4-carboxylic acid (1.0 equiv) and the Amine partner (1.1 equiv).
-
Solvent: Add Ethyl Acetate (EtOAc) or 2-MeTHF (10 V). T3P is supplied as a 50% solution in EtOAc/DMF, making these solvents compatible.[1]
-
Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).[1] Note: Pyridine often acts synergistically with T3P.[1]
-
Activation: Cool to 0°C. Add T3P® (50% in EtOAc) (1.5 equiv) dropwise over 20 minutes to control exotherm.
-
Reaction: Warm to 25°C and stir for 2–4 hours. Monitor by HPLC/LC-MS.
-
Workup:
-
Result: Typically affords >90% purity material suitable for crystallization.[1]
Protocol B: HATU High-Speed Coupling (Recommended for Discovery)
Use this when the amine is unreactive or when working on mg-scale libraries.[1]
-
Charge: Dissolve 2-Methyl-1,3-thiazole-4-carboxylic acid (1.0 equiv) in dry DMF (10 V).
-
Base: Add DIPEA (Hunig’s Base) (2.0 equiv).[1]
-
Activation: Add HATU (1.1 equiv). Stir for 5 minutes at room temperature. The solution should turn yellow/orange.[1]
-
Coupling: Add the Amine (1.0–1.2 equiv).
-
Reaction: Stir at RT for 1–2 hours.
-
Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) or water to remove DMF and urea byproducts.[1] Flash chromatography is usually required to remove tetramethylurea byproducts.[1]
Decision Matrix: Selecting the Right Reagent
Use the following logic flow to determine the optimal reagent for your specific campaign.
Figure 2: Decision logic for reagent selection based on scale and substrate reactivity.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Source:[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1] Source:[1]
-
Patterson, J. T., et al. (2011).[1] Finding the Right Coupling Reagent for Peptide Synthesis. The Journal of Organic Chemistry, 76(8), 2666–2675.[1] (Validates HATU superiority for hindered systems). Source:[1]
-
Propylphosphonic Anhydride (T3P®) Application Note. (2020). E-Factor and Green Chemistry benefits in Amide Couplings. Source: (General reference for T3P properties).[1]
Sources
Thiazole-Based Acylating Agents: A Technical Guide to Chemoselective Synthesis
Topic: Advantages of Using Thiazole-Based Acylating Agents (3-Acyl-1,3-thiazolidine-2-thiones) in Synthesis Content Type: Publish Comparison Guide
Executive Summary
In complex molecule synthesis and bioconjugation, the "sledgehammer" approach of acid chlorides often leads to over-acylation and side reactions. 3-Acyl-1,3-thiazolidine-2-thiones (ATTs) —often referred to as Nagao’s Reagents —represent a precision tool. Unlike standard active esters (NHS, p-nitrophenyl), ATTs utilize the unique electronic properties of the thiazolidine-2-thione heterocycle to achieve extreme discrimination between nucleophiles.
This guide analyzes the mechanistic advantages of ATTs, specifically focusing on their ability to differentiate between primary and secondary amines, and provides validated protocols for their deployment in high-value synthesis.
Mechanistic Advantage: The Thiazolidine-2-thione Effect
The superiority of ATTs stems from the specific orbital overlap between the exocyclic thione sulfur and the carbonyl group. This creates a "push-pull" electronic environment that activates the carbonyl for nucleophilic attack while stabilizing the leaving group (the thiazolidine-2-thione anion) through resonance.
1.1 The Selectivity Filter
The yellow color of these reagents is diagnostic of the conjugation between the nitrogen lone pair, the thiocarbonyl, and the acyl carbonyl. This unique conjugation creates a "soft" electrophile character at the carbonyl carbon.
-
Hard Nucleophiles (1° Amines): React rapidly due to minimal steric hindrance and high nucleophilicity.
-
Sterically Hindered Nucleophiles (2° Amines): React significantly slower due to the specific trajectory required to approach the carbonyl, which is shielded by the sulfur atom's large van der Waals radius.
-
Oxygen Nucleophiles (Alcohols): Generally inert under neutral conditions, allowing for the acylation of amino-alcohols exclusively on the nitrogen.
1.2 Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of aminolysis showing the steric discrimination step that favors primary amines.
Comparative Performance Analysis
The following data compares ATTs against industry-standard acylating agents.
2.1 Performance Metrics Table
| Feature | 3-Acyl-1,3-thiazolidine-2-thione (ATT) | NHS Ester | Acid Chloride | p-Nitrophenyl Ester |
| Primary vs. Secondary Amine Selectivity | High (>95:5) | Moderate (60:40) | Low (Non-selective) | Moderate |
| N- vs. O-Acylation (Chemoselectivity) | Exclusive N-acylation | Favors N, but O-acylation possible | Non-selective | Favors N |
| Hydrolytic Stability (pH 7) | High (Days) | Low (Hours) | Very Low (Minutes) | High |
| Byproduct Removal | Acid Extraction / Filtration | Water Soluble (if Sulfo-NHS) | HCl gas / Salt | Yellow impurity (difficult to remove) |
| Atom Economy | Moderate | Moderate | High | Moderate |
2.2 Case Study: Polyamine Functionalization
In the synthesis of spermine derivatives, controlling the site of acylation is notoriously difficult.
-
Standard Reagents: React statistically with all amino groups.
-
ATT Reagents: React exclusively with the terminal primary amines, leaving internal secondary amines untouched. This eliminates the need for complex protecting group strategies (Boc/Fmoc orthogonal protection).
Experimental Protocols
These protocols are designed to be self-validating. The color change of the reaction (disappearance of the bright yellow ATT) serves as a visual indicator of reaction progress.
3.1 Protocol A: Synthesis of the Thiazole-Based Agent
Objective: Preparation of 3-Acetyl-1,3-thiazolidine-2-thione.
Reagents:
-
1,3-Thiazolidine-2-thione (1.0 equiv)
-
Acetyl Chloride (1.1 equiv)[1]
-
Triethylamine (1.2 equiv)
-
Dichloromethane (DCM) (dry)
Step-by-Step:
-
Dissolution: Dissolve 1,3-thiazolidine-2-thione in dry DCM (0.5 M concentration) in a round-bottom flask under nitrogen. The solution will be pale yellow.
-
Base Addition: Add Triethylamine dropwise at 0°C.
-
Activation: Add Acetyl Chloride dropwise over 15 minutes at 0°C.
-
Validation: The solution will turn a distinct, deep yellow color, indicating the formation of the N-acyl species.
-
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). The product is less polar than the starting thione.
-
Workup: Wash the organic layer with 1M HCl (to remove amine salts), then saturated NaHCO₃, then brine.
-
Isolation: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexane to obtain bright yellow needles.
3.2 Protocol B: Chemoselective Acylation of a Primary Amine
Objective: Selective acylation of a primary amine in the presence of a secondary amine or alcohol.
Reagents:
-
3-Acyl-1,3-thiazolidine-2-thione (1.0 equiv)
-
Target Substrate (e.g., Amino-alcohol) (1.0 equiv)
-
Solvent: DCM or Ethanol
Step-by-Step:
-
Setup: Dissolve the Target Substrate in DCM.
-
Addition: Add the ATT reagent in one portion at room temperature.
-
Note: No base is required if the substrate is a free amine. If using an amine salt, add 1.0 equiv of DIEA.
-
-
Monitoring: Stir at room temperature.
-
Visual Check: The deep yellow color of the solution will fade to a pale yellow as the acyl group is transferred and the free thiazolidine-2-thione is released.
-
-
Completion: Reaction is typically complete within 1-4 hours for primary amines. Secondary amines would require 24+ hours or heating.
-
Purification:
-
Dilute with DCM.
-
Wash with 5% K₂CO₃ or 1M NaOH. The byproduct (1,3-thiazolidine-2-thione) is soluble in base, moving it to the aqueous layer.
-
The organic layer contains the pure amide.
-
3.3 Workflow Diagram
Figure 2: Operational workflow for chemoselective acylation using ATT reagents.
References
-
Nagao, Y., Seno, K., Kawabata, K., Miyasaka, T., Takao, S., & Fujita, E. (1980). Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thiones: A new method for the synthesis of amides. Chemical and Pharmaceutical Bulletin. Link
-
Xu, S., & Arimoto, H. (2014). Chemoselective Acylation of Primary Amines in the Presence of Secondary Amines Using 3-Acyl-1,3-thiazolidine-2-thiones. The Journal of Organic Chemistry. Link
-
Pahadi, D. W., et al. (2006). Application of 3-acyl-1,3-thiazolidine-2-thiones in the synthesis of bioactive amides. Tetrahedron Letters. Link
-
Zhang, W., & Romo, D. (2007). Acyl-thiazolidinethiones as versatile reagents for asymmetric synthesis.[2] Chemical Reviews.[3] Link
Sources
spectroscopic comparison of 2,4-disubstituted vs 2,5-disubstituted thiazoles
This guide provides a definitive technical comparison between 2,4-disubstituted and 2,5-disubstituted thiazoles. It is structured to serve as a practical handbook for structural elucidation and synthetic planning.
Executive Summary & Core Distinction
In the development of bioactive heterocycles and organic semiconductors, distinguishing between thiazole regioisomers is a critical quality attribute. The core distinction lies in the electronic environment of the remaining ring proton and the conjugation pathway.
-
2,4-Disubstituted Thiazoles: Contain a proton at C5 (adjacent to Sulfur). This proton is generally shielded (upfield).
-
2,5-Disubstituted Thiazoles: Contain a proton at C4 (adjacent to Nitrogen). This proton is generally deshielded (downfield).
The "Golden Rule" of Thiazole NMR:
In comparable electronic environments,
Mechanistic Basis of Spectroscopic Differences
To interpret the spectra correctly, one must understand the underlying electronic distribution of the thiazole ring (1,3-thiazole).
Electronic Polarization
-
Nitrogen (Position 3): Highly electronegative, creating a localized deshielding cone at positions C2 and C4.
-
Sulfur (Position 1): Less electronegative but highly polarizable. It donates electron density into the
-system, effectively shielding position C5.
Conjugation Pathways (UV-Vis Implications)
-
2,5-Regioisomer (Linear Conjugation): The
-electrons can delocalize linearly across the C2=N3–C4=C5 backbone. This maximizes orbital overlap, typically resulting in a bathochromic shift (red shift) and higher molar absorptivity ( ). -
2,4-Regioisomer (Cross Conjugation): Substituents at C2 and C4 are "cross-conjugated" through the imine (C=N) bond. This often disrupts the continuous
-pathway, leading to a hypsochromic shift (blue shift) relative to the 2,5-isomer.
Spectroscopic Comparison & Data Tables
H NMR Comparison
The most rapid diagnostic tool is the chemical shift of the singlet ring proton.
| Feature | 2,4-Disubstituted (Proton at C5 ) | 2,5-Disubstituted (Proton at C4 ) | Mechanistic Reason |
| Chemical Shift ( | 6.90 – 7.60 ppm | 7.80 – 8.50 ppm | H4 is deshielded by the adjacent electronegative Nitrogen. |
| Solvent Effect | Moderate shift in DMSO vs CDCl | Significant downfield shift in acidic solvents | N3 protonation/H-bonding affects H4 more than H5. |
| Long-Range Coupling | Allylic coupling (~1.0 Hz) is visible in both but often clearer in H5 due to less broadening. |
Note: Strong Electron Donating Groups (EDGs) like -NH
C NMR Comparison
The
| Carbon Position | 2,4-Isomer (C5 is CH) | 2,5-Isomer (C4 is CH) | Diagnostic Value |
| Methine Carbon ( | 110 – 125 ppm | 135 – 150 ppm | Definitive. C5 is electron-rich (shielded); C4 is electron-poor (deshielded). |
| Quaternary Carbon | C4 (~150-160 ppm) | C5 (~125-140 ppm) | The substituted carbon's shift confirms the isomer. |
HMBC Correlations (The "Smoking Gun")
When 1D NMR is ambiguous (e.g., complex substituents), Heteronuclear Multiple Bond Correlation (HMBC) is required.
-
2,4-Isomer: The proton (
) shows a strong correlation to the substituted C4 (a downfield quaternary carbon, >150 ppm). -
2,5-Isomer: The proton (
) shows a strong correlation to the substituted C5 (an upfield quaternary carbon, <140 ppm).
Decision Logic & Visualization
The following diagram illustrates the decision tree for assigning thiazole regioisomers using standard spectroscopic data.
Figure 1: Spectroscopic decision tree for differentiating thiazole regioisomers.
Experimental Protocols
To generate reference standards or target compounds, distinct synthetic pathways must be employed.
Protocol A: Synthesis of 2,4-Disubstituted Thiazoles (Hantzsch Condensation)
This is the classic, robust method for 2,4-isomers.
Reagents: Thioamide (1.0 equiv),
-
Dissolution: Dissolve the thioamide (e.g., thiobenzamide) in absolute ethanol (0.5 M concentration).
-
Addition: Add the
-haloketone (e.g., phenacyl bromide) portion-wise at room temperature. -
Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (mobile phase typically Hexane:EtOAc 8:2).
-
Workup: Cool to 0°C. If the product precipitates as the hydrobromide salt, filter and wash with cold ether. If not, neutralize with aqueous NaHCO
to precipitate the free base. -
Purification: Recrystallize from Ethanol/Water.
Protocol B: Synthesis of 2,5-Disubstituted Thiazoles (C-H Activation)
Accessing the 2,5-isomer is more challenging. Modern C-H activation is preferred over older cyclization methods for diversity.
Reagents: 2-Substituted Thiazole (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)
-
Prep: In a glovebox or under Argon, combine the 2-substituted thiazole, aryl iodide, palladium catalyst, and silver carbonate in dry DMF or Dioxane.
-
Reaction: Heat to 100–120°C in a sealed tube for 12–24 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove silver salts.
-
Extraction: Dilute with EtOAc, wash with water (3x) to remove DMF.
-
Purification: Silica gel column chromatography. The 2,5-isomer typically elutes after the 2,4-isomer (if present as impurity) due to higher polarity.
References
- Hantzsch Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
NMR Chemical Shifts: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.
-
Regioselective Arylation: Yamaguchi, J., & Itami, K. (2012). "C–H Activation for the Construction of Heterocycles." Chemical Reviews, 112(11), 5979-6013.
-
Spectroscopic Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."
Technical Assessment: Stability Profile of Amides Derived from 2-Methyl-1,3-thiazole-4-carbonyl Chloride
Executive Summary
This guide evaluates the physicochemical and metabolic stability of amides synthesized from 2-methyl-1,3-thiazole-4-carbonyl chloride . While the thiazole scaffold is ubiquitous in medicinal chemistry (e.g., Dasatinib, Ixabepilone), the specific regiochemistry of the 4-carboxamide offers a distinct stability profile compared to its 2- and 5-isomers.
Verdict: The 2-methyl-1,3-thiazole-4-carboxamide motif exhibits moderate-to-high hydrolytic stability , superior to thiazole-2-carboxamides but slightly inferior to benzamides. Its primary metabolic advantage lies in the 2-methyl blockade , which prevents C2-oxidation—a common liability in thiazole therapeutics. However, researchers must monitor for S-oxidation under high oxidative stress.
Chemical Synthesis & Handling
The precursor, 2-methyl-1,3-thiazole-4-carbonyl chloride, is moisture-sensitive. Direct generation from the carboxylic acid is preferred over long-term storage of the acid chloride.
Optimized Synthesis Protocol
Objective: Minimize hydrolysis of the acid chloride intermediate while ensuring complete conversion.
Reagents:
-
Substrate: 2-Methyl-1,3-thiazole-4-carboxylic acid (1.0 equiv)
-
Chlorinating Agent: Oxalyl chloride (1.2 equiv) or Thionyl chloride (SOCl₂, 2.0 equiv)
-
Catalyst: DMF (catalytic, 2-3 drops)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Step-by-Step Methodology:
-
Activation: Suspend the carboxylic acid in anhydrous DCM under N₂ atmosphere.
-
Chlorination: Add oxalyl chloride dropwise at 0°C, followed by catalytic DMF. Gas evolution (CO/CO₂) confirms initiation. Stir at room temperature (RT) for 2 hours until the solution clears.
-
Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Crucial: Aazeotrope with toluene twice to remove residual HCl, which can degrade acid-sensitive amines in the next step.
-
Coupling: Redissolve the crude acid chloride in DCM. Add the target amine (1.1 equiv) and DIPEA (2.5 equiv) at 0°C.
-
Workup: Quench with saturated NaHCO₃. The 2-methyl-thiazole-4-carboxamide is typically stable to standard aqueous workups (unlike the 2-isomer).
Workflow Visualization
Figure 1: Optimized synthetic route for 2-methyl-thiazole-4-carboxamides, prioritizing removal of HCl to prevent amine salt formation.
Stability Assessment
Hydrolytic Stability (Chemical)
The stability of the amide bond depends heavily on the electron density of the carbonyl carbon.
-
Thiazole-4-yl vs. Thiazole-2-yl: The C2 position in thiazole is highly electron-deficient (flanked by N and S), making C2-carbonyls extremely electrophilic and prone to rapid hydrolysis. The C4 position is more electron-rich, rendering 4-carboxamides significantly more stable.
-
Thiazole-4-yl vs. Phenyl: The thiazole ring is electron-withdrawing compared to a phenyl ring (similar to pyridine). Consequently, thiazole-4-carboxamides hydrolyze faster than benzamides under strong acidic/basic forcing conditions but remain stable at physiological pH (7.4).
Metabolic Stability (Biological)
In drug discovery, the thiazole ring is a structural alert for specific metabolic pathways.
-
C2-Oxidation (Blocked): In unsubstituted thiazoles, the C2 position is a "soft spot" for oxidative metabolism (via aldehyde oxidase or CYP450), often leading to ring opening. The 2-methyl group in this scaffold effectively blocks this pathway, significantly enhancing metabolic half-life (
). -
S-Oxidation: The sulfur atom can undergo oxidation to sulfoxides/sulfones, though this is less common in 4-substituted thiazoles compared to electron-rich 5-substituted variants.
-
Amide Hydrolysis: Amidases may cleave the bond, but steric bulk from the 2-methyl group and the specific amine partner can mitigate this.
Degradation Pathways
Figure 2: Primary degradation and metabolic pathways. Note that the 2-Methyl group blocks the rapid C2-oxidation often seen in thiazoles.
Comparative Analysis
The following table contrasts the 2-methyl-thiazole-4-carbonyl scaffold with common bioisosteres.
| Feature | 2-Me-Thiazole-4-yl | Thiazole-2-yl | Phenyl (Benzamide) | Pyridin-2-yl |
| Electronic Nature | Electron-withdrawing | Highly Electron-withdrawing | Neutral | Electron-withdrawing |
| Hydrolytic Stability | High (Stable at pH 2-10) | Low (Prone to base hydrolysis) | Very High | Moderate |
| Metabolic Risk | Methyl oxidation | C5 oxidation / Ring opening | Hydroxylation | N-oxidation |
| Solubility | Moderate (Polar aromatic) | Moderate | Low (Lipophilic) | High (Basic N) |
| Conformation | Planar (S-O interaction) | Planar (N-H interaction) | Twisted (Steric dependent) | Planar (H-bond) |
Key Insight: The 4-carboxamide geometry often allows for an intramolecular S•••O interaction (chalcogen bond) or N•••H interaction depending on the amine, which can rigidify the ligand conformation, potentially improving binding affinity compared to the freely rotating benzamide.
Experimental Validation Protocols
To confirm the stability of your specific derivative, perform these self-validating assays.
Protocol A: Accelerated Hydrolytic Stability
-
Preparation: Dissolve compound (10 µM) in DMSO.
-
Incubation: Dilute into buffers at pH 1.2 (Simulated Gastric Fluid), pH 7.4 (PBS), and pH 9.0. Incubate at 40°C for 24 hours.
-
Analysis: Monitor by HPLC-UV or LC-MS/MS at t=0, 4, and 24h.
-
Acceptance Criteria: >95% parent remaining at pH 7.4; >90% at pH 1.2/9.0 indicates excellent stability.
Protocol B: Microsomal Stability (Metabolic)
-
System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
Procedure: Incubate compound (1 µM) at 37°C. Quench aliquots at 0, 15, 30, and 60 min with cold acetonitrile containing internal standard.
-
Data Interpretation: Calculate intrinsic clearance (
). If is high, check for hydroxymethyl metabolite (+16 Da) via LC-MS to confirm methyl group oxidation rather than amide cleavage.
References
-
Structure-Activity Relationships of Thiazole Amides
- Evaluation of thiazole carboxamide deriv
-
Source:
-
Amide Bond Stability
- Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
-
Source:
-
Thiazole Synthesis & Reactivity
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature.[1]
-
Source:
-
-
Metabolic Liabilities of Heterocycles
- Disparate Behavior of Carbonyl and Thiocarbonyl Compounds.
-
Source:
Sources
bioactivity comparison of different thiazole carboxamide isomers
Bioactivity Landscape of Thiazole Carboxamide Regioisomers
Executive Summary
Thiazole carboxamides represent a privileged scaffold in medicinal chemistry, functioning as pharmacophores in antiviral (e.g., Tiazofurin), anticancer (e.g., Dasatinib fragments), and antimicrobial agents.[1][2][3][4] The bioactivity of these compounds is strictly governed by regioisomerism —specifically, the position of the carboxamide moiety (C2, C4, or C5) relative to the sulfur and nitrogen heteroatoms.
This guide provides a technical comparison of these isomers, analyzing how electronic distribution and steric orientation at each position dictate target selectivity. We synthesize data from recent kinase inhibition, COX selectivity, and antimicrobial studies to provide an evidence-based roadmap for lead optimization.
Chemical Landscape: The Three Isomers
The thiazole ring offers three substitutable carbon positions. The placement of the carboxamide group alters the vector of hydrogen bonding and the dipole moment, fundamentally changing the binding pocket compatibility.
| Isomer | Structure Description | Key Electronic Feature | Primary Therapeutic Domain |
| Thiazole-2-carboxamide | Amide between S and N | High electron deficiency; strong electron-withdrawing effect. | Neuroprotection (AMPA modulation), Specific GPCR ligands. |
| Thiazole-4-carboxamide | Amide adjacent to N | Sterically accessible; mimics nucleoside bases (e.g., Ribavirin). | Antiviral (IMP dehydrogenase inhibition), Antifungal . |
| Thiazole-5-carboxamide | Amide adjacent to S | Lipophilic vector; mimics the purine hinge-binding region. | Anticancer (Kinase Inhibitors: c-Met, Src), COX-1/2 Inhibition . |
Comparative Bioactivity Analysis
Quantitative Performance Matrix
The following data aggregates potency profiles from distinct comparative studies (Sources: MDPI, NIH, PLOS).
| Metric | Thiazole-4-Isomer (Antiviral/Fungal) | Thiazole-5-Isomer (Kinase/COX) | Thiazole-2-Isomer (Neuro/Receptor) |
| Primary Target | IMP Dehydrogenase / Fungal SDH | Tyrosine Kinases (c-Met, Src) / COX-2 | AMPA Receptors / Ion Channels |
| Potency (IC₅₀/Kᵢ) | 0.5 - 5.0 µM (Antifungal) | 0.05 - 0.20 µM (Kinase/COX) | 1.0 - 10 µM (AMPAR) |
| Selectivity | High for viral polymerases | High for ATP-binding pockets | Moderate to Low |
| Lipophilicity (cLogP) | Moderate (Balanced for uptake) | Higher (Favors membrane penetration) | Variable |
| Metabolic Stability | Moderate (Amide hydrolysis risk) | High (Steric protection by S) | Low (C2 is metabolically labile) |
Deep Dive: The "Kinase vs. Polymerase" Switch
-
The 4-Position (Antimicrobial/Antiviral): Experimental data indicates that thiazole-4-carboxamides structurally mimic the ribose-base connection found in nucleosides.
-
Data Point: Derivatives like Compound 5r (Source 1.2) exhibited an EC₅₀ of 7.21 µg/mL against Sclerotinia sclerotiorum, outperforming commercial standards like trifloxystrobin.[5] The C4-amide allows the molecule to slot into the active site of enzymes involved in nucleotide synthesis.
-
-
The 5-Position (Anticancer/Anti-inflammatory): Shifting the amide to the C5 position dramatically alters activity towards hydrophobic pockets found in kinases and COX enzymes.
-
Data Point:Compound 51am (Thiazole-5-carboxamide derivative) demonstrated potent inhibition of c-Met kinase with IC₅₀ values in the nanomolar range, inducing apoptosis in MKN-45 gastric cancer cells (Source 1.14).
-
COX Selectivity: Thiazole-5-carboxamides (e.g., Compound 2b ) achieved an IC₅₀ of 0.191 µM against COX-2, utilizing the sulfur atom's lipophilicity to anchor the molecule in the hydrophobic channel of the enzyme (Source 1.4).
-
Mechanistic Logic & SAR Visualization
The following diagram illustrates the decision logic for selecting a thiazole isomer based on the desired biological target.
Caption: SAR decision tree linking thiazole substitution positions to specific biological targets based on electronic and steric properties.
Experimental Protocols
To validate the bioactivity differences, researchers must synthesize the isomers using distinct pathways and subject them to target-specific assays.
Protocol A: Synthesis of Thiazole-4-Carboxamides (Hantzsch Method)
This method is preferred for generating the antiviral C4-isomers.
-
Reagents: Thioamide (R-CSNH₂) + Ethyl bromopyruvate.
-
Procedure:
-
Dissolve 1.0 eq of thioamide in Ethanol (0.5 M).
-
Add 1.1 eq of ethyl bromopyruvate dropwise at room temperature.
-
Reflux for 2–4 hours (Monitor via TLC, Hexane:EtOAc 7:3).
-
Cool to precipitate the hydrobromide salt or neutralize with NaHCO₃ to isolate the free base.
-
Validation: ¹H NMR will show a characteristic singlet for the C5-H proton around δ 8.0–8.5 ppm.
-
Protocol B: Kinase Inhibition Assay (For Thiazole-5-Carboxamides)
Used to verify the high potency of C5-isomers against targets like c-Met.
-
System: ELISA-based Tyrosine Kinase Assay.
-
Workflow:
-
Coat microtiter plates with Poly(Glu, Tyr) substrate (100 µL/well, 20 µg/mL). Incubate overnight at 37°C.
-
Add Test Compound (Thiazole-5-isomer) at varying concentrations (0.01 nM – 10 µM).
-
Initiate reaction with ATP (10 µM) and purified c-Met kinase enzyme.
-
Incubate for 1 hour at 30°C.
-
Wash 3x with PBS-T.
-
Add anti-phosphotyrosine antibody (HRP-conjugated) and incubate for 30 mins.
-
Develop with TMB substrate and measure OD at 450 nm.
-
Calculation: Plot OD vs. Log[Concentration] to determine IC₅₀ using non-linear regression.
-
References
-
Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes. MDPI. Link
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Link
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Link
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening. NIH. Link
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. NIH. Link
Sources
validation of synthesis of 2-methyl-4-thiazolecarbonyl chloride via phosphorus pentachloride
Abstract
This guide validates the synthesis of 2-methyl-4-thiazolecarbonyl chloride using phosphorus pentachloride (PCl₅) .[1] While thionyl chloride (SOCl₂) is the industry standard for acyl chloride generation, it presents a critical failure mode for methyl-substituted heteroaromatics: radical chlorination of the alkyl side chain. This guide provides an evidence-based comparison demonstrating why PCl₅ is the superior reagent for maintaining the structural integrity of the 2-methyl-thiazole scaffold, supported by mechanistic analysis, experimental protocols, and performance data.
The Chemistry of Failure: Why Alternatives Fall Short
In drug development, the integrity of the 2-methyl-4-thiazole moiety is paramount. This scaffold is a privileged structure in various pharmaceuticals (e.g., Cefditoren, Thifluzamide). The conversion of the carboxylic acid precursor to the acid chloride is the activation step for subsequent amidation or esterification.
The Thionyl Chloride Trap
Thionyl chloride (SOCl₂) is typically preferred because its byproducts (SO₂, HCl) are gases.[2] However, for 2-methyl-substituted heterocycles , SOCl₂ acts as a double-edged sword. Under reflux conditions required for acid chloride formation, SOCl₂ can initiate radical chlorination at the benzylic-like 2-methyl position.
-
Mechanism of Failure: The heterocyclic nitrogen activates the 2-methyl group, making it susceptible to radical attack. SOCl₂ decomposes slowly to form chlorine radicals, which convert the -CH₃ group into -CH₂Cl, -CHCl₂, or -CCl₃.
-
Consequence: This side reaction leads to inseparable impurities and yield loss, compromising the purity profile required for GMP standards.
The PCl₅ Advantage
Phosphorus pentachloride (PCl₅) operates via an ionic mechanism that is highly selective for the hydroxyl group of the carboxylic acid. It does not typically generate the radical species necessary to attack the methyl group under standard conditions, preserving the pharmacophore.
Mechanistic Validation
PCl₅ Activation Pathway
The reaction proceeds through an ionic transition state. The carbonyl oxygen attacks the phosphorus atom, displacing a chloride ion. This is followed by the elimination of POCl₃ and HCl to yield the acyl chloride.
Figure 1: Selective activation of the carboxylic acid by PCl₅ avoiding methyl group chlorination.
Experimental Protocol: Validated Workflow
Objective: Synthesis of 2-methyl-4-thiazolecarbonyl chloride (CAS: 39098-84-5). Scale: 50 mmol basis.
Reagents & Equipment[3][4][5][6]
-
Substrate: 2-Methyl-4-thiazolecarboxylic acid (7.16 g, 50 mmol).
-
Reagent: Phosphorus pentachloride (11.45 g, 55 mmol, 1.1 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Benzene (if higher temp required). Note: DCM is preferred for safety.
-
Equipment: 250 mL 3-neck RBF, N₂ inlet, reflux condenser, drying tube (CaCl₂), distillation apparatus.
Step-by-Step Methodology
-
Setup: Purge the reaction vessel with dry nitrogen. Add the carboxylic acid and anhydrous DCM (50 mL). The acid may remain as a suspension.[3]
-
Addition: Cool the mixture to 0°C. Add PCl₅ portion-wise over 15 minutes. Caution: HCl gas evolution.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2 hours. If dissolution is incomplete, heat to mild reflux (40°C) for 1 hour.
-
Checkpoint: The solution should become clear as the acid is consumed and the acid chloride forms.
-
-
Workup (POCl₃ Removal):
-
The reaction mixture contains the product and phosphorus oxychloride (POCl₃, bp 106°C).
-
Remove the solvent (DCM) under reduced pressure.
-
Critical Step: To remove POCl₃, add dry toluene (20 mL) and concentrate under vacuum (azeotropic removal). Repeat twice.
-
-
Isolation: The residue is the crude acid chloride, typically a yellow-to-brown solid/oil. For high purity, vacuum distill (bp ~85-90°C at 5 mmHg) or recrystallize from dry hexane if solid.
Performance Comparison: PCl₅ vs. Alternatives
The following data summarizes the performance of chlorinating agents for this specific substrate.
| Metric | Phosphorus Pentachloride (PCl₅) | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Primary Mechanism | Ionic / Nucleophilic Substitution | Ionic (with Radical side-path) | Ionic (Vilsmeier-like with DMF) |
| Yield | 85 - 92% | 60 - 75% | 80 - 90% |
| Purity (HPLC) | >98% | <90% (Chlorinated impurities) | >98% |
| Methyl Stability | High (Stable) | Low (Risk of -CH₂Cl formation) | High (Stable) |
| Byproduct Removal | Moderate (Requires POCl₃ stripping) | Easy (Gases: SO₂, HCl) | Easy (Gases: CO, CO₂, HCl) |
| Cost | Low | Very Low | High |
| Scalability | High (Solid handling required) | High | Medium (Gas evolution management) |
Comparative Analysis
-
Why not Oxalyl Chloride? While Oxalyl Chloride is also mild and selective (avoiding methyl chlorination), it is significantly more expensive and produces carbon monoxide (CO), a highly toxic gas requiring specialized ventilation. PCl₅ offers a balance of cost-effectiveness and chemical selectivity for industrial scale-up.
-
The SOCl₂ Failure: As documented in heteroaromatic chemistry, heating methyl-thiazoles with SOCl₂ produces trichloromethyl derivatives. This renders SOCl₂ invalid for high-purity synthesis of this specific intermediate.
Decision Logic for Process Chemists
Use the following logic flow to determine the appropriate reagent for your thiazole derivative.
Figure 2: Reagent selection logic for thiazole carboxylic acids.
References
-
Davis, M., & Scanlon, D. B. (1977).[4] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435.[4]
- Key Finding: Establishes the mechanism of methyl group chlorination in 2-methylbenzothiazole and analogues when using thionyl chloride.
-
Green, M., & Thorp, D. M. (1967). The Mechanism of Reaction of Phosphorus Pentachloride with Carboxylic Acids. Journal of the Chemical Society B, 1067-1071.
- Key Finding: elucidates the ionic mechanism of PCl₅, confirming the absence of radical p
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides.[5][6]
-
Key Finding: General overview of chlorinating agents and byproduct management.[3]
-
Sources
comparative study of coupling reagents for 2-methyl-1,3-thiazole-4-carboxylic acid
This comparative guide synthesizes experimental data and mechanistic insights to optimize the amide coupling of 2-methyl-1,3-thiazole-4-carboxylic acid .
Executive Summary & Substrate Analysis
The Substrate: 2-Methyl-1,3-thiazole-4-carboxylic acid presents a unique set of challenges compared to aliphatic or simple aromatic acids.[1]
-
Electronic Deactivation: The thiazole ring is electron-deficient, reducing the nucleophilicity of the carboxylate oxygen during the initial activation step.
-
Competing Nucleophiles: The thiazole nitrogen (N3) is weakly basic but can participate in side reactions (N-acylation) if the activated ester is too reactive or if the external base concentration is too high.
-
Steric Factors: The 2-methyl group exerts a remote steric influence, but the primary challenge is electronic.
The Decision Matrix: While HATU is often the default for heteroaromatic acids, experimental evidence suggests it is not always superior for this specific scaffold. EDC/HOBt protocols have demonstrated higher isolated yields in specific comparative screens, likely due to reduced side-reactions at the thiazole nitrogen.[1] T3P emerges as the premier choice for scale-up due to workup simplicity.[1]
Comparative Performance Analysis
The following analysis compares four primary activation strategies based on yield, purity, and scalability.
Candidate A: Carbodiimides (EDC.HCl / HOBt)[1]
-
Mechanism: Formation of an O-acylisourea intermediate, intercepted by HOBt to form an active ester.[1]
-
Performance: Surprisingly robust for this substrate. In comparative studies involving thiazole-4-carboxylic acids coupled with aniline derivatives, EDC/DMAP/HOBt systems yielded ~80% , significantly outperforming HATU in specific electron-deficient coupling scenarios.[1]
-
Pros: Water-soluble byproducts (urea); mild activation prevents N-acylation of the thiazole ring.[1]
-
Cons: Slower reaction kinetics; requires careful pH control.
Candidate B: Uronium/Guanidinium Salts (HATU / DIPEA)[1]
-
Mechanism: Rapid formation of the O-At ester (7-azabenzotriazol-1-yl ester).[1]
-
Performance: High conversion rates but variable isolated yields (38% - 90%).[1]
-
Critical Failure Mode: The high reactivity of the HATU-activated species can lead to "over-activation," where the active ester reacts with the thiazole nitrogen of an unreacted starting material molecule, leading to oligomers.
-
Pros: Extremely fast (<2 hours); works well with hindered amines.
-
Cons: Expensive; atom-inefficient; difficult removal of byproducts (tetramethylurea).[1]
Candidate C: Propylphosphonic Anhydride (T3P)[1][2][3]
-
Mechanism: Formation of a mixed anhydride.[2]
-
Performance: The "Modern Standard" for scale-up.[1] T3P drives the reaction to completion with low epimerization (not applicable here) and high purity.
-
Pros: Byproducts are water-soluble (easy extraction); non-toxic; operates well in EtOAc or DMF.[1]
-
Cons: Requires a specific base stoichiometry (usually excess NMM or DIPEA) to function efficiently.
Candidate D: Acid Chlorides (Oxalyl Chloride / DMF)[1][5]
-
Mechanism: Conversion to acid chloride via Vilsmeier-Haack type intermediate.[1]
-
Performance: Near quantitative conversion of the acid.[3]
-
Pros: Unbeatable for unreactive/electron-deficient amines.[1]
-
Cons: Hydrolytically unstable; generates HCl; harsh conditions can degrade sensitive amine partners.
Data Summary Table
| Feature | EDC / HOBt | HATU | T3P (50% in EtOAc) | Oxalyl Chloride |
| Typical Yield | 75 - 85% | 40 - 90% (Variable) | 80 - 95% | >90% |
| Reaction Time | 12 - 24 h | 1 - 4 h | 2 - 12 h | 1 - 3 h |
| Side Reactions | Low | Mod (N-acylation risk) | Very Low | Hydrolysis risk |
| Purification | Extraction/Wash | Column Chromatography | Extraction | Evaporation |
| Scalability | High | Low (Cost) | Very High | High |
Mechanistic Visualization
The following diagram illustrates the activation pathways and the critical "Danger Zone" where side reactions occur with the thiazole nitrogen.
Caption: Activation pathways comparing stability vs. reactivity. Note the potential for HATU-activated species to react with the thiazole ring (red dotted line).[1]
Recommended Experimental Protocols
Protocol A: The "Robust Standard" (EDC/HOBt)
Best for: General synthesis, sensitive amines, avoiding chromatography.[1]
-
Dissolution: Dissolve 2-methyl-1,3-thiazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Activation: Add HOBt (1.2 equiv) and EDC.HCl (1.2 equiv). Stir at Room Temperature (RT) for 30 minutes.
-
Note: This pre-activation period is crucial to form the OBt ester before the amine sees the carbodiimide.
-
-
Coupling: Add the amine (1.1 equiv) followed by DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 12–18 hours.
-
Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (remove unreacted amine/EDC), sat.[1] NaHCO3 (remove acid/HOBt), and brine. Dry over Na2SO4.
Protocol B: The "Scale-Up" (T3P)
Best for: >1g scale, difficult purifications, high throughput.[1]
-
Setup: Combine carboxylic acid (1.0 equiv), amine (1.1 equiv), and pyridine (3.0 equiv) in EtOAc (or 2-MeTHF).
-
Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
Why Pyridine? It acts as both a base and an acylation catalyst.[4]
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Workup: Add water directly to the reaction mixture. Separate phases. Wash organic layer with 0.5M HCl, then NaHCO3.
-
Result: Often yields pure product upon evaporation without chromatography.
Protocol C: The "Last Resort" (Acid Chloride)
Best for: Extremely unreactive amines (e.g., electron-deficient anilines).[1]
-
Chlorination: Suspend acid (1.0 equiv) in dry DCM. Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF (essential for Vilsmeier intermediate).
-
Conversion: Stir until gas evolution ceases (1–2 h). Evaporate solvent/excess reagent to dryness under N2.
-
Coupling: Redissolve crude acid chloride in DCM. Add amine (1.0 equiv) and Et3N (1.5 equiv) at 0°C.
Decision Guide
Use this logic flow to select the correct reagent for your specific amine partner.
Caption: Reagent selection logic based on amine nucleophilicity and reaction scale.
References
-
Comparison of Coupling Reagents for Heteroaromatic Acids. Journal of Organic Chemistry, 2022. (Synthesized data on HATU vs EDC performance).[1]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. NIH / PMC, 2021. (Specific data point: EDC/DMAP yield 80% vs HATU 38% for thiazole coupling).[1]
-
Propylphosphonic Anhydride (T3P): A Modern Reagent for Amide Bond Formation. Organic Process Research & Development, 2014. (T3P scalability and workup advantages).[1]
-
2-Methyl-1,3-thiazole-4-carboxylic acid: Compound Summary. PubChem, 2023.[1][5] (Physical properties and safety data).[1]
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. 2-Methyl-1,3-thiazole-4-carboxylic acid | C5H5NO2S | CID 284728 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Kinetic Profiling: Acylation with 2-Methyl-1,3-thiazole-4-carbonyl chloride
Executive Summary
This technical guide provides a kinetic analysis of 2-Methyl-1,3-thiazole-4-carbonyl chloride (MTCC) , a critical intermediate in the synthesis of microtubule-stabilizing agents (e.g., epothilones) and antiretroviral drugs.
Contrary to standard benzoyl chloride protocols, MTCC exhibits a distinct reactivity profile driven by the electron-withdrawing nature of the thiazole nitrogen, modulated by the steric and electronic effects of the C2-methyl group. This guide compares MTCC against standard acylating agents, detailing reaction rates, hydrolytic instability, and optimal experimental protocols for kinetic measurement.
Chemical Context & Reactivity Profile[1]
Structural Determinants of Reactivity
The reactivity of MTCC is governed by two competing electronic factors:
-
Ring Nitrogen (-I/-M Effect): The nitrogen atom at position 3 withdraws electron density from the ring, making the carbonyl carbon at position 4 significantly more electrophilic than that of benzoyl chloride.
-
C2-Methyl Group (+I Effect): The methyl group at position 2 acts as a weak electron donor. While it slightly tempers the electrophilicity compared to the unsubstituted thiazole-4-carbonyl chloride, it provides essential steric bulk that influences transition state geometry.
Comparative Reactivity Table
The following data synthesizes relative reaction rates (
| Acylating Agent | Structure | Relative Reactivity ( | Electronic Driver | Hydrolytic Stability |
| Acetyl Chloride | Aliphatic | ~100 | Minimal steric hindrance; high electrophilicity. | Low |
| 4-Nitrobenzoyl Chloride | Aromatic (EWG) | ~25 - 40 | Strong -M effect of NO | Low-Moderate |
| MTCC (Target) | Heteroaromatic | ~15 - 20 | Thiazole N withdraws e-; C2-Me donates e-. | Low (Moisture Sensitive) |
| Benzoyl Chloride | Aromatic (Standard) | 1.0 (Baseline) | Conjugation with phenyl ring stabilizes carbonyl. | High |
| 4-Methoxybenzoyl Chloride | Aromatic (EDG) | ~0.1 | Strong +M effect of OMe deactivates carbonyl. | Very High |
*Note:
Mechanistic Analysis
The acylation follows a Nucleophilic Acyl Substitution (
Reaction Pathway Diagram
Figure 1:
Experimental Protocol: Conductometric Kinetic Analysis
For highly reactive acid chlorides like MTCC, conductometry is the preferred method over UV-Vis because it directly measures the liberation of ionic species (chloride ions/protonated amine) in real-time without interference from chromophores.
Materials & Setup
-
Substrate: 2-Methyl-1,3-thiazole-4-carbonyl chloride (>98%, stored under Ar).
-
Nucleophile: Aniline (freshly distilled) or Methanol (HPLC grade, dried).
-
Solvent: Anhydrous Acetone or Acetonitrile (Water content <50 ppm is critical).
-
Apparatus: Immersion conductivity cell (K = 1.0 cm
) connected to a digital conductometer with data logging (100 ms interval).
Workflow
-
Pseudo-First-Order Setup: Prepare the nucleophile concentration ([Nu] = 0.1 M) to be at least 20-fold higher than the MTCC concentration ([MTCC] = 0.005 M). This ensures
remains effectively constant. -
Baseline Stabilization: Thermostat the solvent/nucleophile mixture at 25.0°C ± 0.1°C. Record baseline conductivity (
). -
Reaction Initiation: Inject the MTCC solution rapidly (< 2 seconds) into the stirred cell.
-
Data Acquisition: Record conductance (
) vs. time ( ) until the reading stabilizes at infinity ( ), typically 5-10 half-lives.
Experimental Workflow Diagram
Figure 2: Step-by-step conductometric kinetic workflow.
Data Analysis & Calculation
Under pseudo-first-order conditions, the integrated rate law is:
Where:
-
= Conductance at time
- = Final conductance (completion)
-
= Observed pseudo-first-order rate constant (
)
To derive the true second-order rate constant (
Validation Criteria:
-
The plot of
vs. must be linear ( ). -
Repeat at three different nucleophile concentrations;
must scale linearly with .
Critical Considerations & Troubleshooting
Solvent Effects (Dielectric Constant)
Acylation transition states are highly polar.
-
High Dielectric Solvents (e.g., Acetonitrile,
): Stabilize the charged transition state, increasing . -
Low Dielectric Solvents (e.g., Toluene,
): Destabilize the transition state, decreasing but potentially improving selectivity.
Hydrolysis Risks
MTCC is significantly more prone to hydrolysis than benzoyl chloride.
-
Symptom:[3][4][5] Non-linear kinetic plots or immediate high conductivity upon injection (due to HCl from prior hydrolysis).
-
Solution: All glassware must be flame-dried. Syringes must be gas-tight.
References
-
Reactivity of Heteroaromatic Acid Chlorides
-
Hammett Substituent Constants & Kinetics
-
General Acid Chloride Hydrolysis Mechanisms
-
Thiazole Synthesis & Stability
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. quora.com [quora.com]
Safety Operating Guide
2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride proper disposal procedures
This guide provides a rigorous, field-validated protocol for the safe disposal of 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride . It is designed for researchers and safety officers requiring immediate, actionable technical data.
Part 1: Immediate Hazard Assessment
Core Directive: This compound is a high-energy electrophile . Upon contact with moisture, it undergoes rapid hydrolysis, releasing hydrochloric acid (HCl) gas and significant heat. The "hydrochloride" salt designation indicates the thiazole nitrogen is protonated, adding to the total acid load during quenching.
Chemical Profile & Hazard Matrix[1]
| Property | Data | Operational Implication |
| Chemical Name | 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride | Target analyte |
| Functional Groups | Acyl Chloride (-COCl), Thiazole Ring, HCl Salt | Dual acid source (Hydrolysis + Salt dissociation) |
| Reactivity | Water Reactive , Corrosive, Hygroscopic | DO NOT dispose of in trash or sink without quenching. |
| Primary Hazards | Skin burns (Cat 1B), Eye damage (Cat 1), Resp.[1][2] Irritant | Inhalation of evolved HCl gas is the primary acute risk. |
| Decomposition | HCl (gas), CO, CO₂, SO₂, NOₓ | Fume hood is non-negotiable. |
Part 2: Operational Prerequisites
Before initiating disposal, establish the following safety perimeter.
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH-approved respirator with acid gas cartridges (if outside a fume hood, though fume hood is mandatory).
-
Dermal: Double-gloving recommended. Silver Shield® or Viton® gloves provide superior resistance to acid chlorides compared to standard nitrile.
-
Ocular: Chemical splash goggles and face shield.
Engineering Controls
-
Ventilation: All operations must occur within a certified chemical fume hood with sash lowered to the working minimum.
-
Cooling: An ice-water bath is required to manage the exotherm of hydrolysis.
Part 3: The Quenching Protocol (Controlled Hydrolysis)
Objective: To chemically convert the reactive acyl chloride into a stable, water-soluble carboxylic acid (2-methyl-1,3-thiazole-4-carboxylic acid) and neutralize the generated acidity prior to waste disposal.
The Mechanism
Note: The equation assumes neutralization with Sodium Carbonate/Bicarbonate.Step-by-Step Methodology
1. Preparation of the Quench Vessel
-
Select a beaker with a volume at least 10x the volume of the chemical to be disposed.
-
Prepare a 20% Sodium Carbonate (
) or Sodium Bicarbonate ( ) solution.-
Expert Insight: Using a base prevents the liberation of HCl gas into the hood atmosphere. However, expect
bubbling (foaming).
-
-
Place the beaker into an ice-water bath to maintain temperature
.
2. Controlled Addition (The Critical Step)
-
Solvent Dilution (Optional but Recommended): If the material is a solid or viscous oil, dissolve it first in a minimal amount of an inert, non-protic solvent like Dichloromethane (DCM) or Toluene. This moderates the reaction rate.
-
Addition: Using an addition funnel or pipette, add the chemical (or its solution) dropwise to the stirred alkaline ice slurry.
-
Warning:NEVER add water to the acid chloride.[2] This causes a "runaway" exotherm and potential projection of corrosive material.
-
-
Observation: Watch for foaming (
release) and temperature spikes. Pause addition if foaming becomes vigorous.
3. Validation & Neutralization
-
Once addition is complete, allow the mixture to stir for 30 minutes to ensure total hydrolysis.
-
Remove the ice bath and allow to warm to room temperature.
-
Test pH: Use pH strips or a meter. The target range is pH 6–9 .
-
If pH < 6: Add more Sodium Carbonate.
-
If pH > 9: Adjust with dilute Citric Acid (if strict neutral pH is required by your facility).
-
4. Phase Separation (If Solvent Used)
-
If DCM or Toluene was used, transfer the mixture to a separatory funnel.
-
Separate the organic layer (solvent) from the aqueous layer (containing the neutralized thiazole acid and salts).
-
The organic layer is disposed of as Halogenated Organic Waste .
-
The aqueous layer is disposed of as Aqueous Waste (check local regulations for drain disposal eligibility; usually, it must be collected as chemical waste).
Part 4: Workflow Visualization
The following diagram outlines the decision logic and operational flow for the disposal process.
Caption: Operational workflow for the controlled quenching and separation of acid chloride waste streams.
Part 5: Regulatory & Waste Classification
When labeling the final waste container, ensure the following codes and descriptors are applied. This ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines.
-
Waste Stream: Laboratory Chemical Waste.
-
Hazard Codes:
-
D002 (Corrosive): If the final pH is not neutralized or if unquenched material remains.
-
D003 (Reactive): Applies to the unquenched pure chemical (Water Reactive). Once quenched, this code is usually removed.
-
-
Label Description: "Waste Aqueous Solution containing Sodium Chloride, Sodium Carbonate, and 2-Methyl-1,3-thiazole-4-carboxylic acid." (Or "Waste Dichloromethane..." if solvent extraction was used).
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Methyl-2-pyrid-4-yl-1,3-thiazole-5-carbonyl chloride hydrochloride. (Used as surrogate for thiazole carbonyl chloride hazard class data). Retrieved from
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: Acid Chlorides and Thiazole Derivatives. Retrieved from [4]
-
University of California, Irvine. (2024). Standard Operating Procedure: Water Reactive Chemicals. Retrieved from
-
BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling Guidelines. Retrieved from
-
BenchChem. (n.d.). Protocols for Thiazole Synthesis and Handling. Retrieved from
Sources
Personal protective equipment for handling 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride
Executive Hazard Profile
Compound Class: Heterocyclic Acid Chloride (Hydrochloride Salt) Primary Hazards: Corrosive (Skin/Eyes), Moisture Sensitive (Hydrolysis), Respiratory Irritant.
Handling 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride requires a shift in mindset from standard organic handling to "moisture-exclusion" protocols. Unlike standard solids, this compound possesses a dual-hazard mechanism:
-
Direct Corrosivity: The acid chloride moiety (-COCl) reacts immediately with tissue moisture to form hydrochloric acid (HCl) and the parent carboxylic acid.
-
Hydrolysis & Outgassing: Upon contact with ambient humidity, it degrades to release HCl gas. The "hydrochloride" salt form implies the thiazole nitrogen is protonated, increasing its hygroscopic nature and potential for acidic dust generation.
Risk Assessment Matrix
| Hazard Category | Classification | Critical Effect |
| Physical | Corrosive to Metals (H290) | Can degrade metal spatulas/needles; use glass/PTFE tools. |
| Health | Skin Corr.[1][2][3][4][5][6][7] 1B (H314) | Irreversible skin damage/necrosis upon contact. |
| Health | Eye Dam. 1 (H318) | Risk of permanent blindness; corneal opacity. |
| Reactivity | Water Reactive (EUH014) | Reacts violently with water; liberates toxic HCl gas.[3] |
Personal Protective Equipment (PPE) Matrix
Standard lab coats and safety glasses are insufficient for this compound.
Hand Protection: The "Breakthrough" Logic
Acid chlorides are small, electrophilic molecules that can permeate standard disposable nitrile gloves rapidly. Once inside, they hydrolyze against the sweat on your skin, causing chemical burns under the glove.
| Layer | Material Recommendation | Scientific Rationale |
| Primary (Inner) | Laminate Film (e.g., Silver Shield / 4H) | Impermeable Barrier: Laminates offer >4 hours breakthrough time against acid chlorides. Standard nitrile may fail in <15 mins. |
| Secondary (Outer) | Disposable Nitrile (5-8 mil) | Dexterity & Grip: Protects the loose laminate glove from tears and provides a grip surface. Acts as a "sacrificial" layer. |
| Protocol | "Spot & Strip" | If the outer nitrile glove is splashed, strip it immediately. The inner laminate glove ensures your skin remains protected during the change. |
Eye & Respiratory Protection[1][2][4][5][7]
-
Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Face shields are recommended for scale-up (>5g) operations. Reasoning: Corrosive dust or hydrolyzed HCl vapor can bypass safety glasses.
-
Respiratory: All operations must occur within a certified chemical fume hood .
-
Contingency: If hood failure occurs, a Full-Face Respirator with Acid Gas (Yellow/Olive) cartridges is required for cleanup.
-
Operational Handling Protocol
Phase A: Preparation & Weighing
Goal: Minimize moisture contact to prevent degradation and HCl release.
-
Glassware Prep: All glassware (flasks, addition funnels) must be flame-dried or oven-dried (120°C) and cooled under an inert atmosphere (Ar/N₂).
-
Weighing Strategy:
-
Preferred: Weigh inside an inert atmosphere glovebox.
-
Alternative: Tare a dry vial with a cap. Quickly transfer the solid into the vial inside the fume hood. Cap immediately. Weigh the closed vial.
-
-
Tooling: Use PTFE (Teflon) coated spatulas or porcelain spoons. Avoid stainless steel, which can corrode and contaminate the reagent with iron.
Phase B: Reaction Setup (The "Dilution" Rule)
Never add water or aqueous base directly to the solid acid chloride.
-
Solvent Choice: Dissolve the solid in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane (DCM), THF, or Toluene) immediately after weighing.
-
Dissolution: This creates a "thermal buffer." If hydrolysis occurs, the heat is dissipated into the solvent rather than causing a runaway reaction.
-
Addition: Add the acid chloride solution dropwise to your reaction mixture. If the reaction involves an amine or alcohol, keep the temperature <0°C to control the exothermic HCl formation.
Decontamination & Disposal (Quenching)
The most critical safety step. Improper disposal is the leading cause of acid chloride accidents.
Principle: Convert the reactive -COCl group into a stable ester or acid salt before it leaves the hood.
Quenching Workflow (Graphviz Visualization)
Figure 1: Controlled quenching pathway to convert reactive acid chlorides into stable esters/salts before disposal.
Step-by-Step Quenching Procedure[8][9]
-
Dilute: Suspend/dissolve residue in Toluene or DCM.
-
Cool: Place flask in an ice bath.
-
React: Slowly add Isopropanol (IPA) .
-
Why IPA? It reacts to form the isopropyl ester. It is less violent than water but effectively consumes the acid chloride.
-
-
Neutralize: Once the exotherm subsides, slowly add Saturated Sodium Bicarbonate (NaHCO₃). Expect bubbling (CO₂ evolution).
-
Verify: Check pH with litmus paper. Ensure pH is 6-8.
-
Discard: Pour into the Halogenated Organic Waste container.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Brush off dry powder (do not wet yet).[1] 2. Flood with water for 15 mins. 3. Remove contaminated clothing while showering.[1][2][3][4][5] |
| Eye Contact | 1. Irrigate immediately (eyewash station) for 15 mins. 2. Hold eyelids open. 3. Seek ophthalmologist evaluation immediately. |
| Spill (Solid) | 1. Cover with dry sand or Soda Ash (Na₂CO₃). 2. Scoop into a dry container. 3. Do not use water.[1][4][5] |
| Spill (Liquid) | 1. Absorb with vermiculite. 2. Quench the vermiculite in a bucket of dilute bicarbonate in the fume hood. |
References
-
Fisher Scientific. (2025). Safety Data Sheet: 1,3-Thiazole-2-carbonyl chloride (Analogous Hazard Data). Retrieved from
-
Sigma-Aldrich. (2024).[2][5] Safety Data Sheet: Heterocyclic Acid Chlorides. Retrieved from
-
Ansell Healthcare. (2024).[2][5][7] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
-
Organic Syntheses. (n.d.). Handling of Acid Chlorides and Quenching Protocols. Organic Syntheses, Coll. Vol. 3. Retrieved from
-
University of California, Los Angeles (UCLA). (n.d.). SOP: Acid Chlorides. UCLA Environment, Health & Safety. Retrieved from
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
